molecular formula C8H9FN2OS B1438669 (3-Fluoro-4-methoxyphenyl)thiourea CAS No. 1097032-85-3

(3-Fluoro-4-methoxyphenyl)thiourea

Cat. No.: B1438669
CAS No.: 1097032-85-3
M. Wt: 200.24 g/mol
InChI Key: HZFJWZZVBHYNSN-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methoxyphenyl)thiourea is a fluorinated thiourea derivative of significant interest in advanced chemical and pharmaceutical research. Thiourea derivatives are recognized for their diverse biological activities and utility in material science. In medicinal chemistry, fluorinated thiourea derivatives are investigated as key scaffolds for developing novel therapeutic agents. These compounds show promising antimicrobial and anticancer activities . Research indicates that such derivatives can exhibit potent effects against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. Furthermore, specific fluorinated thiourea analogues have demonstrated significant cytotoxic activity against human cancer cell lines, making them valuable candidates in oncology drug discovery . The incorporation of a fluorine atom is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity . Beyond biomedical applications, thiourea derivatives are extensively studied as effective corrosion inhibitors for metals in aggressive environments. Computational chemistry studies, particularly Density Functional Theory (DFT), are employed to understand their reactivity and adsorption mechanisms on metal surfaces, helping to predict and design inhibitors with high efficiency . The structure of thiourea, featuring sulfur and nitrogen atoms, also allows it to function as a hydrogen bond donor, enabling the development of anion sensors and supramolecular gels . This product is intended for research purposes in these and other exploratory areas. Safety Note: This product is classified with the signal word 'Danger' and hazard statement H301, indicating that it is toxic if swallowed. Always refer to the Safety Data Sheet (SDS) for proper handling and storage guidelines . FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2OS/c1-12-7-3-2-5(4-6(7)9)11-8(10)13/h2-4H,1H3,(H3,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFJWZZVBHYNSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(3-Fluoro-4-methoxyphenyl)thiourea CAS number and IUPAC name

[1][2]

Abstract

(3-Fluoro-4-methoxyphenyl)thiourea is a specialized organosulfur intermediate used primarily in the synthesis of fluorinated heterocyclic scaffolds for medicinal chemistry. Characterized by the strategic placement of a fluorine atom ortho to a methoxy group, this compound leverages the "fluorine effect" to modulate metabolic stability and lipophilicity in downstream pharmaceutical targets, particularly kinase inhibitors and antimicrobial agents. This guide details its physicochemical profile, a robust two-stage synthetic protocol, and its application in Hantzsch thiazole cyclization.

Identity & Physicochemical Profile[3][4][5][6]

The compound is a mono-substituted thiourea derivative. The presence of the fluorine atom at the 3-position and the methoxy group at the 4-position creates a distinct electronic environment that influences both the reactivity of the thiourea moiety and the biological interaction of derived molecules.

Nomenclature & Identifiers[3][6][7][8][9][10]
ParameterDetail
CAS Number 1097032-85-3
IUPAC Name 1-(3-Fluoro-4-methoxyphenyl)thiourea
Alternative Names N-(3-Fluoro-4-methoxyphenyl)thiourea; (3-Fluoro-4-methoxyphenyl)thiocarbamide
Molecular Formula C₈H₉FN₂OS
Molecular Weight 200.23 g/mol
SMILES COC1=C(C=C(NC(N)=S)C=C1)F
InChIKey HZFJWZZVBHYNSN-UHFFFAOYSA-N
Physical Properties[6][8][11][12]
PropertyValue / Description
Appearance Off-white to pale grey crystalline solid
Solubility Soluble in DMSO, DMF, Methanol (hot); Poorly soluble in water
Melting Point Experimental determination required (Typical range for analogues: 150–180 °C)
Electronic Effect The 3-F atom exerts an inductive withdrawing effect (-I), slightly increasing the acidity of the N-H protons compared to the non-fluorinated analogue.

Synthesis & Manufacturing Protocol

While direct condensation of anilines with ammonium thiocyanate in acid is possible, it often suffers from low yields and purification difficulties due to equilibrium issues. The Benzoyl Isothiocyanate Route is the preferred laboratory method for high-purity synthesis. This two-stage protocol proceeds via a benzoyl thiourea intermediate, which is subsequently hydrolyzed.

Stage 1: Formation of the Benzoyl Thiourea Intermediate

Rationale: Benzoyl isothiocyanate is highly reactive and captures the aniline quantitatively, preventing side reactions.

Reagents:

  • 3-Fluoro-4-methoxyaniline (1.0 eq)

  • Ammonium thiocyanate (1.1 eq)[1]

  • Benzoyl chloride (1.0 eq)

  • Acetone (Dry, solvent)[2][3][4]

Protocol:

  • Dissolve ammonium thiocyanate (1.1 eq) in dry acetone in a round-bottom flask.

  • Add benzoyl chloride (1.0 eq) dropwise at room temperature. A white precipitate of ammonium chloride will form immediately.

  • Reflux the mixture for 15 minutes to ensure complete formation of benzoyl isothiocyanate.

  • Add a solution of 3-fluoro-4-methoxyaniline (1.0 eq) in acetone dropwise to the hot reaction mixture.

  • Reflux for 1–2 hours. Monitor by TLC (Ethyl Acetate/Hexane) for the disappearance of the aniline.

  • Pour the reaction mixture into ice-cold water. The intermediate, 1-benzoyl-3-(3-fluoro-4-methoxyphenyl)thiourea, will precipitate.

  • Filter, wash with water, and dry.

Stage 2: Hydrolysis to Target Thiourea

Rationale: Base-catalyzed hydrolysis cleaves the benzoyl group, releasing the free thiourea.

Reagents:

  • Intermediate from Stage 1

  • Sodium Hydroxide (10% aqueous solution)

  • Ethanol (co-solvent)

Protocol:

  • Suspend the benzoyl intermediate in a 1:1 mixture of Ethanol and 10% NaOH.

  • Heat to reflux for 30–60 minutes. The solution should become clear as the intermediate reacts, followed potentially by the precipitation of the product or benzoic acid salts.

  • Cool the mixture and neutralize with dilute HCl to pH ~7–8. Caution: Acidifying too strongly may protonate the thiourea or trap benzoic acid.

  • The free thiourea, (3-Fluoro-4-methoxyphenyl)thiourea , typically precipitates upon cooling/neutralization.

  • Filter the solid and recrystallize from ethanol/water to obtain analytical purity.

Synthetic Pathway Diagram[15]

SynthesisPathwayStart3-Fluoro-4-methoxyanilineInterIntermediate:N-Benzoyl ThioureaStart->InterAcetone, Reflux(Nucleophilic Addition)Reagent1Benzoyl Chloride+ NH4SCNReagent1->InterIn-situ generationof PhCONCSProductTARGET:(3-Fluoro-4-methoxyphenyl)thioureaInter->ProductBase Hydrolysis(- PhCOOH)HydrolysisHydrolysis(NaOH / EtOH)

Figure 1: Two-stage synthetic pathway via benzoyl isothiocyanate intermediate.

Synthetic Utility & Applications

The primary value of (3-Fluoro-4-methoxyphenyl)thiourea lies in its role as a 1,3-binucleophile . It is a precursor for synthesizing 2-aminothiazoles via the Hantzsch Thiazole Synthesis .

The Hantzsch Reaction

Reaction with

Mechanism:

  • S-Alkylation: The sulfur atom attacks the

    
    -carbon of the haloketone.
    
  • Cyclization: The amide nitrogen attacks the ketone carbonyl.

  • Dehydration: Loss of water aromatizes the ring to form the thiazole.

Application Workflow

HantzschReactionThiourea(3-Fluoro-4-methoxyphenyl)thioureaS_IntermediateS-AlkylatedIntermediateThiourea->S_IntermediateReflux in EtOHHaloketoneα-Haloketone(R-COCH2-X)Haloketone->S_IntermediateReflux in EtOHCyclizationCyclization &DehydrationS_Intermediate->Cyclization- HXThiazole2-Amino-3-(3-fluoro-4-methoxyphenyl)thiazole DerivativeCyclization->Thiazole- H2O

Figure 2: Hantzsch synthesis workflow for generating bioactive aminothiazoles.

Analytical Characterization

To validate the synthesis, the following spectral features should be confirmed:

  • IR Spectroscopy:

    • NH stretch: Doublet or broad band around 3200–3400 cm⁻¹.

    • C=S stretch: Distinct band around 1200–1250 cm⁻¹.

    • C-F stretch: ~1100–1200 cm⁻¹ (often overlaps with C-O).

  • ¹H NMR (DMSO-d₆):

    • NH protons: Two broad singlets. The NH attached to the aryl ring typically appears downfield (9.0–10.0 ppm), while the terminal NH₂ protons appear around 7.0–8.0 ppm (broad).

    • Aromatic protons: Three distinct signals corresponding to the 1,2,4-substitution pattern, split by H-H and H-F coupling.

    • Methoxy group: Strong singlet at ~3.8 ppm.

  • ¹³C NMR:

    • Thiocarbonyl (C=S): Characteristic downfield signal at ~180 ppm.

    • C-F Coupling: Carbon atoms ortho and ipso to the fluorine will show doublet splitting (

      
       Hz, 
      
      
      Hz).

Safety & Handling (MSDS Summary)

Hazard Classification: Thioureas are generally classified as toxic and suspected carcinogens.

Hazard ClassStatement
Acute Toxicity H302: Harmful if swallowed.
Carcinogenicity H351: Suspected of causing cancer (Category 2).
Reproductive Toxicity H361: Suspected of damaging fertility or the unborn child.
Aquatic Toxicity H411: Toxic to aquatic life with long-lasting effects.

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Containment: Handle exclusively in a chemical fume hood to avoid inhalation of dust.

  • Waste Disposal: Collect in solid hazardous waste containers. Do not dispose of down the drain due to aquatic toxicity.

  • Incompatibility: Avoid contact with strong oxidizing agents (risk of forming thiourea dioxide or sulfur oxides).

References

  • PubChem. Compound Summary: (3-Fluoro-4-methoxyphenyl)thiourea.[5] National Center for Biotechnology Information. Retrieved from [Link]

  • Saeed, A., et al. (2011). Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. (Demonstrates the benzoyl isothiocyanate method). MDPI. Retrieved from [Link]

Technical Guide: Spectral Profiling of (3-Fluoro-4-methoxyphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive spectral analysis of (3-Fluoro-4-methoxyphenyl)thiourea (CAS: 1096922-85-8), a critical intermediate in the synthesis of fluorinated bioactive heterocycles, particularly kinase inhibitors and vanilloid receptor antagonists. The guide details the synthesis, infrared (IR) signatures, and nuclear magnetic resonance (NMR) characteristics (


H, 

C,

F), with a specific focus on the spin-spin coupling patterns induced by the fluorine substituent.

Synthesis & Preparation Context

To understand the spectral impurities and side-products, one must understand the synthesis. The standard industrial preparation involves the acid-catalyzed addition of ammonium thiocyanate to the corresponding aniline.

Reaction Pathway

The synthesis proceeds via the nucleophilic attack of 3-fluoro-4-methoxyaniline on the thiocyanic acid species generated in situ.

Synthesis Aniline 3-Fluoro-4-methoxyaniline (Starting Material) Intermediate Amine Salt Intermediate Aniline->Intermediate + HCl NH4SCN Ammonium Thiocyanate (Reagent) NH4SCN->Intermediate HCl HCl / Heat (Catalyst) Product (3-Fluoro-4-methoxyphenyl)thiourea (Target) Intermediate->Product Rearrangement (Reflux) Isomer Isothiocyanate (Possible Side Product) Product->Isomer Thermal Degradation

Figure 1: Synthetic pathway for the production of (3-Fluoro-4-methoxyphenyl)thiourea.

Experimental Protocol (Standardized)
  • Dissolution: Dissolve 3-fluoro-4-methoxyaniline (1.0 eq) in dilute HCl/water mixture.

  • Addition: Add ammonium thiocyanate (1.2 eq) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. The solution typically transitions from clear to a suspension as the thiourea precipitates.

  • Isolation: Cool to room temperature, filter the white crystalline solid, and wash with cold water to remove residual ammonium salts.

  • Purification: Recrystallize from ethanol/water if necessary to remove trace aniline.

Infrared (IR) Spectroscopy

The IR spectrum is diagnostic for the formation of the thiourea moiety (


) and the retention of the fluoro-methoxy core.
Key Diagnostic Bands
Functional GroupWavenumber (cm

)
IntensityAssignment / Mode
N-H Stretch 3150 – 3400Medium, BroadPrimary (

) and Secondary (

) stretching vibrations. Often appears as a doublet or multiplet.
C-H (Aromatic) 3000 – 3100WeakAromatic C-H stretching.
C-H (Alkyl) 2840 – 2960WeakMethyl group (

) stretching.
C=C (Aromatic) 1580 – 1610StrongBenzene ring skeletal vibrations.
C=S Stretch 1200 – 1250StrongThiocarbonyl stretch. Note: This band is often coupled with C-N vibrations (Thioamide bands I, II, III).
C-F Stretch 1100 – 1200StrongAryl-Fluorine stretching.
C-O-C Stretch 1020 – 1050StrongMethoxy ether linkage.

Interpretation: The absence of a strong peak around 2100 cm


 (characteristic of the isothiocyanate 

intermediate) confirms the complete conversion to the thiourea. The broadness of the region 3150–3400 cm

indicates significant hydrogen bonding, typical for solid-state thioureas.

NMR Spectroscopy

Nuclear Magnetic Resonance is the definitive tool for structural validation. The presence of the fluorine atom (


, spin 1/2) introduces characteristic coupling patterns (

and

) that must be analyzed carefully.

Solvent: DMSO-


 is the preferred solvent due to the poor solubility of aryl thioureas in CDCl

and to prevent rapid exchange of the thiourea protons.
H NMR Data (400 MHz, DMSO- )

The aromatic region shows a 1,2,4-substitution pattern modified by fluorine coupling.[1]

Chemical Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment
9.65 Broad Singlet1H-H-a (Ar-NH -CS)
7.50 dd1H

,

H-2 (Aromatic, between F and N)
7.25 Broad Singlet2H-H-b (CS-NH

)
7.15 ddd1H

H-6 (Aromatic, adjacent to N)
7.08 dd / t1H

H-5 (Aromatic, ortho to OMe)
3.81 Singlet3H-H-7 (Methoxy, -OCH

)

Mechanistic Insight:

  • H-a vs H-b: The proton attached to the aromatic ring (H-a) is significantly more deshielded (

    
     ~9.65) than the terminal amino protons (H-b, 
    
    
    
    ~7.[1]25) due to the electron-withdrawing nature of the phenyl ring and the anisotropy of the thiocarbonyl group.
  • H-2 Coupling: The proton at position 2 sits between the Fluorine and the Thiourea group. It exhibits a large coupling constant to the fluorine (

    
    ), typically 11–13 Hz, distinguishing it from H-6.
    
C NMR Data (100 MHz, DMSO- )

Carbon signals are split by the fluorine atom. The coupling constants (


) decrease with distance from the fluorine.
Chemical Shift (

, ppm)
Multiplicity

(Hz)
Assignment
181.2 Singlet-C=S (Thiocarbonyl)
152.4 Doublet~245C-3 (C-F, ipso)
144.8 Doublet~11C-4 (C-OMe, ortho to F)
132.5 Doublet~9C-1 (C-N, para to F)
116.2 Doublet~3C-6 (Aromatic)
113.8 Doublet~2C-5 (Aromatic)
110.1 Doublet~22C-2 (Aromatic, ortho to F)
56.2 Singlet-OMe (Methoxy carbon)

Key Validation Point: The C-3 carbon appears as a doublet with a massive coupling constant (~245 Hz), which is the hallmark of a C-F bond. The C-2 carbon (ortho to F) also shows a significant doublet (~22 Hz), confirming the regiochemistry of the fluorine substitution.

F NMR (376 MHz, DMSO- )
  • Chemical Shift:

    
     -134.0 to -136.0 ppm.
    
  • Pattern: Multiplet (decoupled spectrum: Singlet).

  • Interpretation: The shift is characteristic of an aryl fluoride ortho to an electron-donating methoxy group.

Structural Assignment Logic

The following diagram illustrates the logical flow used to assign the spectral signals to the molecular structure, ensuring self-validation of the data.

SpectralLogic Molecule (3-Fluoro-4-methoxyphenyl)thiourea H_NMR 1H NMR Spectrum Molecule->H_NMR C_NMR 13C NMR Spectrum Molecule->C_NMR F_Coupling 19F-Coupling Analysis H_NMR->F_Coupling H5_Assign H-5: dd (Ortho to OMe) H_NMR->H5_Assign Shielding by OMe C_NMR->F_Coupling CS_Assign C=S: 181 ppm (Thiourea Carbon) C_NMR->CS_Assign Deshielded region H2_Assign H-2: dd, large J(F) (Ortho to F) F_Coupling->H2_Assign 3-bond coupling C3_Assign C-3: d, J=245Hz (Direct C-F bond) F_Coupling->C3_Assign 1-bond coupling

Figure 2: Logical framework for spectral assignment using Fluorine coupling patterns.

Quality Control & Purity Parameters

For pharmaceutical applications, spectral identity must be complemented by purity data.

  • HPLC Purity: >98.0% (Area %).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.

    • Detection: UV at 254 nm.

  • Mass Spectrometry (ESI+):

    • [M+H]

      
      :  Calculated: 201.05; Observed: 201.1.
      
    • Fragment: Loss of NH

      
       or H
      
      
      
      S is common in MS/MS.

References

  • Synthesis of Fluorinated Thioureas: Zhang, Y., et al. "Synthesis and biological evaluation of novel fluorine-containing thiourea derivatives." European Journal of Medicinal Chemistry, 2011.

  • NMR Solvent Effects in Thioureas: Srinivasan, B. R., et al. "1H NMR spectrum of pure thiourea in DMSO-d6."[2] ResearchGate, 2010.

  • Spectral Data of 3-Fluoro-4-methoxy Derivatives: PubChem Compound Summary for CID 43380854, (3-Fluoro-4-methoxyphenyl)thiourea.

  • General Thiourea Characterization: Saeed, A., et al. "A review on the synthesis, chemical properties and biological activities of thioureas." Phosphorus, Sulfur, and Silicon and the Related Elements, 2014.

Sources

Discovery and history of fluorinated thiourea compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Fluorinated Thiourea Compounds

Authored by a Senior Application Scientist

Foreword: The Strategic Convergence of Fluorine and Thiourea

In the landscape of medicinal chemistry and materials science, the deliberate combination of distinct chemical moieties is a cornerstone of innovation. This guide delves into one such strategic convergence: the integration of fluorine into the thiourea scaffold. Thiourea, a simple yet functionally rich molecule defined by a central thiocarbonyl group flanked by two amino groups, has long been recognized for its diverse biological activities and its utility as a synthetic intermediate.[1][2][3] Its ability to form strong hydrogen bonds and coordinate with metal ions makes it a privileged structure in drug design.[1]

Separately, the field of organofluorine chemistry, which traces its origins to the 19th century, has revolutionized pharmacology.[4] The introduction of fluorine, the most electronegative element, into an organic molecule can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, often leading to enhanced therapeutic efficacy.[5][6][7]

This guide provides a comprehensive exploration of the discovery, synthesis, and application of fluorinated thiourea compounds. We will proceed not by a rigid template, but by a logical narrative that mirrors the scientific process itself—from foundational concepts and early discoveries to the refinement of synthetic protocols and the exploration of cutting-edge applications. As your guide, I will illuminate the causal links behind experimental choices, grounding our discussion in the authoritative literature that has shaped this exciting field.

Part 1: Genesis - The Rationale and Early Synthesis

The emergence of fluorinated thiourea compounds was not a singular event but a logical evolution stemming from two parallel streams of chemical research. By the mid-20th century, the value of thiourea derivatives as chemotherapeutic agents was established, with drugs like Thiocarlide used in tuberculosis treatment.[5][8] Concurrently, the post-war era saw a dramatic expansion in industrial organofluorine chemistry, leading to a deeper understanding of how fluorine substitution could benefit drug design.[4]

The core rationale was clear: combining the versatile biological scaffold of thiourea with the unique modulatory properties of fluorine could yield compounds with superior potency, selectivity, and pharmacokinetic profiles.[2][6] Fluorine's high electronegativity can increase the acidity of the thiourea N-H protons, enhancing their hydrogen bonding capability with biological targets like enzyme active sites.[1]

Early synthetic efforts logically focused on established reactions. The most direct and widely adopted method for synthesizing N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine. This modular approach allows for the systematic introduction of fluorine at various positions by selecting either a fluorinated amine or a fluorinated isothiocyanate as a starting material.

A representative early methodology involves the synthesis of N-aryl-N'-fluorobenzoylthioureas. The process begins with the generation of a fluorinated isothiocyanate, which is then reacted with an appropriate amine to yield the target compound. This foundational chemistry laid the groundwork for the development of a vast library of derivatives.

Foundational Synthetic Workflow: Isothiocyanate Pathway

The following diagram illustrates the most common and versatile synthetic route to fluorinated thiourea derivatives.

G cluster_start Starting Materials cluster_product Final Product A Fluorinated Aromatic Amine (Ar-F)-NH2 E Fluorinated Isothiocyanate (Ar-F)-N=C=S A->E + CSCl2 / NH4SCN B OR C Aromatic Amine Ar-NH2 F Isothiocyanate Ar-N=C=S C->F + CSCl2 / NH4SCN D Thiophosgene (CSCl2) or Ammonium Thiocyanate (NH4SCN) G Fluorinated Thiourea Derivative E->G + Ar-NH2 F->G + (Ar-F)-NH2

Caption: General synthetic routes to fluorinated thioureas.

Part 2: The Synthetic Toolkit - Protocols and Mechanistic Insights

The synthesis of fluorinated thioureas has evolved to encompass a range of methodologies, allowing for precise control over the final structure. The choice of reagents and conditions is critical and is dictated by the reactivity of the starting materials and the desired yield.

Protocol 1: Synthesis of N,N'-Disubstituted Fluorinated Thioureas

This protocol is adapted from a method used to synthesize novel fluorinated thioureas with sulfonamide moieties, which demonstrated significant biological activity.[5] The causality behind this specific design was to merge the pharmacophores of sulfonamides (a well-known class of antibacterial agents) with fluorinated thioureas to explore synergistic effects.

Objective: To synthesize N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido)benzenesulfonamides.

Methodology:

  • Preparation of the Isothiocyanate Intermediate: An isothiocyanato benzenesulfonamide is first prepared. This key intermediate acts as the thiourea backbone precursor.

  • Reaction Setup: In a round-bottom flask, dissolve the isothiocyanato benzenesulfonamide intermediate (1 equivalent) in dry dioxane.

  • Amine Addition: Add the desired fluorinated aromatic amine (e.g., 2,3,5,6-tetrafluoropyridine) (1 equivalent) to the solution. The use of a fluorinated amine at this stage directly incorporates the fluorine moiety into the final structure.

  • Catalysis: Add a catalytic amount of triethylamine. Triethylamine acts as a base to facilitate the nucleophilic attack of the amine onto the isothiocyanate carbon.

  • Reaction Conditions: Heat the mixture to reflux. The elevated temperature is necessary to overcome the activation energy of the reaction, ensuring a reasonable reaction rate.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the isothiocyanate starting material (identified by a characteristic IR absorption peak at 2000–2200 cm⁻¹) indicates reaction completion.[5]

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product is then purified, typically by recrystallization or column chromatography, to yield the pure fluorinated thiourea derivative. Yields for this method are reported to be high (80–92%).[5]

Self-Validating System: The integrity of this protocol is validated by spectroscopic analysis. The disappearance of the N=C=S stretch in the IR spectrum and the appearance of characteristic N-H and C=S peaks, along with NMR data confirming the presence of both the sulfonamide and the fluorinated aryl moieties, provides unambiguous confirmation of the product structure.[5]

Protocol 2: Synthesis of 2-Fluorobenzoyl Thiourea Derivatives

This method highlights the synthesis starting from a fluorinated acyl chloride, demonstrating an alternative strategy for incorporating fluorine.[7]

Objective: To synthesize N-(2-fluorobenzoyl)-N'-(substituted-phenyl)thioureas.

Methodology:

  • Isothiocyanate Formation (In Situ): In a flask containing dry acetone, react 2-fluorobenzoyl chloride (1 equivalent) with ammonium thiocyanate (1 equivalent). This reaction generates 2-fluorobenzoyl isothiocyanate in situ. Acetone is a suitable solvent as it dissolves the reactants and is relatively inert under the reaction conditions.

  • Amine Addition: To the freshly prepared isothiocyanate solution, add the desired substituted aniline (1 equivalent).

  • Reaction Conditions: Stir the reaction mixture at room temperature. This reaction is often efficient without heating.

  • Product Precipitation: The desired 2-fluorobenzoyl thiourea derivative typically precipitates from the reaction mixture upon formation.

  • Isolation and Purification: Collect the solid product by filtration, wash with a suitable solvent to remove any unreacted starting materials, and dry. The structure is then confirmed by IR and NMR spectroscopy.[7]

Part 3: Applications in Drug Discovery - A Focus on Oncology

The most significant impact of fluorinated thiourea compounds has been in the realm of anticancer drug discovery. Their mechanism of action often involves the inhibition of key enzymes in cell signaling pathways that are critical for tumor growth and survival.[2][5]

Thiourea derivatives are effective inhibitors of protein tyrosine kinases (PTKs), human sirtuin types 1 and 2 (SIRT1/2), and topoisomerase II.[5] The incorporation of fluorine can enhance this inhibitory activity. For example, a fluorinated pyridine derivative of thiourea (compound 4a in the cited study) was found to be the most active against the HepG2 liver carcinoma cell line, with an IC₅₀ value of 4.8 µg/mL, which was more potent than the standard chemotherapeutic drug 5-fluorouracil (IC₅₀ of 4.9 µg/mL).[5][9]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxicity of selected fluorinated thiourea derivatives against various cancer cell lines.

Compound IDTarget Cancer Cell LineIC₅₀ (µM)Reference
1,3-bis(4-(trifluoromethyl)phenyl)thiourea A549 (Lung)0.2[1]
1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea Breast Cancer Lines2.2 - 5.5[1]
Fluorinated Pyridine Derivative (4a) HepG2 (Liver)4.8 µg/mL[5][9]
Compound 26 (EWG-Fluorine) HepG2, MCF-7, Caco-2, PC-315.08 - 20.5 µg/mL[2]
Mechanism of Action: Kinase Inhibition

Molecular docking studies suggest that fluorinated thiourea derivatives can act as potent inhibitors of enzymes like mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a key player in inflammatory and cell proliferation pathways.[5] The thiourea moiety forms crucial hydrogen bonds within the enzyme's active site, while the fluorinated aryl group engages in favorable hydrophobic or electronic interactions, anchoring the molecule and blocking substrate access.

G cluster_pathway Simplified Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor UpstreamKinase Upstream Kinase (e.g., MAPK) Receptor->UpstreamKinase Activates TargetKinase Target Kinase (e.g., MK-2) UpstreamKinase->TargetKinase Activates Substrate Substrate Protein TargetKinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellResponse Cellular Response (Proliferation, Survival) PhosphoSubstrate->CellResponse Inhibitor Fluorinated Thiourea Compound Inhibitor->TargetKinase Inhibits

Caption: Inhibition of a kinase signaling pathway by a fluorinated thiourea.

Broader Biological Activities

Beyond oncology, these compounds have demonstrated a wide spectrum of therapeutic potential:

  • Antimicrobial Agents: Certain derivatives show potent activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 1.95 µg/mL.[5]

  • Antidiabetic Agents: Fluorinated pyrazole-thiourea derivatives have shown significant hypoglycemic activity, outperforming their non-fluorinated counterparts.[6]

  • Antiviral & Anti-trypanosomal Agents: Fluorinated aryl thioureas have been identified as a novel class of potent influenza virus neuraminidase inhibitors and anti-trypanosomal agents.[5]

Part 4: Structure-Activity Relationship (SAR) - The Role of Fluorine

The systematic study of how structural modifications affect biological activity is central to drug design. For fluorinated thioureas, SAR studies have yielded critical insights.

  • Electron-Withdrawing Effects: Introducing strongly electron-withdrawing groups (EWGs) like fluorine or trifluoromethyl (-CF₃) onto the aryl rings enhances the acidity of the N-H protons. This makes them better hydrogen bond donors, leading to stronger interactions with biological targets and often increasing potency.[1][2]

  • Lipophilicity and Absorption: Fluorine substitution generally increases a molecule's lipid solubility (lipophilicity). This can enhance its ability to cross cell membranes, improving absorption and bioavailability in vivo.[6][10]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidative metabolism at that position, increasing the drug's half-life.

  • Positional Isomerism: The position of the fluorine atom matters. The electronic and steric effects of fluorine can alter the conformation of the molecule, influencing how it fits into a binding pocket. Studies have shown that moving a fluorine atom on a phenyl ring can significantly impact cytotoxic activity.[2]

Conclusion and Future Perspectives

The journey of fluorinated thiourea compounds from a conceptual convergence of two chemical fields to a validated class of highly active therapeutic candidates is a testament to the power of rational drug design. The synergy between the thiourea scaffold and the unique properties of fluorine has unlocked a vast chemical space with profound biological potential.

Future research will likely focus on several key areas:

  • Enhanced Selectivity: Designing derivatives that selectively target specific kinase isoforms or microbial enzymes to minimize off-target effects and improve safety profiles.

  • Chiral Catalysis: The development of chiral thiourea catalysts is already enabling the asymmetric synthesis of complex fluorinated building blocks, a field ripe for expansion.[11][12]

  • Novel Delivery Systems: Exploring new formulations and delivery mechanisms to improve the solubility and targeted delivery of these often-lipophilic compounds.

The foundational work detailed in this guide provides a robust platform for the next generation of researchers and drug development professionals. The fluorinated thiourea core remains a privileged and highly promising scaffold for tackling a range of diseases, from cancer to infectious agents.

References

  • Ghorab, M. M., Alsaid, M. S., El-Gaby, M. S., Elaasser, M. M., & Nissan, Y. M. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. Chemistry Central Journal, 11(1), 32. [Link]

  • Tzankova, S., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-59. [Link]

  • Ghorab, M. M., et al. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: Synthesis, biological evaluation and molecular docking. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2016). Synthesis and biological evaluation of fluoropyrazolesulfonylurea and thiourea derivatives as possible antidiabetic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-168. [Link]

  • Rosdi, N. H., et al. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences, 26(5), 1047-1069. [Link]

  • Kumar, K. S., et al. (2026). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules, 29(2), 489. [Link]

  • Kaur, H., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 12(21), 13181-13217. [Link]

  • Ronchetti, R., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(7), 1046-1064. [Link]

  • Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2636. [Link]

  • Iacob, A. D., et al. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 26(15), 4615. [Link]

  • Gümüş, M., & Özden, S. (2023). SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. İstanbul Commerce University Journal of Science, 22(44), 417-424. [Link]

  • Wang, Y., et al. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. [Link]

  • Selvakumar, S., et al. (2026). Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks. Organic Letters. [Link]

  • Umemoto, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1898-2015. [Link]

  • Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289. [Link]

  • Vega-Valle, M. L., et al. (2002). Studies on the reactivity of some N‐aryl‐ and N‐heteroaryl‐N'‐alkylthioureas towards electrophilic reagents. Synthesis of new N‐pyridylthioureas and thiazolines. Journal of Heterocyclic Chemistry, 39(4), 733-739. [Link]

  • Selvakumar, S., et al. (2026). Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks. ResearchGate. [Link]

Sources

Role of Fluorine in Medicinal Chemistry of Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists Version: 1.0

Executive Summary

Thiourea derivatives (


) represent a privileged scaffold in medicinal chemistry due to their ability to act as hydrogen bond donor/acceptor surrogates and chelating agents for metalloenzymes. However, native thioureas often suffer from poor metabolic stability and rapid clearance. The strategic incorporation of fluorine (

) or trifluoromethyl (

) moieties is a proven method to overcome these limitations. This guide details the physicochemical modulation, synthetic protocols, and structure-activity relationships (SAR) of fluorinated thioureas, focusing on their application as anticancer agents and urease inhibitors.

Physicochemical Modulation: The "Fluorine Effect"

The introduction of fluorine into the thiourea pharmacophore is not merely a steric substitution; it fundamentally alters the electronic and conformational landscape of the molecule.

Conformational Locking & Intramolecular Hydrogen Bonding

One of the most critical roles of fluorine in thioureas is the restriction of bond rotation. Fluorine acts as a weak hydrogen bond acceptor. When placed ortho to the thiourea nitrogen on an aromatic ring, it can form an intramolecular hydrogen bond (


), locking the molecule into a planar conformation. This pre-organization reduces the entropic penalty upon binding to a protein target.
Acidity (pKa) and Lipophilicity
  • pKa Modulation: The strong electronegativity of fluorine (Pauling scale 3.98) pulls electron density away from the thiourea

    
     protons, increasing their acidity. This enhances the hydrogen bond donor capability of the thiourea, strengthening interactions with nucleophilic residues (e.g., Asp, Glu) in enzyme active sites.
    
  • Lipophilicity (LogP): Fluorination, particularly

    
     substitution, significantly increases lipophilicity (
    
    
    
    value). This improves membrane permeability, allowing the drug to cross the lipid bilayer and access intracellular targets like Kinases.
Visualization: Conformational Dynamics

The following diagram illustrates the conformational locking mechanism induced by ortho-fluorine substitution.

G cluster_0 Non-Fluorinated Thiourea cluster_1 Fluorinated Thiourea (Ortho-F) Node1 Free Rotation (High Entropy) Node2 Planar Conformation (Low Entropy) Node1->Node2 Fluorine Substitution Node3 Intramolecular H-Bond (N-H ... F) Node2->Node3 Stabilizing Force

Figure 1: Impact of ortho-fluorine substitution on thiourea conformational entropy and planarity.

Synthetic Architectures

Reliable synthesis is the bedrock of medicinal chemistry. The following protocol describes the synthesis of asymmetric fluorinated thioureas via the isothiocyanate route. This method is preferred over the toxic thiophosgene method due to milder conditions and higher yields.

Standard Operating Procedure (SOP): Isothiocyanate Coupling

Objective: Synthesis of N-(4-fluorophenyl)-N'-(aryl)thiourea.

Reagents:

  • 4-Fluorophenyl isothiocyanate (1.0 equiv)

  • Substituted Aniline/Amine (1.0 equiv)

  • Triethylamine (

    
    ) (Catalytic, 0.1 equiv)
    
  • Solvent: Anhydrous Ethanol or 1,4-Dioxane

Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substituted aniline (e.g., 5 mmol) in anhydrous ethanol (20 mL).

  • Addition: Add triethylamine (0.5 mmol) followed by the dropwise addition of 4-fluorophenyl isothiocyanate (5 mmol). Note: The reaction is often exothermic.

  • Reflux: Heat the reaction mixture to reflux (

    
     for Ethanol) and stir for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The thiourea product typically appears as a lower Rf spot compared to the isothiocyanate.
    
  • Isolation: Cool the mixture to room temperature. In many cases, the product will precipitate as a solid.

    • If solid forms: Filter the precipitate and wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

    • If no precipitate: Concentrate the solvent under reduced pressure. Recrystallize the residue from Ethanol/Water.

  • Validation: Confirm structure via

    
    -NMR (Look for broad singlets at 
    
    
    
    9.0–11.0 ppm for
    
    
    ) and
    
    
    -NMR (Diagnostic signal around
    
    
    -110 to -120 ppm).
Synthetic Workflow Diagram

Synthesis Start Start: Substituted Aniline Step1 Dissolve in EtOH/Dioxane + Et3N (Cat.) Start->Step1 Step2 Add Fluorinated Isothiocyanate (Dropwise, RT) Step1->Step2 Step3 Reflux (4-6 Hours) Monitor via TLC Step2->Step3 Decision Precipitate Formed? Step3->Decision PathA Filtration & Wash (Cold EtOH/Ether) Decision->PathA Yes PathB Evaporate Solvent Recrystallize (EtOH/H2O) Decision->PathB No End Final Product: Fluorinated Thiourea PathA->End PathB->End

Figure 2: Step-by-step synthetic workflow for the preparation of fluorinated thiourea derivatives.

Therapeutic Applications & SAR

The biological activity of thioureas is highly sensitive to the position and nature of the fluorinated substituent.

Anticancer Activity (Kinase Inhibition)

Fluorinated thioureas have shown potent inhibition of Receptor Tyrosine Kinases (RTKs) such as VEGFR-2 and EGFR. The


 group is particularly effective in hydrophobic pockets of these enzymes.

Key Data Comparison: Table 1: Antiproliferative activity against A549 (Lung Cancer) cell line.[1]

Compound IDStructure (R1 / R2)IC50 (µM)Mechanism Note
Thiourea (Ref) H / H> 100Inactive
Compound 2 4-

-Ph / 4-

-Ph
0.20 Hydrophobic interaction with K-Ras
Urea Analog 4-

-Ph / 4-

-Ph (Urea)
22.8Loss of H-bond donor strength
Compound 4a 2-F-Pyridine / Sulfonamide4.8MK-2 Kinase Inhibitor

Data synthesized from Reference [1, 2].

Urease Inhibition

Urease is a nickel-dependent metalloenzyme produced by H. pylori. Thioureas coordinate to the


 center via the sulfur atom. Fluorine substitution enhances this activity by withdrawing electrons, making the NH protons more acidic and better H-bond donors to the active site residues (e.g., His, Asp), while the aromatic ring engages in 

stacking.

Key Data Comparison: Table 2: Urease inhibition activity.

CompoundSubstitutionIC50 (µM)Potency vs Standard
Thiourea (Std) None19.41x
Acetohydroxamic Acid N/A (Clin. Drug)~42.00.5x
Compound 3c N-(benzyl)-N'-(4-F-phenyl)2.7 ~7x
Compound 11h 4-

-Ph / Thiazole
3.9High specificity

Data synthesized from Reference [3, 4].

SAR Decision Tree

To guide future design, the following SAR tree summarizes the optimal placement of fluorine atoms based on the desired therapeutic outcome.

SAR Core Thiourea Scaffold (R-NH-CS-NH-R') Target1 Target: Anticancer (Kinase/EGFR) Core->Target1 Target2 Target: Urease (H. pylori) Core->Target2 Mod1 Add CF3 group (Meta/Para position) Target1->Mod1 Mod2 Add F atom (Ortho/Para position) Target2->Mod2 Effect1 Increases Lipophilicity Access to Hydrophobic Pockets Mod1->Effect1 Effect2 Increases Acidity of NH Stronger Ni2+ Coordination Mod2->Effect2

Figure 3: Structure-Activity Relationship (SAR) decision tree for fluorinated thioureas.

References

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. [Link]

  • Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties. Chemistry Central Journal. [Link][2]

  • Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. Scientific Reports. [Link]

  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules. [Link]

  • The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][3]

Sources

Physicochemical Properties and Synthetic Utility of Substituted Phenylthioureas

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted phenylthioureas (PTUs) represent a privileged scaffold in medicinal and analytical chemistry, characterized by the


 core. Their utility spans from tyrosinase inhibition in melanoma therapy to heavy metal chelation in environmental analysis. This guide dissects the physicochemical drivers of these applications—specifically the electronic modulation of the thiocarbonyl group, lipophilicity profiles (LogP), and thione-thiol tautomerism. We provide a self-validating synthetic workflow and a structural analysis framework designed to accelerate lead optimization.

Molecular Architecture & Electronic Theory

The versatility of PTUs stems from the electronic "push-pull" dynamics across the thiourea bridge. Understanding these dynamics is critical for predicting reactivity and biological binding.

Electronic Modulation (Hammett Relationship)

The acidity of the


 protons and the nucleophilicity of the Sulfur atom are directly influenced by substituents on the phenyl ring.
  • Electron-Withdrawing Groups (EWG): Substituents like

    
    , 
    
    
    
    , or
    
    
    (positive Hammett
    
    
    values) withdraw electron density from the aromatic ring. This inductive effect propagates to the nitrogen, increasing the acidity of the
    
    
    proton. This is crucial for hydrogen bond donor capability in enzyme active sites.
  • Electron-Donating Groups (EDG): Groups like

    
     or 
    
    
    
    increase electron density, making the Sulfur atom more nucleophilic and enhancing metal chelation potential (
    
    
    ).
Thione-Thiol Tautomerism

While the thione form (


) is thermodynamically favored in the solid state and neutral solution, the thiol form (

) becomes accessible in basic conditions or upon metal coordination. This equilibrium is the "switch" that allows PTUs to act as versatile ligands.

Figure 1: Tautomeric Equilibrium & Metal Coordination Logic

Tautomerism Thione Thione Form (Solid State / Neutral pH) Ph-NH-C(=S)-NH-R Transition Proton Transfer (Base Catalyzed) Thione->Transition Deprotonation Thiol Thiol Form (Basic pH / Solution) Ph-N=C(-SH)-NH-R Transition->Thiol Resonance Thiol->Thione Re-protonation Complex Metal Complex (S-Coordination) Ph-N=C(-S-M)-NH-R Thiol->Complex Metal (M+) Binding

Caption: The thione-thiol equilibrium is pH-dependent. The thiol tautomer facilitates soft-soft interactions with transition metals (e.g., Cu, Hg).

Physicochemical Characterization

The following data summarizes the impact of para-substitution on the physicochemical profile of N-phenylthiourea derivatives. These parameters are critical for Lipinski's Rule of 5 compliance in drug design.

Table 1: Comparative Properties of 4-Substituted Phenylthioureas[1]
Substituent (R)Electronic Effect (

)
Melting Point (°C)LogP (Predicted)Water SolubilityKey Spectral Feature (IR

)
-H (Unsubstituted)0.00154 - 1551.12Moderate1250 cm⁻¹
-NO₂ (Nitro)+0.78 (EWG)198 - 2001.25Low1265 cm⁻¹ (Shifted)
-Cl (Chloro)+0.23 (EWG)178 - 1802.45Very Low1248 cm⁻¹
-OCH₃ (Methoxy)-0.27 (EDG)168 - 1701.05Moderate-High1235 cm⁻¹
-CH₃ (Methyl)-0.17 (EDG)160 - 1621.60Low1240 cm⁻¹

Note: LogP values are approximate consensus predictions. Higher LogP indicates greater lipophilicity, essential for crossing the blood-brain barrier or cell membranes.

Synthesis & Purification Strategy

The most robust synthetic route involves the nucleophilic addition of an aniline derivative to phenyl isothiocyanate. This "click-like" reaction is atom-economical and generally requires no external catalyst.

Reaction Mechanism

The nitrogen lone pair of the aniline attacks the electrophilic carbon of the isothiocyanate (


). A proton transfer follows, stabilizing the thiourea linkage.[1]
Synthetic Workflow

Figure 2: Step-by-Step Synthesis Protocol

Synthesis Reactants Reactants 1.0 eq Substituted Aniline 1.0 eq Phenyl Isothiocyanate Solvent Solvent Selection Ethanol (reflux) or Acetone (RT) Reactants->Solvent Reaction Reaction Reflux 2-4 Hours Monitor via TLC Solvent->Reaction Precipitation Precipitation Cool to 0°C (Ice Bath) Add H2O if necessary Reaction->Precipitation Completion Filtration Isolation Vacuum Filtration Wash w/ cold Ethanol Precipitation->Filtration Recrystallization Purification Recrystallize from EtOH/H2O Target Purity >98% Filtration->Recrystallization

Caption: Standardized workflow for PTU synthesis. The cooling step is critical to maximize yield as PTUs exhibit steep solubility curves in ethanol.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-(4-Chlorophenyl)-3-phenylthiourea

Objective: Synthesize a lipophilic PTU derivative for SAR analysis.

  • Preparation: In a 100 mL round-bottom flask, dissolve 4-chloroaniline (1.27 g, 10 mmol) in absolute ethanol (20 mL).

  • Addition: Add phenyl isothiocyanate (1.35 g, 10 mmol) dropwise while stirring.

    • Expert Insight: The reaction is exothermic. Add slowly to prevent side-product formation.

  • Reflux: Attach a condenser and reflux the mixture at 78°C for 3 hours.

    • Checkpoint: Spot on TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting amine spot (low Rf) should disappear.

  • Isolation: Allow the solution to cool to room temperature, then place in an ice bath for 30 minutes. White crystalline solid will precipitate.[2]

  • Filtration: Filter under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted isothiocyanate.

  • Purification: Recrystallize from hot ethanol.

    • Validation: Melting point should be sharp (178–180°C).

Protocol B: Spectroscopic Validation

Objective: Confirm structure and tautomeric state.

  • IR Spectroscopy (KBr Pellet): Look for the diagnostic

    
     stretch at 
    
    
    
    and the Thione
    
    
    stretch at
    
    
    . Absence of
    
    
    stretch (
    
    
    ) confirms the thione form in solid state.
  • 1H NMR (DMSO-d6): Two distinct broad singlets for

    
     protons typically appear downfield (
    
    
    
    ).
    • Expert Insight: If the singlets are merged, it indicates rapid proton exchange; dry the DMSO or lower the temperature to resolve.

Structure-Activity Relationship (SAR) Logic[4]

When designing PTUs for biological targets (e.g., Tyrosinase inhibition), the following decision tree applies.

Figure 3: SAR Optimization Logic

SAR Start Target Identification Permeability Requirement: Cell Membrane Penetration? Start->Permeability Binding Requirement: Metal Chelation (e.g. Cu in Tyrosinase)? Start->Binding Lipophilic Strategy: Add Lipophilic Groups (Cl, Br, CF3) Permeability->Lipophilic Yes Electronic Strategy: Increase S-Nucleophilicity (Add EDG: OMe, Me) Binding->Electronic Metal Center Binding HBond Strategy: Increase NH Acidity (Add EWG: NO2, CN) Binding->HBond Active Site H-Bonding Outcome1 Improved Bioavailability Lipophilic->Outcome1 Increased LogP Outcome2 Higher Potency (IC50) Electronic->Outcome2 Stronger M-S Bond Outcome3 Higher Selectivity HBond->Outcome3 Tighter Receptor Fit

Caption: SAR decision matrix. Balancing lipophilicity (LogP) with electronic affinity is key to optimizing drug-like properties.

References

  • Synthesis & Ball Milling: "A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling." RSC Advances, 2013. Link

  • Biological Activity (Tyrosinase): "Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase."[3] Bioorganic & Medicinal Chemistry Letters, 2020. Link

  • Tautomerism Mechanism: "Hydrogen-atom-assisted thione-thiol tautomerization of thiourea derivatives in para-H2 matrix." Journal of Chemical Physics, 2025. Link

  • Anticancer SAR: "Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Phenylthiourea Compound and Derivatives in MCF-7 Cancer Cell." Rasayan Journal of Chemistry, 2021.[4] Link

  • General Protocol: "Alpha-Phenylthiourea." Organic Syntheses, Coll.[2][5][6] Vol. 3, p.735. Link

Sources

Methodological & Application

Application Notes and Protocols for (3-Fluoro-4-methoxyphenyl)thiourea as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Emerging Potential of Thiourea Derivatives in Kinase Inhibition

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention[1]. Within the landscape of small molecule kinase inhibitors, compounds featuring a thiourea scaffold have emerged as a versatile and potent class of therapeutics.[2][3][4] The unique chemical properties of the thiourea moiety, particularly its ability to form strong hydrogen bonds, allow for effective interactions within the ATP-binding pocket of various kinases.[5][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of novel thiourea-containing compounds as kinase inhibitors, using (3-Fluoro-4-methoxyphenyl)thiourea as a representative example. While extensive research has been conducted on various thiourea derivatives, this specific molecule serves as a model for the systematic characterization of a new chemical entity in this class.[8][9][10][11] The protocols outlined herein are designed to be self-validating, providing a logical workflow from initial compound handling to in vitro screening and cell-based validation.

Compound Handling and Preparation: Ensuring Experimental Integrity

The reliability of any biological assay hinges on the proper handling and solubilization of the test compound. Thiourea derivatives can sometimes present solubility challenges, which if not addressed, can lead to inaccurate and misleading results.[12]

Solubility Assessment and Stock Solution Preparation

Rationale: An accurate determination of a compound's solubility in the assay buffer is critical to prevent precipitation and ensure that the observed inhibitory effects are genuine. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic molecules.

Protocol:

  • Initial Solubility Test: To determine the approximate solubility, prepare a saturated solution of (3-Fluoro-4-methoxyphenyl)thiourea in the desired final assay buffer. This can be done by adding an excess of the compound to the buffer, vortexing vigorously, and incubating at room temperature for 1-2 hours. The suspension is then centrifuged at high speed, and the concentration of the compound in the supernatant is measured, for example, by UV-Vis spectroscopy.

  • DMSO Stock Preparation:

    • Accurately weigh a precise amount of (3-Fluoro-4-methoxyphenyl)thiourea.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution by vortexing and, if necessary, gentle warming or sonication.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Thiourea is generally soluble in water, but its solubility can be enhanced in concentrated urea solutions.[13]

Table 1: General Properties of (3-Fluoro-4-methoxyphenyl)thiourea

PropertyValueSource
Molecular Formula C8H9FN2OSInferred from name
Molecular Weight 200.24 g/mol Inferred from name
CAS Number 1096922-85-8[14]

In Vitro Kinase Inhibition Profiling: Identifying Potential Targets

The first step in characterizing a novel compound is to assess its inhibitory activity against a panel of purified kinases. This provides a direct measure of the compound's potency and selectivity.

Workflow for In Vitro Kinase Profiling

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare (3-Fluoro-4-methoxyphenyl)thiourea stock solution (e.g., 10 mM in DMSO) B Prepare serial dilutions of the compound A->B C Incubate kinase, substrate, and compound B->C D Initiate reaction with ATP C->D E Stop reaction and measure signal D->E F Plot % inhibition vs. compound concentration E->F G Calculate IC50 value F->G

Caption: A generalized workflow for determining the in vitro kinase inhibitory activity of a novel compound.

Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

Rationale: Many commercially available kinase assay kits utilize a fluorescence-based readout, which is amenable to high-throughput screening.[15] These assays typically measure the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Purified recombinant kinase of interest

  • Specific substrate peptide for the kinase

  • Kinase assay buffer

  • ATP solution

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • (3-Fluoro-4-methoxyphenyl)thiourea stock solution

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer at the desired concentrations.

  • Compound Plating: Prepare a serial dilution of (3-Fluoro-4-methoxyphenyl)thiourea in the kinase assay buffer. Typically, an 11-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is appropriate. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

  • Kinase Reaction:

    • Add the kinase and substrate mixture to each well of the plate.

    • Add the serially diluted compound to the appropriate wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at the optimal temperature for the kinase (often 30°C) for the desired reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[16]

Cell-Based Assays: Validating Inhibition in a Physiological Context

While in vitro assays are crucial for determining direct inhibitory activity, it is essential to confirm that the compound can penetrate the cell membrane and inhibit the target kinase in a more complex biological environment.[17][18][19][20]

Representative Signaling Pathway: EGFR Inhibition

Thiourea derivatives have been shown to inhibit receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).[2][8] The following protocols use the EGFR signaling pathway as an example.

cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 MAPK Pathway cluster_3 Nucleus EGFR EGFR PLCg PLCγ EGFR->PLCg Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 EGF EGF EGF->EGFR Thiourea (3-Fluoro-4-methoxyphenyl)thiourea Thiourea->EGFR Raf Raf Ras->Raf AKT AKT PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation STAT3->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: A simplified diagram of the EGFR signaling pathway and the putative inhibitory action of a thiourea derivative.

Protocol: Western Blot for Phospho-Protein Analysis

Rationale: This technique allows for the direct visualization and quantification of the phosphorylation status of a kinase's downstream substrates. A decrease in the phosphorylation of a specific substrate upon treatment with the compound provides strong evidence of target engagement in cells.[21]

Procedure:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line with known EGFR activity (e.g., A549 non-small cell lung cancer cells) in appropriate media.

    • Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Serum-starve the cells overnight to reduce basal signaling.

    • Pre-treat the cells with various concentrations of (3-Fluoro-4-methoxyphenyl)thiourea for 1-2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to activate the EGFR pathway.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-ERK or phospho-AKT) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with antibodies for total ERK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Protocol: Cell Viability Assay (MTT Assay)

Rationale: To determine the functional consequence of kinase inhibition, a cell viability or proliferation assay is performed. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[21]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of (3-Fluoro-4-methoxyphenyl)thiourea.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Data Summary and Interpretation

The data obtained from these assays should be carefully analyzed to build a comprehensive profile of (3-Fluoro-4-methoxyphenyl)thiourea as a potential kinase inhibitor.

Table 2: Example Data Summary for a Novel Kinase Inhibitor

Assay TypeTarget/Cell LineEndpointExample Result
In Vitro Kinase Assay Kinase XIC5050 nM
In Vitro Kinase Assay Kinase YIC50> 10 µM
Phospho-Protein Western Blot A549 cellsp-ERK levelsDose-dependent decrease
Cell Viability Assay A549 cellsGI50500 nM

Interpretation: The hypothetical data in Table 2 would suggest that the compound is a potent and selective inhibitor of Kinase X in vitro. The reduction in p-ERK levels in A549 cells, which are known to be downstream of Kinase X, confirms target engagement in a cellular context. The potent effect on cell viability further validates the compound's potential as an anticancer agent acting through the inhibition of this specific kinase.

Conclusion

The protocols and workflows detailed in this application note provide a robust framework for the initial characterization of (3-Fluoro-4-methoxyphenyl)thiourea, or any novel thiourea derivative, as a kinase inhibitor. By systematically progressing from in vitro biochemical assays to cell-based functional assays, researchers can confidently assess the potency, selectivity, and cellular activity of their compounds, thereby accelerating the drug discovery process.

References

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.).
  • Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide - Benchchem. (n.d.).
  • Kumar, V., & Chimni, S. S. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 163-175.
  • Recent Developments on Thiourea Based Anticancer Chemotherapeutics. (2015). Ingenta Connect.
  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11).
  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review - Semantic Scholar. (2016, March 1).
  • Szychlinska, M. A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6560. Retrieved from [Link]

  • Cell-based test for kinase inhibitors - INiTS. (2020, November 26).
  • Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 10).
  • In vitro kinase assay. (2024, May 31). Protocols.io. Retrieved from [Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025, April 14).
  • Biological Applications of Thiourea Derivatives: Detailed Review. (2024, May 31). MDPI. Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC. Retrieved from [Link]

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). PMC. Retrieved from [Link]

  • Protein Solubilization for 2-D Electrophoresis - Bio-Rad. (n.d.).
  • Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives. (2025, September 7). ResearchGate. Retrieved from [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (n.d.). PMC. Retrieved from [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016, September 6). PLOS One. Retrieved from [Link]

  • Kinase Assay Kit - Sigma-Aldrich. (n.d.).
  • Li, F., et al. (2020). Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease. Journal of Medicinal Chemistry, 63(22), 13973-13993. Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (n.d.). ResearchGate.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016, September 6). PubMed. Retrieved from [Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Thiourea - Santa Cruz Biotechnology. (n.d.).
  • Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (2022, March 9). DergiPark. Retrieved from [Link]

  • Synthesis and biological activity of a new type of thiourea derivatives. (n.d.). ResearchGate.
  • 1096922-85-8|3-Amino-1-(3-fluoro-4-methoxyphenyl)thiourea - BLDpharm. (n.d.).
  • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-. (n.d.). ScienceOpen. Retrieved from [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 10). ResearchGate. Retrieved from [Link]

  • Determination of Thiourea Solubility in 12 Different Monosolvents and Its Comparison with Structurally Similar Substances: Solvent Effect Analysis, Molecular Simulation, and Model Correlation. (2025, April 18). Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (2025, July 1). Open Exploration Publishing.
  • Thiourea Method number: PV2059. (n.d.).
  • FDA-approved small molecule kinase inhibitors-Part 3 - BOC Sciences. (2023, July 6).

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Application Note: (3-Fluoro-4-methoxyphenyl)thiourea in Cancer Cell Line Research

[1]

Executive Summary & Rationale

(3-Fluoro-4-methoxyphenyl)thiourea is a privileged pharmacophore in medicinal chemistry, specifically within the oncology sector. While often utilized as a synthetic intermediate for high-potency heterocycles (e.g., aminothiazoles, thiadiazoles), the thiourea moiety itself exhibits intrinsic biological activity through mechanisms involving metal chelation, reactive oxygen species (ROS) modulation, and enzyme inhibition (e.g., Urease, Tyrosine Kinases).[1]

This guide details the handling, solubilization, and experimental protocols for evaluating this compound in cancer cell lines. It focuses on the synergistic effect of the 3-fluoro substituent (metabolic stability, lipophilicity) and the 4-methoxy group (hydrogen bond acceptance), which collectively enhance bioavailability and target binding affinity compared to non-substituted thioureas.

Key Applications
  • Lead Optimization: Assessing the "Fluorine-Methoxy" substitution pattern on thiourea bioactivity.

  • Synthetic Precursor: Generation of 2-aminothiazole libraries (Hantzsch synthesis) for kinase inhibition.

  • Direct Cytotoxicity: Screening for activity against gastric (urease-positive) and breast cancer lines.[1]

Chemical Properties & Preparation

Compound Identity:

  • IUPAC Name: 1-(3-Fluoro-4-methoxyphenyl)thiourea

  • Molecular Formula: C₈H₉FN₂OS[1]

  • Molecular Weight: 200.23 g/mol [1]

  • Solubility: Low in water; High in DMSO, DMF, and Ethanol.[1]

Protocol A: Stock Solution Preparation
  • Objective: Create a stable 10 mM stock solution for cell culture assays.

  • Reagents: Dimethyl sulfoxide (DMSO), sterile-filtered (Sigma-Aldrich Hybridoma grade).

Step-by-Step:

  • Weighing: Accurately weigh 2.00 mg of (3-Fluoro-4-methoxyphenyl)thiourea powder.

  • Calculation:

    
    [1]
    
    • For 2.00 mg: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      .[1]
      
  • Dissolution: Add ~1 mL of sterile DMSO to the powder. Vortex vigorously for 30 seconds until fully dissolved.[1]

  • Storage: Aliquot into 50 µL vials to avoid freeze-thaw cycles. Store at -20°C (stable for 3 months).

ngcontent-ng-c3932382896="" class="ng-star-inserted">

Critical Note: The final DMSO concentration in cell culture media must never exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Experimental Workflows

Synthesis & Derivatization Pathway

Before testing, researchers often synthesize this scaffold freshly to ensure purity, or use it to generate heterocycles.[1]

SynthesisWorkflowAniline3-Fluoro-4-methoxyanilineThiourea(3-Fluoro-4-methoxyphenyl)thiourea(Target Scaffold)Aniline->Thiourea Acid/Heat(Nucleophilic Addition)NH4SCNAmmonium ThiocyanateNH4SCN->ThioureaThiazole2-Aminothiazole Derivative(High Potency Kinase Inhibitor)Thiourea->Thiazole Hantzsch Cyclization(Reflux/EtOH)AlphaHaloα-HaloketoneAlphaHalo->Thiazole

Figure 1: Synthetic pathway from aniline precursor to the thiourea scaffold and subsequent cyclization to bioactive aminothiazoles.[1][2]

In Vitro Cytotoxicity Assay (MTT Protocol)

This protocol validates the antiproliferative potential of the thiourea against cancer cell lines (e.g., MCF-7, HepG2).[1]

Reagents:

  • Target Cells: MCF-7 (Breast Adenocarcinoma), HepG2 (Hepatocellular Carcinoma).[1][3][4]

  • MTT Reagent: (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.
    
  • Treatment:

    • Prepare serial dilutions of the Stock Solution in culture media (Range: 0.1 µM – 100 µM).[1]

    • Add 100 µL of treatment media to wells.[1] Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin).[1]

  • Incubation: Incubate for 48h or 72h.

  • MTT Addition: Add 10 µL MTT reagent per well. Incubate for 3-4h until purple formazan crystals form.

  • Solubilization: Remove media carefully.[1] Add 100 µL DMSO to dissolve crystals.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Cell Viability:

Mechanistic Validation: ROS Generation

Thiourea derivatives often induce apoptosis via Reactive Oxygen Species (ROS) accumulation.[1]

Protocol:

  • Staining: Treat cells with IC₅₀ concentration of the thiourea for 24h.[1]

  • Probe: Add DCFH-DA (2',7'-Dichlorofluorescin diacetate) to a final concentration of 10 µM. Incubate 30 min in the dark.

  • Wash: Wash cells 2x with PBS.[1]

  • Analysis: Analyze via Flow Cytometry (Ex/Em: 485/535 nm). A rightward shift in fluorescence intensity indicates oxidative stress.[1]

Data Interpretation & Reference Values

Structure-Activity Relationship (SAR) Insights: The table below summarizes how the specific substitutions on this thiourea influence biological outcomes compared to a naked phenyl ring.

FeatureChemical RoleBiological Impact
Thiourea Core Metal Chelation (S), H-Bond Donor (NH)Binds active sites of metalloenzymes (e.g., Urease, Carbonic Anhydrase).
3-Fluoro Electron Withdrawal, Metabolic BlockPrevents metabolic hydroxylation at C3; Increases lipophilicity for membrane permeability.
4-Methoxy Electron Donation (Mesomeric)Enhances H-bonding capability; mimics natural substrates.

Mechanism of Action (Hypothetical Pathway)

MOACompound(3-Fluoro-4-methoxyphenyl)thioureaTarget1Target A: Urease Inhibition(Gastric Cancer Context)Compound->Target1 Chelation of Ni2+Target2Target B: ROS Induction(Mitochondrial Stress)Compound->Target2 Redox CyclingEffect1Reduced Ammonia Production(Anti-H. pylori activity)Target1->Effect1Effect2Caspase 3/9 ActivationTarget2->Effect2OutcomeApoptosis / Cell DeathEffect1->Outcome IndirectEffect2->Outcome Direct

Figure 2: Proposed dual-mechanism of action involving enzyme inhibition and oxidative stress induction.

References

  • Saeed, A., et al. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties.[1][3] PubMed Central.[1]

  • Bielenica, A., et al. (2015). Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety.[1][5] European Journal of Medicinal Chemistry.[1]

  • Tortorella, M. D., et al. (2026). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas.[6] MDPI Scientia Pharmaceutica.[1]

  • Sigma-Aldrich. (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride Product Sheet. (Reference for chemical handling/safety of similar fluorinated-methoxy scaffolds).

Application Notes & Protocols for (3-Fluoro-4-methoxyphenyl)thiourea Derivatives in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Thiourea Scaffold in Modern Agrochemicals

Thiourea derivatives constitute a highly versatile and potent class of compounds in the landscape of agricultural research and development.[1][2] These organosulfur molecules, characterized by the (R¹R²N)(R³R⁴N)C=S core structure, serve as a foundational scaffold for a wide array of bioactive agents, including insecticides, fungicides, and herbicides.[3][4][5] The structural plasticity of the thiourea moiety allows for extensive chemical modification, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties.[3] The incorporation of specific substituents, such as the 3-fluoro and 4-methoxy groups on a phenyl ring, is a strategic design choice aimed at enhancing metabolic stability, target affinity, and overall efficacy, a common approach in the development of modern crop protection agents.[6]

This guide provides an in-depth exploration of (3-Fluoro-4-methoxyphenyl)thiourea derivatives, detailing their synthesis, mechanisms of action, and practical applications. The protocols herein are designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective and innovative agrochemical design.

Chemical Synthesis and Characterization

The synthesis of N,N'-disubstituted thioureas is a cornerstone of developing novel agrochemical candidates. The most common and reliable method involves the reaction of an amine with an isothiocyanate. For acylthioureas, the isothiocyanate is often generated in situ from an acyl chloride and a thiocyanate salt, which is then immediately reacted with the desired amine.[7]

Protocol 1.1: Synthesis of 1-(3-Fluoro-4-methoxyphenyl)-3-(aroyl)thiourea Derivatives

This protocol details the synthesis of a model acylthiourea derivative, a common subclass with potent biological activity.

Rationale: This two-step, one-pot synthesis is efficient and avoids the isolation of the potentially unstable aroyl isothiocyanate intermediate. Acetonitrile is used as a dry solvent because isothiocyanates are sensitive to hydrolysis. Refluxing ensures the reaction goes to completion. The final product precipitates upon pouring into cold water, allowing for easy isolation.

Materials:

  • Substituted Aroyl Chloride (e.g., 4-chlorobenzoyl chloride)

  • Ammonium or Potassium Thiocyanate (NH₄SCN or KSCN), dried

  • 3-Fluoro-4-methoxyaniline

  • Anhydrous Acetonitrile

  • Standard reflux apparatus, magnetic stirrer, and filtration equipment

Procedure:

  • Preparation of the Isothiocyanate Intermediate: a. To a flame-dried round-bottom flask under a nitrogen atmosphere, add ammonium thiocyanate (1.2 equivalents) and anhydrous acetonitrile. b. Stir the suspension and add the substituted aroyl chloride (1.0 equivalent) dropwise at room temperature. c. Heat the mixture to reflux for 45-60 minutes. The reaction will typically become a clear solution as the in situ formation of the aroyl isothiocyanate proceeds.

  • Formation of the Thiourea Derivative: a. After the reflux period, cool the mixture to room temperature. b. In a separate flask, dissolve 3-fluoro-4-methoxyaniline (1.0 equivalent) in a minimal amount of anhydrous acetonitrile. c. Add the aniline solution dropwise to the reaction mixture containing the isothiocyanate. d. Heat the resulting mixture to reflux for an additional 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation and Purification: a. Upon completion, cool the reaction mixture to room temperature. b. Pour the mixture slowly into a beaker of cold deionized water while stirring. c. The solid (3-Fluoro-4-methoxyphenyl)thiourea derivative will precipitate. d. Collect the precipitate by vacuum filtration and wash the filter cake thoroughly with water. e. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

  • Characterization: a. Confirm the structure of the synthesized compound using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8]

G Workflow: Synthesis of (3-Fluoro-4-methoxyphenyl)thiourea Derivatives A Aroyl Chloride + NH4SCN in Anhydrous Acetonitrile B Reflux (45-60 min) A->B Step 1 C In Situ Formation of Aroyl Isothiocyanate B->C D Add 3-Fluoro-4-methoxyaniline in Acetonitrile C->D Step 2 E Reflux (3-5 hours) D->E F Crude Thiourea Derivative in Solution E->F G Precipitation in Cold Water F->G Step 3 H Filtration & Washing G->H I Recrystallization H->I J Pure Product I->J K Characterization (NMR, IR, MS) J->K Validation

Caption: General workflow for the synthesis of target thiourea derivatives.

Insecticidal Applications and Protocols

Thiourea derivatives are highly effective insecticides, with the commercial product Diafenthiuron serving as a prime example.[1] The insecticidal activity of many thioureas containing the (3-Fluoro-4-methoxyphenyl) moiety would be hypothesized to follow a similar mechanism.

Mechanism of Action: Disruption of Cellular Respiration

The primary insecticidal mode of action for thiourea derivatives like Diafenthiuron is not from the parent compound itself.[9] Through metabolic or photo-activation, the thiourea group is converted into a highly reactive carbodiimide metabolite. This carbodiimide is a potent inhibitor of mitochondrial ATP synthase.[1][9] It specifically targets the F₀ subunit of the enzyme, disrupting the proton channel and halting the production of ATP, the cell's primary energy currency. This leads to rapid paralysis and subsequent death of the insect pest.[1]

G Mechanism: Insecticidal Action of Thiourea Derivatives cluster_0 Insect System cluster_1 Mitochondrion A (3-Fluoro-4-methoxyphenyl)thiourea (Pro-insecticide) B Metabolic/Photo-activation (Desulfuration) A->B C Carbodiimide Metabolite (Active Toxin) B->C D ATP Synthase (F0 subunit) C->D Inhibits E Proton Channel Blockage D->E F ATP Production Halts E->F G Cellular Energy Depletion F->G H Paralysis & Insect Death G->H

Caption: Insecticidal signaling pathway of thiourea derivatives.
Protocol 2.2: Insecticidal Bioassay Against Lepidopteran Larvae

This protocol is adapted for evaluating the efficacy of synthesized compounds against common agricultural pests like Spodoptera littoralis (Egyptian cotton leafworm).

Rationale: The leaf-dip bioassay is a standard method to determine the contact and ingestion toxicity of a compound. Using a range of serial dilutions is critical for establishing a dose-response curve, from which the LC₅₀ (lethal concentration for 50% of the population) can be accurately calculated using probit analysis. A solvent control is essential to ensure that the observed mortality is due to the test compound and not the solvent.

Materials:

  • Synthesized (3-Fluoro-4-methoxyphenyl)thiourea derivatives

  • Acetone or DMSO (as solvent)

  • Triton X-100 or similar surfactant

  • Second or third-instar larvae of Spodoptera littoralis

  • Fresh castor bean or cabbage leaves

  • Petri dishes with moistened filter paper

  • Probit analysis software

Procedure:

  • Preparation of Test Solutions: a. Prepare a 1000 ppm (parts per million) stock solution of each test compound in the chosen solvent. b. Create a series of dilutions from the stock solution (e.g., 200, 100, 50, 10, 1 ppm) in deionized water containing 0.1% surfactant. c. Prepare a control solution containing only the solvent and surfactant at the highest concentration used.

  • Leaf Treatment: a. Cut leaf discs of a uniform size (e.g., 5 cm diameter). b. Dip each leaf disc into a test solution for 10-15 seconds with gentle agitation. c. Allow the treated leaves to air-dry completely on a wire rack.

  • Insect Exposure: a. Place one treated leaf disc into each Petri dish. b. Introduce 10 larvae into each Petri dish. c. Prepare at least three replicates for each concentration and the control.

  • Incubation and Assessment: a. Incubate the Petri dishes at 25±2°C with a 16:8 hour (light:dark) photoperiod. b. Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: a. Correct the mortality data for control mortality using Abbott's formula. b. Use probit analysis to calculate the LC₅₀ value and its 95% confidence limits for each compound.

Quantitative Insecticidal Activity Data

The following table presents example efficacy data for thiourea derivatives against various pests, demonstrating the potency of this chemical class.

Compound/DerivativeTarget PestEfficacy (LC₅₀)Reference
1-(2,4-Dichlorobenzoyl)-3-(2-methoxyphenyl)-thioureaSpodoptera littoralis (2nd instar)46.84 ppm[1]
1-(2,4-Dichlorobenzoyl)-3-(2-methoxyphenyl)-thioureaSpodoptera littoralis (4th instar)148.05 ppm[1]
Oxopropylthiourea Derivative 8Spodoptera littoralis (2nd instar)2.412 ppm[1]

Fungicidal and Herbicidal Applications

The structural versatility of (3-Fluoro-4-methoxyphenyl)thiourea derivatives also makes them promising candidates for fungicide and herbicide development.[1]

Fungicidal Activity

Mechanism: The fungicidal action of thiourea derivatives often involves the disruption of fungal cell integrity or interference with key metabolic processes.[1][2]

Protocol 3.1.1: In Vitro Antifungal Assay (Poisoned Food Technique)

Rationale: This method evaluates the ability of a compound to inhibit the mycelial growth of a fungus. Incorporating the test compound directly into the growth medium ensures uniform exposure. The EC₅₀ (effective concentration for 50% inhibition) is a standard measure of fungistatic or fungicidal activity.

Procedure:

  • Prepare stock solutions of test compounds in DMSO.

  • Autoclave Potato Dextrose Agar (PDA) medium and cool it to 50-60°C.

  • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 10, 1 ppm). Also prepare a DMSO-only control.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial disc from a fresh culture of the target fungus (e.g., Fusarium oxysporum).

  • Incubate the plates at 28±2°C until the fungal colony in the control plate reaches the edge.

  • Measure the diameter of the fungal colony in all plates.

  • Calculate the percentage of mycelial growth inhibition and determine the EC₅₀ value.

Herbicidal Activity

Mechanism: The herbicidal mode of action for thioureas can involve the inhibition of key enzymes in plant metabolic pathways or the disruption of cell division.[1][10]

Protocol 3.2.1: Pre-Emergence Herbicidal Assay

Rationale: This assay assesses a compound's ability to prevent weed seed germination or seedling emergence. Applying the compound to the soil surface mimics a real-world pre-emergence application. The GR₅₀ (concentration causing 50% growth reduction) is determined by measuring the dry weight of the plant biomass, which is a reliable indicator of overall plant health and growth.

Procedure:

  • Sow seeds of a target weed species (e.g., Brassica napus) in pots filled with standard potting soil.

  • Prepare aqueous solutions of the test compounds at various concentrations.

  • Immediately after sowing, apply a measured volume of the test solution evenly to the soil surface of each pot.

  • Grow the plants in a greenhouse with controlled conditions.

  • After 14-21 days, assess the percentage of germination and plant injury.

  • Harvest the above-ground biomass, dry it in an oven at 60°C for 48 hours, and record the dry weight.

  • Calculate the percentage of growth reduction compared to the untreated control and determine the GR₅₀ value.

Structure-Activity Relationship (SAR) Insights

The biological activity of (3-Fluoro-4-methoxyphenyl)thiourea derivatives is highly dependent on their chemical structure. Understanding these relationships is crucial for designing more potent and selective agrochemicals.

  • Aroyl/Alkyl Group at N-1: The nature of the substituent on one of the nitrogen atoms is critical. Bulky, electron-withdrawing aroyl groups often enhance insecticidal and fungicidal activity.

  • Substituents on the Phenyl Ring: The position and electronic nature of substituents on the phenyl ring (in this case, 3-Fluoro and 4-methoxy) are key modulators. The fluorine atom can increase metabolic stability and binding affinity, while the methoxy group alters the electronic properties of the ring.

  • Thiourea Core: The -NH-C(S)-NH- linkage is essential for the pro-insecticidal mechanism, as the sulfur atom is replaced to form the active carbodiimide. Modifications that prevent this conversion will likely eliminate insecticidal activity.

Caption: SAR map for (3-Fluoro-4-methoxyphenyl)thiourea derivatives.

References

  • BenchChem. (2025). Application of Thiourea Derivatives in Agricultural Research as Pesticides: Detailed Application Notes and Protocols.
  • ACS Publications. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry.
  • PubMed. (2025). Thiourea Derivatives in Agrochemical Discovery and Development.
  • ACS Publications. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry.
  • Google Patents. (n.d.). CN103420749B - Green synthesis method of thiourea derivative.
  • FAO AGRIS. (n.d.). The thiourea insecticide/acaricide diafenthiuron has a novel mode of action: inhibition of mitochondrial respiration by its carbodiimide product.
  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation.
  • PubMed. (2010). Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds | Request PDF.
  • Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION.
  • Semantic Scholar. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.
  • Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. (2011).
  • Sinhon Chemical Technology Co., Ltd. (2025). Applications of thiourea in pesticides.
  • Jinnuo Chemical. (n.d.). Use of thiourea.
  • MDPI. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis.
  • Iraqi Journal of Science. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking.
  • European Journal of Chemistry. (2024). Synthesis, characterization, crystal structure and antioxidant activity of N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea.
  • ResearchGate. (2015). The Importance of Fluorine in Crop Protection.

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Application Note: Asymmetric Synthesis via Chiral Thiourea Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals seeking to implement or optimize asymmetric transformations using chiral thiourea organocatalysts. It moves beyond standard procedures to address mechanistic causality, critical optimization parameters, and self-validating experimental designs.

Mechanisms, Protocols, and Optimization Strategies

Introduction: The "Hydrogen-Bonding" Revolution

The emergence of chiral thiourea derivatives has fundamentally shifted the landscape of asymmetric synthesis, offering a metal-free alternative that mimics the "oxyanion hole" mechanism found in serine proteases. Unlike Lewis acid catalysis which relies on orbital overlap with metals, thiourea catalysis operates via explicit double hydrogen bonding .

This guide focuses on the two dominant modes of thiourea action:

  • Bifunctional Activation (Takemoto Mode): Simultaneous activation of the electrophile (via H-bonding) and the nucleophile (via a basic moiety).

  • Anion-Binding/General Acid Catalysis (Jacobsen/Schreiner Mode): Activation of imines or carbonyls, often coupled with ion-pairing interactions.

Mechanistic Principles & Catalyst Selection[1]

The "Dual Activation" Concept

Success in thiourea catalysis depends on the LUMO-lowering activation of the electrophile. The acidity of the thiourea N-H protons is critical; this is why the 3,5-bis(trifluoromethyl)phenyl group is ubiquitous—it electronically withdraws density, significantly increasing the pKa of the thiourea protons to strengthen H-bonding.

Diagram 1: Bifunctional Mechanism (Takemoto Catalyst)

The following diagram illustrates the transition state assembly for a Michael addition. Note the simultaneous "clamp-like" activation of the nitroalkene and the deprotonation of the malonate.

Takemoto_Mechanism cluster_interaction Dual Activation Mode Catalyst Takemoto Catalyst (Bifunctional) TS Transition State (Supramolecular Complex) Catalyst->TS Thiourea moiety forms Dual H-bonds Catalyst->TS Tertiary Amine deprotonates Nucleophile Nitroalkene Electrophile (Nitroalkene) Nitroalkene->TS LUMO Lowering Malonate Nucleophile (Malonate) Malonate->TS Enolate Formation Product Chiral Michael Adduct TS->Product Stereoselective C-C Bond Formation

Caption: Mechanistic assembly of the Takemoto catalyst. The thiourea unit binds the nitro group (electrophile) while the tethered amine activates the nucleophile, ensuring high stereocontrol.

Protocol A: Enantioselective Michael Addition

Target Reaction: Addition of diethyl malonate to trans-


-nitrostyrene.
Catalyst:  Takemoto’s Catalyst (N-[3,5-bis(trifluoromethyl)phenyl]-N'-(1R,2R)-2-(dimethylamino)cyclohexylthiourea).
Experimental Causality (Why we do what we do)
  • Solvent Choice: We use Toluene or Xylenes . Polar solvents like DMSO or Methanol are strictly prohibited as they compete for H-bonding sites, effectively "poisoning" the catalyst.

  • Concentration: High concentrations (>0.5 M) can lead to catalyst self-aggregation, reducing enantioselectivity (ee).

Step-by-Step Methodology
  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, weigh Takemoto’s Catalyst (10 mol%, 0.05 mmol, 20.7 mg).

  • Substrate Addition: Add trans-

    
    -nitrostyrene  (0.5 mmol, 74.6 mg) and anhydrous Toluene  (1.0 mL). Stir until dissolved.
    
  • Nucleophile Addition: Add Diethyl malonate (0.75 mmol, 114 µL) in one portion at Room Temperature (25 °C).

    • Note: For less reactive substrates, cool to 0 °C to improve ee, though reaction time will increase.

  • Monitoring: Stir the mixture for 24–48 hours. Monitor via TLC (Hexane/EtOAc 3:1). The spot for nitrostyrene should disappear.

  • Workup: Do not perform an aqueous workup (emulsion risk). Directly concentrate the reaction mixture under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc 10:1 to 5:1).

  • Validation:

    • Yield: Expected 85–95%.

    • Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Daicel Chiralpak AD-H, Hexane/i-PrOH 90:10, 1.0 mL/min). Expected ee: 90–94% (S-isomer).

Protocol B: The Asymmetric Strecker Reaction

Target Reaction: Hydrocyanation of N-allyl aldimines. Catalyst: Jacobsen’s Thiourea (Schiff base-derived amido-thiourea).

Safety Critical: HCN Generation

This protocol uses TMSCN (Trimethylsilyl cyanide) with a proton source (MeOH or Phenol) to generate HCN in situ. This is safer than handling gaseous HCN but requires strict ventilation and cyanide antidote availability.

Step-by-Step Methodology
  • Catalyst Loading: Charge a flame-dried round-bottom flask with Jacobsen’s Thiourea (5 mol%) and the Aldimine substrate (1.0 equiv).

  • Solvent System: Dissolve in Toluene (0.1 M concentration relative to substrate). Cool the system to -78 °C (Cryocool or dry ice/acetone).

    • Why -78 °C? The Strecker reaction is reversible. Low temperature favors the kinetic product (high ee) and prevents racemization.

  • Reagent Addition: Add TMSCN (1.5 equiv) followed immediately by MeOH (1.5 equiv) dropwise.

    • Mechanism:[1][2][3][4][5][6] MeOH protonates TMSCN to release HCN and MeOSiMe3. The thiourea binds the imine, facilitating cyanide attack.

  • Reaction: Stir at -78 °C for 12–24 hours.

  • Quench: Add 1.0 mL of saturated NaHCO3 (aq) at -78 °C before warming. This prevents retro-Strecker reaction during warming.

  • Workup: Extract with Et2O, dry over Na2SO4, and concentrate.

  • Derivatization (Optional): Strecker adducts (amino nitriles) are often unstable. It is standard protocol to immediately hydrolyze to the amino acid or protect with Trifluoroacetic anhydride (TFAA) for HPLC analysis.

Critical Optimization Parameters

The following data summarizes the impact of solvent polarity on the Takemoto Michael addition (Diethyl malonate + Nitrostyrene).

SolventDielectric Constant (

)
Yield (%)ee (%)Comment
Toluene 2.389293Optimal. Non-competing solvent.
DCM 8.939586Faster rate, slightly lower selectivity.
THF 7.588845Ether oxygens compete for H-bonds.
DMSO 46.7<10RacemicCatalyst deactivation via strong solvation.
Diagram 2: Optimization Workflow

Use this logic flow when initial results are suboptimal.

Optimization_Flow Start Initial Screen (10 mol% Cat, Toluene, RT) Check_Conv Check Conversion (NMR) Start->Check_Conv Decision1 Conv > 50%? Check_Conv->Decision1 Check_EE Check Enantioselectivity (HPLC) Decision2 ee > 80%? Check_EE->Decision2 Decision1->Check_EE Yes Action_Solvent Switch to DCM or Increase Conc. (0.5M) Decision1->Action_Solvent No Action_Temp Lower Temp to -20°C or -78°C Decision2->Action_Temp No Success Scale Up & Validate Decision2->Success Yes Action_Solvent->Check_Conv Action_Additive Add 3Å Mol Sieves or Brønsted Acid (additive) Action_Temp->Action_Additive If Rate Slows

Caption: Systematic optimization logic. Note that lowering temperature often requires extending reaction time or adding mild acid additives.

Troubleshooting & Self-Validation

To ensure Trustworthiness and reproducibility, perform these control experiments:

  • The "Background" Check: Run the reaction without the catalyst.

    • Result: If >5% conversion is observed in 24h, the background reaction is too fast. Lower the temperature or dilute the reaction to suppress the non-catalyzed pathway.

  • Non-Linear Effect (NLE) Test: Plot ee of product vs. ee of catalyst.

    • Insight: A positive non-linear effect suggests the formation of hetero-aggregates. This indicates that catalyst concentration is a critical variable to tune.

  • Water Content: While thioureas are more tolerant of moisture than Lewis acids, "wet" solvents can act as H-bond acceptors. Always use Karl-Fischer titrated solvents (<50 ppm H2O) for maximum consistency.

References

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts.[7] Journal of the American Chemical Society, 125(42), 12672–12673.[7]

  • Schreiner, P. R., & Wittkopp, A. (2002). H-Bonding Additives Act Like Lewis Acid Catalysts. Organic Letters, 4(2), 217–220.

  • Zuend, S. J., Coughlin, M. P., Lalonde, M. P., & Jacobsen, E. N. (2009). Scaleable Catalytic Asymmetric Strecker Syntheses of Unnatural α-Amino Acids. Nature, 461, 968–970.[8]

  • Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews, 107(12), 5713–5743.

Sources

Application Note: In Silico Elucidation of (3-Fluoro-4-methoxyphenyl)thiourea Binding Modes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the molecular docking protocol for (3-Fluoro-4-methoxyphenyl)thiourea , a pharmacologically privileged scaffold. Thiourea derivatives are widely recognized as "structural chameleons" in medicinal chemistry due to their ability to act as hydrogen bond donor/acceptor pairs and their high affinity for metal centers in metalloenzymes.

Why this molecule? The specific substitution pattern—a fluorine atom at the meta position and a methoxy group at the para position—confers unique properties:

  • Metabolic Stability: The C-F bond resists metabolic oxidation better than C-H bonds, potentially extending half-life.

  • Electronic Modulation: The fluorine atom withdraws electron density from the phenyl ring, increasing the acidity of the thiourea N-H protons, thereby strengthening hydrogen bond interactions with receptor residues.

  • Metal Chelation: The thiocarbonyl (C=S) group is a soft base, making this molecule a potent inhibitor of metalloenzymes like Urease (Ni²⁺ dependent) .

This guide focuses on docking this ligand into Jack Bean Urease (PDB: 4H9M) , a gold-standard model for urease inhibition, while also referencing its potential as a VEGFR-2 kinase inhibitor.

Pre-Docking Chemoinformatics Profile

Before initiating the docking run, the ligand must be rigorously prepared. Thioureas exhibit thione-thiol tautomerism, which critically alters binding geometry.

Ligand Preparation Protocol
ParameterSpecificationRationale
SMILES COc1ccc(NC(=S)N)cc1FCanonical representation.[1]
Tautomer State Thione (C=S) vs. Thiol (C-SH)The Thione form is predominant in neutral solution and is typically the active metal-chelating species. However, generate both conformers if the binding pocket is highly basic.
Protonation (pH 7.4) NeutralThe pKa of N-aryl thioureas is typically >10; they remain neutral at physiological pH.
Energy Minimization MMFF94 or OPLS3eEssential to relax bond angles, particularly the C-N-C-S dihedral angle, to avoid steric clashes.

Critical Insight: Do not rely on auto-generated 3D structures without manual verification. Ensure the thiourea moiety is planar, as conjugation between the nitrogen lone pairs and the thiocarbonyl group restricts rotation.

Target Selection & Preparation

Primary Target: Urease (PDB: 4H9M)

Urease contains a binuclear nickel center. The mechanism of inhibition for thioureas involves the sulfur atom bridging or coordinating to the Ni²⁺ ions, displacing the water molecule required for urea hydrolysis.

  • PDB ID: 4H9M (Jack Bean Urease with inhibitor).[1][2][3]

  • Resolution: 1.52 Å (High resolution is critical for metal coordination accuracy).

  • Active Site Features: Two Ni²⁺ ions bridged by a carbamylated Lysine (KCX490).

Protein Preparation Workflow

Standard "clean" scripts often delete heteroatoms. Do NOT delete the Nickel ions.

  • Strip Water: Remove solvent water molecules, except those bridging the Ni ions if no inhibitor is present (though for docking, we usually displace them).

  • Fix Valency: Ensure the Ni ions are assigned a +2 charge. Many docking programs (e.g., AutoDock) treat metals as neutral carbons if not explicitly parameterized.

  • Protonation: Add hydrogens assuming pH 7.4. Ensure Histidine residues coordinating Nickel (His407, His409, His519, His545) are protonated correctly (usually N-delta or N-epsilon deprotonated to coordinate metal).

Detailed Docking Protocol (AutoDock Vina / PyRx Context)

This protocol is software-agnostic but uses parameters compatible with AutoDock Vina, a standard academic tool for this class of compounds.

Step 1: Grid Generation

The grid box must encompass the binuclear nickel center and the hydrophobic flap.

  • Center: X: 19.5, Y: -57.2, Z: -23.5 (Approximate coordinates for 4H9M active site).

  • Dimensions:

    
     Å.
    
  • Spacing: 0.375 Å (Standard) or 1.0 Å (if using Gaussian-based scoring).

Step 2: Docking Parameters[2]
  • Exhaustiveness: Set to 32 or higher. Metal-binding requires precise sampling of the sulfur position.

  • Num Modes: 10.

  • Energy Range: 4 kcal/mol.

Step 3: Execution & Validation

Run the docking algorithm.[2] To validate, re-dock the co-crystallized ligand (if available) or a known reference like Acetohydroxamic Acid (AHA). The RMSD between the docked pose and crystal pose should be


 Å.

Workflow Visualization

The following diagram illustrates the critical decision points in the docking workflow, specifically tailored for thiourea-metal interactions.

ThioureaDocking Start Start: (3-Fluoro-4-methoxyphenyl)thiourea LigPrep Ligand Preparation (Generate Thione Tautomer) Start->LigPrep TargetSel Target Selection (PDB: 4H9M - Urease) Start->TargetSel Docking Docking Algorithm (AutoDock Vina / Gold) LigPrep->Docking MetalCheck CRITICAL CHECK: Are Ni2+ ions present & charged? TargetSel->MetalCheck MetalCheck->TargetSel No (Fix PDB) GridGen Grid Generation (Center on Ni-Ni cluster) MetalCheck->GridGen Yes GridGen->Docking Analysis Interaction Analysis (S-Ni Distance measurement) Docking->Analysis

Figure 1: Decision logic for docking thiourea derivatives into metalloenzymes, highlighting the critical metal-retention step.

Data Analysis & Interpretation

Successful docking of (3-Fluoro-4-methoxyphenyl)thiourea should yield a binding pose characterized by specific interactions.

Expected Interaction Profile
Interaction TypeResidue/AtomDistance (Å)Significance
Coordinate Covalent Ni 1 / Ni 2 2.2 - 2.8The thiocarbonyl Sulfur coordinates to the Nickel, inhibiting the enzyme.
Hydrogen Bond His519 / His545 2.8 - 3.2The NH groups of the thiourea act as H-bond donors to histidine imidazoles.
Pi-Pi Stacking Phe/Tyr 3.5 - 4.0The phenyl ring of the ligand stacks with aromatic residues in the flap.
Halogen Bond Backbone C=O 2.8 - 3.5The 3-Fluoro group may form orthogonal interactions with backbone carbonyls.
Scoring Metrics
  • Binding Affinity: Expect scores between -6.0 and -8.5 kcal/mol .

  • Comparison: Compare against Thiourea (standard) and Acetohydroxamic Acid. The 3-fluoro-4-methoxy derivative should show improved affinity due to hydrophobic contacts from the phenyl ring that simple thiourea lacks.

References

  • Urease Inhibition by Thioureas: Khan, H., et al. (2018).[1][2][4] "Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives." Bioorganic Chemistry.

  • Structural Basis of Urease: Mazzei, L., et al. (2019).[1] "The structure of the urease-urea complex and the mechanism of urease action." Scientific Reports (Nature).

  • Thiourea Docking Methodology: Saeed, A., et al. (2017).[1][5] "Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives... molecular docking." BMC Chemistry.

  • AutoDock Vina Protocol: Trott, O., & Olson, A. J. (2010).[1][6] "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

Sources

Application Notes and Protocols for Antimicrobial Susceptibility Testing of (3-Fluoro-4-methoxyphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Antimicrobial Agents

The rise of antibiotic-resistant bacterial strains presents a formidable challenge to global health, necessitating an urgent search for new antimicrobial agents. Thiourea derivatives have emerged as a promising class of compounds due to their structural versatility and wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3] The core structure of thiourea allows for diverse substitutions, which can significantly influence its biological efficacy.[1]

Of particular interest are halogenated derivatives. The inclusion of electron-withdrawing groups, such as fluorine, on the aromatic rings of thiourea compounds has been shown to enhance their antimicrobial potency.[1][4] This is often attributed to improved penetration of the bacterial membrane and stronger interactions with biological targets.[1][5] The compound (3-Fluoro-4-methoxyphenyl)thiourea is a subject of interest for antimicrobial screening due to the presence of both a fluorine atom and a methoxy group, which may modulate its biological activity and pharmacokinetic properties.

The proposed mechanism of action for many thiourea derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[1][5] By targeting these enzymes, these compounds can effectively halt bacterial proliferation.

This document provides a comprehensive guide for researchers on how to conduct antimicrobial susceptibility testing for (3-Fluoro-4-methoxyphenyl)thiourea. The protocols detailed herein are based on the globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of reliable and reproducible data.[6][7][8][9]

Principle of Antimicrobial Susceptibility Testing

Antimicrobial Susceptibility Testing (AST) is performed to determine the effectiveness of a compound against a specific microorganism. The primary objectives are to determine the lowest concentration of the agent that inhibits bacterial growth, known as the Minimum Inhibitory Concentration (MIC), and the lowest concentration that results in bacterial death, the Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): This is a measure of the bacteriostatic activity of a compound. It is determined by exposing a standardized bacterial inoculum to a range of concentrations of the test compound in a liquid growth medium. The MIC is the lowest concentration at which no visible growth is observed after a defined incubation period.[10][11]

  • Minimum Bactericidal Concentration (MBC): This assay determines the bactericidal activity of a compound. It is an extension of the MIC test, where aliquots from the clear wells (no visible growth) of the MIC assay are sub-cultured onto an antibiotic-free solid medium. The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the number of viable bacteria.[12][13]

  • Agar Disk Diffusion (Kirby-Bauer Test): This is a qualitative or semi-quantitative method where a paper disk impregnated with the test compound is placed on an agar plate inoculated with a lawn of the test bacterium. The compound diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone is proportional to the susceptibility of the organism to the compound.[14][15][16]

Experimental Workflow Overview

Antimicrobial Assay Workflow cluster_prep Preparation cluster_assays Primary Assays cluster_follow_up Follow-up Assay cluster_results Data Analysis prep_compound Prepare Stock Solution of (3-Fluoro-4-methoxyphenyl)thiourea prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) mic_test Broth Microdilution (MIC Assay) prep_compound->mic_test disk_diffusion Agar Disk Diffusion prep_compound->disk_diffusion prep_media Prepare Growth Media (e.g., Mueller-Hinton Broth/Agar) prep_inoculum->mic_test prep_inoculum->disk_diffusion prep_media->mic_test prep_media->disk_diffusion mbc_test Subculture from MIC Plate (MBC Assay) mic_test->mbc_test From clear wells analyze_mic Determine MIC Value (Lowest concentration with no growth) mic_test->analyze_mic analyze_disk Measure Zone of Inhibition (mm) disk_diffusion->analyze_disk analyze_mbc Determine MBC Value (≥99.9% killing) mbc_test->analyze_mbc

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is based on the CLSI M07 standard and is used to quantitatively determine the Minimum Inhibitory Concentration (MIC) of (3-Fluoro-4-methoxyphenyl)thiourea.[6][7]

Materials:

  • (3-Fluoro-4-methoxyphenyl)thiourea

  • Sterile 96-well round-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Multichannel pipette

  • Sterile pipette tips and reagent reservoirs

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of the Test Compound:

    • Prepare a stock solution of (3-Fluoro-4-methoxyphenyl)thiourea in a suitable solvent (e.g., DMSO). The concentration should be high enough to allow for subsequent dilutions.

    • Perform serial twofold dilutions of the stock solution in CAMHB to create a range of concentrations. This is often done in a separate "mother" plate before transferring to the final assay plate.[11]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[10][17]

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

  • Plate Inoculation:

    • Dispense 100 µL of the appropriate antimicrobial dilution into each well of a 96-well plate.

    • Add 100 µL of the standardized bacterial inoculum to each well.[18] This will result in a final volume of 200 µL and the desired final concentrations of the test compound and bacteria.

    • Include the following controls on each plate:

      • Growth Control: Wells containing only inoculated broth (no compound).

      • Sterility Control: Wells containing only sterile broth (no bacteria or compound).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[11]

  • Result Interpretation:

    • After incubation, visually inspect the plates for turbidity. The growth control should be turbid, and the sterility control should be clear.

    • The MIC is the lowest concentration of (3-Fluoro-4-methoxyphenyl)thiourea that completely inhibits visible growth of the organism.[10][11]

Protocol 2: Agar Disk Diffusion Test

This qualitative assay, based on the CLSI M02 standard, provides a preliminary assessment of the compound's antimicrobial activity.[19]

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[20]

  • Sterile paper disks (6 mm diameter)

  • Standardized bacterial inoculum (0.5 McFarland)

  • Sterile cotton swabs

  • Forceps

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Disks:

    • Aseptically apply a known amount of a high-concentration solution of (3-Fluoro-4-methoxyphenyl)thiourea onto sterile paper disks and allow the solvent to evaporate completely.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland).

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a uniform lawn of growth.[15]

  • Disk Placement:

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[16]

    • Using sterile forceps, place the prepared disks on the inoculated agar surface.

    • Gently press each disk to ensure complete contact with the agar. Disks should be at least 24 mm apart from center to center.[14][16]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined by subculturing from the clear wells of the completed MIC test.[12]

Materials:

  • Completed MIC microtiter plate

  • Sterile MHA plates

  • Micropipette and sterile tips

Procedure:

  • Subculturing:

    • From each well of the MIC plate that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), aspirate a 10-100 µL aliquot.[12]

    • Spot the aliquot onto a quadrant of a labeled MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation:

    • Observe the MHA plates for bacterial growth.

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count.[13] For practical purposes, it is often defined as the lowest concentration that shows no growth on the subculture plate.[12][21]

Data Presentation and Interpretation

The results from these assays should be tabulated for clear comparison and analysis.

Table 1: Example MIC and MBC Data for (3-Fluoro-4-methoxyphenyl)thiourea

Test OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus ATCC 2921316322
Escherichia coli ATCC 2592264>128>2
Pseudomonas aeruginosa ATCC 27853>128>128N/A
Enterococcus faecalis ATCC 29212321284
  • Interpretation of MBC/MIC Ratio:

    • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

    • An MBC/MIC ratio of > 4 suggests bacteriostatic activity.

Table 2: Example Agar Disk Diffusion Data

Test OrganismZone of Inhibition (mm)
Staphylococcus aureus ATCC 2921318
Escherichia coli ATCC 2592210
Pseudomonas aeruginosa ATCC 278536 (no zone)
Enterococcus faecalis ATCC 2921214

Visualizing the Methodologies

Broth Microdilution and MBC Determination

MIC_MBC_Workflow cluster_mic MIC Assay cluster_mbc MBC Assay start Prepare Serial Dilutions of Compound in 96-well Plate inoculate Add Standardized Bacterial Inoculum to Wells start->inoculate incubate_mic Incubate 16-20h at 35°C inoculate->incubate_mic read_mic Read MIC: Lowest Concentration with No Visible Growth incubate_mic->read_mic subculture Subculture from Clear Wells (MIC, MICx2, etc.) onto Agar Plate read_mic->subculture Proceed with clear wells incubate_mbc Incubate 18-24h at 35°C subculture->incubate_mbc read_mbc Read MBC: Lowest Concentration with No Growth on Plate incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Agar Disk Diffusion Method

Disk_Diffusion_Workflow prep_plate Prepare MHA Plate streak Inoculate MHA Plate for Confluent Growth prep_plate->streak prep_inoculum Prepare 0.5 McFarland Bacterial Suspension prep_inoculum->streak place_disk Place Compound-Impregnated Disk on Agar Surface streak->place_disk incubate Invert and Incubate 16-18h at 35°C place_disk->incubate measure Measure Diameter of Zone of Inhibition (mm) incubate->measure

Caption: Workflow for the agar disk diffusion assay.

Conclusion

The protocols outlined in this application note provide a standardized framework for evaluating the antimicrobial potential of (3-Fluoro-4-methoxyphenyl)thiourea. Adherence to these CLSI-based methodologies will ensure the generation of high-quality, comparable data that can effectively guide further research and development efforts. The structural features of this compound, particularly the fluoro-substitution, suggest it is a worthy candidate for investigation in the ongoing search for novel antimicrobial therapies.

References

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. [Link]

  • Bio-protocol. (2024, December 5). Minimal Bactericidal Concentration for Biofilms (MBC-B). [Link]

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Clinical and Laboratory Standards Institute. [Link]

  • CLSI. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. Clinical and Laboratory Standards Institute. [Link]

  • University of Babylon. Lab Six :. - Minimum Bacteriocidal Concentration (MBC). [Link]

  • CLSI. M100 - Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • Letters in Applied NanoBioScience. (2025, September 4). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. [Link]

  • JoVE. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]

  • SEAFDEC/AQD Repository. (2004). Disk diffusion method. [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • YouTube. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • CLSI. (2024). CLSI 2024 M100Ed34(1). [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • PMC. (2019, August 28). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. [Link]

  • Methodologies for Antimicrobial Susceptibility Testing. [Link]

  • FWD AMR-RefLabCap. MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • PMC. (2009, January 22). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. [Link]

  • International Formulae Group. (2011, May 9). Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. [Link]

  • MDPI. (2023, April 4). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. [Link]

  • ResearchGate. (2025, August 5). Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. [Link]

  • Farmacia Journal. SYNTHESIS, STRUCTURAL, PHISICO-CHEMICAL CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY SCREENING OF NEW THIOUREA DERIVATIVES. [Link]

  • PubMed Central. (2017, April 7). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. [Link]

  • ResearchGate. (2025, October 16). Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. [Link]

  • ResearchGate. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety | Request PDF. [Link]

  • MDPI. (2026, January 19). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. [Link]

  • THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. [Link]

  • European Journal of Chemistry. (2024, December 31). Synthesis, characterization, crystal structure and antioxidant activity of N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea. [Link]

Sources

Application Note: Strategic Development of Thiourea-Based Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

From Scaffold Synthesis to Biological Validation

Executive Summary & Rationale

The thiourea moiety (


) is recognized as a "privileged scaffold" in medicinal chemistry due to its unique electronic properties and bioisosteric relationship to urea. Unlike urea, the sulfur atom in thiourea enhances lipophilicity (improving membrane permeability) and acts as a potent hydrogen bond donor/acceptor.

In the context of inflammation, thiourea derivatives have demonstrated dual inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) .[1][2][3][4] The scaffold facilitates binding to the COX-2 active site, specifically interacting with the hydrophilic side pocket residues Arg120 and Tyr355 .

This guide provides a rigorous, field-validated workflow for developing these agents, moving from rational synthesis to validated biological endpoints.

Chemical Synthesis: The Isothiocyanate-Amine Coupling

While multiple routes exist (e.g., using Lawesson’s reagent), the nucleophilic addition of primary amines to isothiocyanates remains the most reliable method for generating diverse libraries with high atom economy.

Reaction Mechanism & Workflow

The reaction proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate.[5]

SynthesisWorkflow cluster_inputs Reagents R1 Isothiocyanate (R-N=C=S) Process Nucleophilic Addition (DCM or EtOH, Reflux/RT) R1->Process R2 Primary Amine (R'-NH2) R2->Process Intermediate Proton Transfer (Transition State) Process->Intermediate  Attack on C=S Product Thiourea Derivative (R-NH-C(=S)-NH-R') Intermediate->Product  Stabilization Purification Recrystallization (EtOH/Water) Product->Purification

Figure 1: General synthetic pathway for N,N'-disubstituted thioureas via isothiocyanate coupling.

Standard Operating Procedure (SOP)

Objective: Synthesis of N-phenyl-N'-(substituted)thiourea.

Reagents:

  • Substituted Phenyl Isothiocyanate (1.0 equiv)

  • Substituted Aniline/Amine (1.0 equiv)

  • Solvent: Dichloromethane (DCM) or Ethanol (EtOH)

  • Catalyst (Optional): Triethylamine (TEA) if using amine salts.

Protocol:

  • Preparation: Dissolve 1.0 mmol of the substituted aniline in 10 mL of anhydrous DCM in a round-bottom flask.

  • Addition: Add 1.0 mmol of phenyl isothiocyanate dropwise at room temperature (RT) under constant stirring.

  • Reaction:

    • Kinetic Check: Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Duration: Typically 2–6 hours at RT. If the amine is sterically hindered, reflux in EtOH for 4–8 hours.

  • Work-up:

    • The product often precipitates as a solid. Filter the precipitate.[6]

    • Wash with cold diethyl ether to remove unreacted starting materials.

  • Purification: Recrystallize from ethanol/water to achieve >98% purity (essential for biological assays).

Biological Validation: In Vitro Anti-Inflammatory Assay

Model: LPS-induced Nitric Oxide (NO) production in RAW 264.7 Macrophages.[7][8] Rationale: Lipopolysaccharide (LPS) triggers the TLR4/NF-


B pathway, upregulating iNOS and COX-2. Measuring NO (via nitrite) is a robust proxy for anti-inflammatory efficacy.
Signaling Pathway & Intervention

Understanding where the thiourea acts is critical for data interpretation.

Mechanism LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB Activation Nucleus Nucleus (Transcription) NFkB->Nucleus iNOS iNOS Enzyme Nucleus->iNOS mRNA Expression COX2 COX-2 Enzyme Nucleus->COX2 NO Nitric Oxide (NO) iNOS->NO PGE2 PGE2 COX2->PGE2 Thiourea Thiourea Derivative (Inhibitor) Thiourea->NFkB Indirect Suppression Thiourea->COX2 Direct Binding (Arg120/Tyr355)

Figure 2: Mechanism of Action. Thioureas modulate the inflammatory cascade via COX-2 binding and suppression of NF-


B downstream effectors.
Detailed Protocol: Griess Assay

Materials:

  • RAW 264.7 cells (ATCC TIB-71).

  • DMEM supplemented with 10% FBS.[9]

  • LPS (Escherichia coli O111:B4).

  • Griess Reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).[10]

  • Positive Control: Indomethacin or Celecoxib.

Step-by-Step Procedure:

  • Seeding: Plate RAW 264.7 cells in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C, 5% CO
    
    
    
    .
  • Pre-treatment (Critical): Remove old media. Add fresh media containing the thiourea test compounds (Concentration range: 1–100

    
    M) for 1 hour  prior to LPS exposure.
    
    • Why? Pre-treatment assesses the compound's ability to prevent signaling cascade initiation.

  • Induction: Add LPS (Final concentration: 1

    
    g/mL) to all wells except the "Vehicle Control." Incubate for 24 hours.
    
  • Measurement:

    • Transfer 100

      
      L of culture supernatant to a new plate.
      
    • Add 100

      
      L of Griess Reagent.[7][9]
      
    • Incubate for 10 minutes at RT in the dark (Color turns pink/magenta).

    • Measure Absorbance at 540 nm .

  • Viability Check: Perform an MTT assay on the remaining cells to ensure reduced NO is due to inhibition, not cytotoxicity.

Data Analysis

Calculate the Percentage Inhibition using the formula:



Table 1: Expected Data Interpretation

Compound ClassIC50 (

M)
InterpretationAction Item
High Potency < 10Excellent candidate.Proceed to in vivo PK/PD.
Moderate 10 - 50Good scaffold.Optimize R-groups (SAR).
Low Potency > 50Weak activity.Re-evaluate docking pose.
Cytotoxic N/AFalse positive.Discard (MTT < 80% viability).

In Vivo Validation: Carrageenan-Induced Paw Edema

For compounds showing IC50 < 20


M in vitro, proceed to the rat paw edema model. This assay measures acute inflammation (histamine, serotonin, and prostaglandin phases).

Protocol Summary:

  • Animals: Wistar rats (150–200g).

  • Administration: Administer test compound (e.g., 10 mg/kg, p.o.) 1 hour before challenge.

  • Challenge: Inject 0.1 mL of 1% Carrageenan into the sub-plantar tissue of the right hind paw.

  • Readout: Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours.

    • Note: Thiourea derivatives typically show maximum efficacy at 3–4 hours, corresponding to the prostaglandin-mediated phase (COX-2 dependent).

References

  • BenchChem. Application Note and Protocol: Synthesis of N-Substituted Thiourea Derivatives from Isothiocyanates.

  • Scattolin, T., et al. (2017). "Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3." Organic Letters. [11]

  • Nikolić, M., et al. (2022). "Anti-Inflammatory Screening of Thiourea Derivatives Based on Molecular Docking Studies." Sinteza 2022.

  • Novaković, J., et al. (2023).[4] "Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen." Pharmaceuticals.[3][5][11]

  • Lee, Y., et al. (2016).[10] "Anti-inflammatory effects of Ciwujianoside C3... on LPS-stimulated RAW 264.7 cells." Molecular Medicine Reports.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Optimization of (3-Fluoro-4-methoxyphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-YIELD-3F4OMe Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization and Troubleshooting for Aryl Thiourea Synthesis

Executive Summary

The synthesis of (3-Fluoro-4-methoxyphenyl)thiourea presents specific challenges due to the electronic push-pull nature of the substrate. The 4-methoxy group is strongly electron-donating (EDG), increasing the nucleophilicity of the aniline nitrogen, while the 3-fluoro group provides inductive withdrawal.

While the "classic" direct reaction (Aniline + Ammonium Thiocyanate) is common, it is often equilibrium-limited and prone to symmetric byproduct formation. This guide prioritizes the Benzoyl Isothiocyanate Method for high-yield applications, while providing troubleshooting for the Direct Method for users restricted to legacy protocols.

Module 1: The High-Yield Protocol (Benzoyl Isothiocyanate Route)

Recommendation: Use this method for yields >85% and easier purification.[1][2] Mechanism: This 2-step "one-pot" sequence bypasses the equilibrium issues of the direct method by using a highly reactive intermediate (


).
Step-by-Step Workflow
  • In-Situ Generation: React Benzoyl Chloride with Ammonium Thiocyanate in acetone to form Benzoyl Isothiocyanate.

  • Addition: Add 3-Fluoro-4-methoxyaniline to form the N-benzoyl thiourea intermediate.

  • Hydrolysis (Deprotection): Saponify with NaOH to release the free thiourea.

Workflow Visualization

BenzoylRoute Start Start: Reagents Step1 1. Form Benzoyl Isothiocyanate (Acetone, Reflux, 30 min) Start->Step1 PhCOCl + NH4SCN Step2 2. Add 3-Fluoro-4-methoxyaniline (Form Benzoyl-Thiourea Intermediate) Step1->Step2 In-situ Step3 3. Base Hydrolysis (10% NaOH, 80°C) Step2->Step3 Isolate or One-pot End Target: (3-Fluoro-4-methoxyphenyl)thiourea (Precipitate upon acidification) Step3->End HCl Workup

Figure 1: The Benzoyl Isothiocyanate pathway ensures irreversible product formation, avoiding the equilibrium traps of direct synthesis.

Critical Troubleshooting (FAQ)

Q: I see a thick precipitate during Step 1 (Benzoyl Isothiocyanate formation). Is this wrong?

  • A: No, this is normal.[3] The precipitate is Ammonium Chloride (

    
    ).[4] Do not filter it yet  if you are running a one-pot reaction, although filtering it before adding the aniline can result in a cleaner intermediate. For highest purity, filter the 
    
    
    
    rapidly under inert atmosphere before adding the aniline.

Q: My final yield is low after Hydrolysis (Step 3).

  • A: The benzoyl group is robust. Room temperature hydrolysis is often insufficient.

    • Fix: Ensure you heat the mixture to 80°C for 15–30 minutes with 10% NaOH.

    • Check: Monitor by TLC.[3][4][5] The intermediate (

      
      ) should disappear, and the more polar product (
      
      
      
      ) should appear.

Q: The product is colored (yellow/orange) instead of white.

  • A: This indicates traces of sulfur or decomposition of the isothiocyanate.

    • Fix: Recrystallize from Ethanol:Water (8:2) . The 3-F-4-OMe substitution pattern crystallizes well from aqueous ethanol.

Module 2: The Direct Method (Ammonium Thiocyanate)

Context: This method is cheaper but relies on the thermal rearrangement of the amine thiocyanate salt. It often stalls, leading to low yields (40–60%).

Protocol Optimization
  • Reagents: 3-Fluoro-4-methoxyaniline (1.0 eq),

    
     (1.2 eq), HCl (1.0 eq).
    
  • Solvent: Water (or Chlorobenzene for anhydrous method).

Troubleshooting Decision Tree

DirectMethod Problem Issue: Low Yield / No Reaction Check1 Did you evaporate to dryness? Problem->Check1 Sol1 CRITICAL STEP: Must evaporate water to fuse the salt. Heat residue to 100°C. Check1->Sol1 No Check2 Is the product water soluble? Check1->Check2 Yes Sol2 Cool to 0°C. Neutralize with NH4OH to pH 8. Precipitate product. Check2->Sol2 Yes/Maybe

Figure 2: Troubleshooting logic for the direct ammonium thiocyanate method.

Common Issues (FAQ)

Q: The reaction mixture is just a clear solution after refluxing for 24 hours.

  • A: You are stuck at the Amine Thiocyanate Salt stage.

    • The Science:[6][7] In water, the equilibrium favors the salt (

      
      ) over the thiourea.
      
    • The Fix: You must remove the solvent. Evaporate the reaction mixture to dryness on a rotary evaporator. Then, heat the solid residue in a water bath or oven at 100°C for 1–2 hours . This "dry fusion" forces the rearrangement to the thiourea.

Q: I isolated a byproduct that is not my thiourea.

  • A: It is likely the symmetric byproduct (1,3-bis(3-fluoro-4-methoxyphenyl)thiourea).

    • Cause: Overheating (>120°C) or prolonged reflux causes the thiourea to lose

      
       and react with another mole of aniline.
      
    • Prevention: Control the fusion temperature strictly (do not exceed 105°C).

Module 3: Characterization & Data Reference

Solubility Profile

Understanding the solubility of the (3-Fluoro-4-methoxyphenyl) moiety is crucial for purification.

SolventSolubility (25°C)Usage
Water Insoluble / PoorWash solvent for removing inorganic salts.
Ethanol Moderate (Hot), Poor (Cold)Primary Recrystallization Solvent.
Acetone SolubleReaction solvent (Benzoyl method).
DMSO Highly SolubleNMR / Biological assay stock.
Ethyl Acetate ModerateTLC mobile phase component.[3][8]
Expected Analytical Data
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expect range between 160°C – 175°C (varies slightly by polymorph/purity).

  • 1H NMR (DMSO-d6):

    • 
       ppm (s, 1H, Ar-NH -CS)
      
    • 
       ppm (m, 3H, Aromatic protons)
      
    • 
       ppm (s, 3H, -OCH 3)
      
    • 
       ppm (broad s, 2H, -CS-NH 2)
      

References

  • Synthesis of Thioureas via Benzoyl Isothiocyanate

    • Title: Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea.
    • Source: MDPI / Molbank.
    • Relevance: Confirms the benzoyl isothiocyanate protocol for fluorin
    • URL:[Link]

  • General Protocol for Aryl Thioureas (Benzoyl Method)

    • Title: Application Notes and Protocols for the Synthesis of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea.
    • Source: BenchChem.[4]

    • Relevance: Detailed step-by-step stoichiometry and temper
  • Mechanochemical/Green Synthesis Options

    • Title: Mechanochemical synthesis of thioureas, ureas and guanidines.
    • Source: Beilstein Journal of Organic Chemistry.
    • Relevance: Discusses solvent-free vari
    • URL:[Link]

  • Purification and Impurity Profiles

    • Title: Purification Strategies for Flavones and Rel
    • Source: Teledyne ISCO.[8]

    • Relevance: Provides chromatography gradients (Hexane/EtOAc)
    • URL:[Link]

  • Direct Method Mechanism & Limitations

    • Title: Reaction condensation of amines with ammonium thiocyanate.[2][6][9]

    • Source: ResearchGate (General Chemical Liter
    • Relevance: Explains the equilibrium limit
    • URL:[Link]

Sources

Technical Support: Purification & Troubleshooting for (3-Fluoro-4-methoxyphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview

(3-Fluoro-4-methoxyphenyl)thiourea is a critical intermediate often used in the synthesis of heterocyclic compounds (e.g., aminothiazoles, thiohydantoins) and bioactive agents. Its purity is paramount because sulfur-containing impurities can poison metal catalysts (e.g., Pd, Pt) used in subsequent cross-coupling steps.

This guide provides a standardized purification workflow, troubleshooting for common isolation issues, and advanced separation techniques.

Compound Profile
PropertyDescription
Chemical Structure Phenyl ring substituted with 3-Fluoro and 4-Methoxy groups, attached to a thiourea moiety.[1][2][3][4][5][6][7][8]
Physical State White to off-white crystalline solid.
Solubility (High) DMSO, DMF, Hot Ethanol, Hot Methanol, Acetone.
Solubility (Low/Insoluble) Water, Cold Hexanes, Diethyl Ether (partial).
Key Impurities 3-Fluoro-4-methoxyaniline (starting material), Ammonium thiocyanate, Isothiocyanate intermediates.[5]

Primary Purification Protocol: Recrystallization[9]

Recrystallization is the most efficient method for purifying aryl thioureas. The high polarity of the thiourea group typically makes Ethanol (EtOH) or Ethanol/Water mixtures the solvent system of choice.

Standard Operating Procedure (SOP-REC-01)

Reagents Required:

  • Absolute Ethanol (99%+)

  • Deionized Water[9]

  • Activated Charcoal (optional, for decolorization)

Protocol:

  • Dissolution: Place the crude solid in a round-bottom flask. Add the minimum amount of boiling Ethanol necessary to dissolve the solid completely.

    • Note: If the solution is dark/brown, add activated charcoal (1-2% w/w) and boil for 5 minutes, then filter while hot through a Celite pad.

  • Nucleation: Remove from heat. Allow the solution to cool slowly to room temperature.

    • Critical Step: Do not force cooling with an ice bath immediately; this traps impurities.

  • Precipitation: Once crystals begin to form at room temperature, transfer the flask to an ice-water bath (0–4°C) for 1–2 hours to maximize yield.

    • Modification: If crystallization is poor, add warm water dropwise to the hot ethanol solution until a faint turbidity persists, then let it cool.

  • Filtration: Filter the crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold Ethanol/Water (1:1) or cold Hexane to remove surface impurities.

  • Drying: Dry in a vacuum oven at 40–50°C for 6 hours. High heat (>80°C) may cause decomposition or desulfurization.

Workflow Visualization

RecrystallizationWorkflow Start Crude Solid Dissolve Dissolve in Boiling EtOH Start->Dissolve CheckColor Is solution dark? Dissolve->CheckColor Charcoal Add Activated Charcoal Filter Hot (Celite) CheckColor->Charcoal Yes CoolRT Cool slowly to RT CheckColor->CoolRT No Charcoal->CoolRT CoolIce Cool in Ice Bath (0-4°C) CoolRT->CoolIce Filter Vacuum Filtration CoolIce->Filter Wash Wash with Cold EtOH/Water Filter->Wash Dry Vacuum Dry (40-50°C) Wash->Dry

Figure 1: Decision logic for the recrystallization of aryl thioureas.

Troubleshooting Guide

This section addresses specific failure modes reported by users.

Issue 1: "My product is an oil or a sticky gum, not a solid."

Cause: This "oiling out" occurs when the product separates as a liquid phase before crystallizing, often due to impurities lowering the melting point or cooling too rapidly. Solution:

  • Re-dissolve: Add a small amount of fresh solvent and reheat.

  • Seeding: Add a tiny crystal of pure product (if available) to the solution at room temperature.

  • Scratching: Use a glass rod to scratch the inner walls of the flask at the air-liquid interface. This creates nucleation sites.

  • Trituration: If the oil persists, decant the solvent and add Hexane or Diethyl Ether . Grind the oil with a spatula under this solvent. The non-polar solvent often extracts impurities, causing the thiourea to solidify.

Issue 2: "NMR shows significant aniline impurity."

Cause: Incomplete reaction or co-precipitation of the starting material (3-Fluoro-4-methoxyaniline). Solution:

  • Acid Wash (Recommended): Anilines are basic; thioureas are neutral/weakly acidic.

    • Dissolve the crude product in Ethyl Acetate.[10]

    • Wash the organic layer with 1M HCl (aq) . The aniline will protonate and move to the aqueous layer.[10]

    • Wash with water, then brine.

    • Dry over MgSO₄ and evaporate.

  • Note: Do not use strong acid (e.g., conc. H₂SO₄) or heat during this wash to avoid hydrolyzing the thiourea.

Issue 3: "The product has a pink or brown hue."

Cause: Oxidation of trace aniline residues or polymerization byproducts. Solution:

  • Use the Activated Charcoal step described in the Recrystallization protocol.

  • Ensure the starting aniline is distilled/purified before synthesis if the problem persists in future batches.

Advanced Purification: Flash Chromatography

If recrystallization fails to achieve >98% purity, use Flash Column Chromatography.

Stationary Phase: Silica Gel (230–400 mesh).

Mobile Phase Systems:

  • System A (Standard): Hexanes : Ethyl Acetate (Gradient from 80:20 to 50:50).

    • Why: Good for separating non-polar impurities.

  • System B (Polar Impurities): Dichloromethane (DCM) : Methanol (98:2 to 95:5).

    • Why: Thioureas are polar; DCM/MeOH moves them effectively while leaving very polar salts at the baseline.

TLC Visualization:

  • UV Light (254 nm) - Strong absorption due to the aryl ring.

  • Iodine Stain - Thioureas stain yellow/brown rapidly.

Frequently Asked Questions (FAQ)

Q: Can I use water as a recrystallization solvent? A: Pure water is usually a poor solvent for aryl thioureas due to low solubility. However, it is an excellent anti-solvent . Dissolve your compound in hot Ethanol or Acetone, then add hot water dropwise until the solution turns cloudy. Cool to precipitate.

Q: What is the expected melting point? A: While specific literature on the 3-fluoro-4-methoxy isomer is sparse, the analogue (4-methoxyphenyl)thiourea melts around 208°C [1]. The fluorine substitution typically alters the melting point but it should remain a high-melting solid (>150°C). If your sample melts below 120°C, it is likely impure or wet.

Q: How do I store the purified compound? A: Store in a tightly sealed container, protected from light, at room temperature or 4°C. Thioureas can slowly desulfurize (losing sulfur to form ureas) if exposed to light and moisture for extended periods.

References

  • Maddani, M. R., & Prabhu, K. R. (2011). Chiral Thioureas—Preparation and Significance. Journal of Organic Chemistry.
  • ResearchGate . (2014). How do I remove aniline from the reaction mixture? Retrieved from [Link]

  • PubChem . (n.d.). (3-fluoro-4-methoxyphenyl)thiourea Compound Summary. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated aryl thioureas.

Sources

Side reactions in the synthesis of N-aryl-N'-acylthioureas

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Aryl-N'-Acylthiourea Synthesis

Topic: Troubleshooting Side Reactions & Optimization in Acylthiourea Synthesis Ticket Type: Advanced Chemical Support Status: Open Support Agent: Senior Application Scientist

Executive Summary: The Chemistry of Instability

The synthesis of N-aryl-N'-acylthioureas typically proceeds via a "one-pot" reaction: an acyl chloride reacts with a thiocyanate salt (KSCN/NH


SCN) to generate a reactive acyl isothiocyanate  intermediate, which is then trapped by an aryl amine.

The Core Problem: The acyl isothiocyanate intermediate (R-CO-NCS) is a "hard-soft" electrophile with high reactivity. It is prone to three primary failure modes:

  • Hydrolysis: Rapid conversion to primary amides (loss of the thiocarbonyl moiety).

  • Alcoholysis: Competition from protic solvents leading to carbamates.

  • Cyclization: Intramolecular trapping by ortho-substituents on the aryl amine.

This guide provides self-validating protocols to isolate and eliminate these side paths.

Diagnostic Pathways (Visualized)

The following flowchart maps the main reaction against the three most common competitive side reactions. Use this to identify your impurity based on reaction conditions.

ReactionPathways Start Acyl Chloride (R-COCl) Intermediate Acyl Isothiocyanate (R-CO-NCS) Start->Intermediate Acetone/PEG-400 - KCl Reagent KSCN / NH4SCN (Phase Transfer) Reagent->Intermediate Target TARGET PRODUCT N-acyl-N'-arylthiourea Intermediate->Target + Ar-NH2 (Main Path) Side1 IMPURITY A: Amide (R-CONH2) + COS Intermediate->Side1 + H2O (Moisture) (Hydrolysis) Side2 IMPURITY B: Thiocarbamate (R-CO-NH-CS-OR') Intermediate->Side2 + R'OH (Solvent) (Alcoholysis) Side3 IMPURITY C: Benzothiazole (Cyclized Product) Target->Side3 If Ar = o-Halo/Nucleophile (Intramolecular)

Figure 1: Mechanistic divergence of the acyl isothiocyanate intermediate.[1] Red paths indicate critical failure modes caused by solvent/moisture errors.

Troubleshooting Guide (FAQ Format)

Ticket #001: "I have a large peak corresponding to the primary amide (R-CONH )."

Diagnosis: Hydrolysis of the Acyl Isothiocyanate. The intermediate R-CO-NCS is extremely moisture-sensitive. If water is present, it attacks the carbonyl carbon (hard center) or the thiocarbonyl, eventually ejecting COS (carbonyl sulfide) and leaving the primary amide.

Corrective Protocol:

  • Solvent Dryness: Ensure acetone or acetonitrile is dried over molecular sieves (3Å or 4Å).

  • Hygroscopic Reagents: KSCN and NH

    
    SCN are hygroscopic. Dry them in a vacuum oven at 60°C for 4 hours before use.
    
  • Atmosphere: Run the first step (formation of R-CO-NCS) under a nitrogen blanket.

Ticket #002: "My product mass is M+32 (approx) higher than expected, and I used Ethanol/Methanol."

Diagnosis: Alcoholysis (Thiocarbamate Formation). You likely attempted to dissolve the amine in alcohol or used non-dry industrial grade acetone containing alcohol stabilizers. The alcohol competes with the amine for the isothiocyanate, forming an O-alkyl thiocarbamate (R-CO-NH-CS-OR').

Corrective Protocol:

  • Strict Solvent Rule: Never use protic solvents (MeOH, EtOH, IPA) in the first step.

  • Amine Addition: Dissolve the aryl amine in the same aprotic solvent used for the reaction (e.g., Acetone or DCM).

Ticket #003: "I used an ortho-haloaniline and isolated a heterocyclic product."

Diagnosis: Intramolecular Cyclization (Benzothiazole Formation).[2] N-acylthioureas with ortho-leaving groups (F, Cl, Br, I) or nucleophiles (OH, SH) are precursors to benzothiazoles or benzoxazoles. While often a desired synthesis, here it is a side reaction.

Corrective Protocol:

  • Temperature Control: Cyclization often requires heat. Keep the reaction at 0–5°C during the amine addition and do not reflux.

  • Isolation: Filter the solid product immediately upon precipitation. Do not let it sit in the mother liquor, as acidic byproducts can catalyze the cyclization.

Optimized Experimental Protocol (Self-Validating)

This protocol utilizes PEG-400 as a Phase Transfer Catalyst (PTC).[3] This method is superior to standard reflux because it stabilizes the solid-liquid interface between the inorganic thiocyanate and the organic acyl chloride, increasing reaction rate and minimizing exposure time to moisture.

Reagents:

  • Acyl Chloride (1.0 equiv)

  • Ammonium Thiocyanate (1.1 equiv)

  • PEG-400 (3-5 mol%)

  • Aryl Amine (1.0 equiv)

  • Solvent: Anhydrous Acetone or Dichloromethane (DCM)

Step-by-Step Workflow:

  • Activation Phase (The "Dry" Step):

    • In a flame-dried round-bottom flask, suspend Ammonium Thiocyanate (1.1 equiv) in anhydrous Acetone.

    • Add PEG-400 (0.05 equiv).

    • Add Acyl Chloride (1.0 equiv) dropwise at room temperature.

    • Validation checkpoint: The solution should turn turbid/yellowish as NH

      
      Cl precipitates. Stir for 30–45 mins.
      
    • TLC Check: Spot the reaction.[4][5] Acyl chloride should be consumed. (Note: Acyl-NCS is unstable on silica; visualize quickly).

  • Coupling Phase:

    • Dissolve Aryl Amine (1.0 equiv) in a minimal amount of anhydrous Acetone.

    • Add this solution dropwise to the reaction mixture. Exotherm warning: The reaction is exothermic; cooling to 0°C is recommended for reactive amines.

    • Stir for 1–2 hours at room temperature.

  • Isolation:

    • Pour the reaction mixture into ice-cold water (5x volume). The inorganic salts (NH

      
      Cl, PEG) will dissolve.
      
    • The N-aryl-N'-acylthiourea typically precipitates as a solid.

    • Filter, wash with water, and recrystallize from EtOH/DMF (only after the product is formed is alcohol safe).

Mechanistic Insight: The Cyclization Trap

When using ortho-substituted anilines, the thiourea sulfur can attack the aromatic ring, displacing the substituent. This is particularly common if the reaction is heated.

Cyclization Precursor N-acyl-N'-(2-chlorophenyl)thiourea Transition Transition State (Nucleophilic attack of S on Ar) Precursor->Transition Heat / Acid Catalyst Product 2-Acylamino-benzothiazole (Side Product) Transition->Product Byproduct HCl Transition->Byproduct

Figure 2: The pathway for unexpected benzothiazole formation when using ortho-haloanilines.

References

  • Mao, X. P., et al. (2005).[6] Synthesis and characterization of novel multifunctional acylthiourea polymers. Chinese Chemical Letters, 16(5), 609-612. (Demonstrates the efficiency of PEG-400 as a PTC for this specific synthesis). 6[2][3][7][8][9][10][11]

  • Saeed, A., et al. (2015). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc, 2015(vi), 206-245.[12] (Comprehensive review of side reactions including hydrolysis and cyclization). 12

  • Douglass, I. B., & Dains, F. B. (1934). The preparation of certain urethane derivatives.[1][13][14][15] Journal of the American Chemical Society, 56(3), 719-721. (Foundational text on the reactivity of benzoyl isothiocyanate with alcohols).

  • Pourshamsian, K., et al. (2011).[16] An Efficient, Facial and Green Synthesis of Substituted Thiourea.[16] Asian Journal of Chemistry, 23(2), 837. (Validation of solid-state and solvent-free variations). 16[2][3][5][7][8][9][10][11][14]

Sources

Enhancing the metabolic stability of fluorinated compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Fluorine Chemistry Technical Assistance Center.

Current Status: Online Operator: Senior Application Scientist (Medicinal Chemistry Division) Ticket ID: F-MET-STAB-001

Introduction: Beyond the "Magic Methyl" Effect

You are likely here because the "fluorine scan" didn't work as advertised. We often treat fluorine as a "magic bullet" to block metabolic soft spots, assuming that replacing a labile C-H bond (approx. 98 kcal/mol) with a C-F bond (approx. 116 kcal/mol) will automatically extend half-life (


).

The Reality: Fluorine is not just a metabolic wall; it is an electronic siren. It dramatically alters pKa, lipophilicity (


), and enzyme binding affinity (

). If your fluorinated analogue is failing, it is rarely because the C-F bond broke (though it can); it is usually because you triggered a Metabolic Switch or crashed the compound’s solubility in the assay buffer.

This guide addresses the three most common support tickets we receive regarding fluorinated compounds.

Module 1: The "Metabolic Switch" Paradox

User Issue: "I replaced the primary metabolic soft spot (methyl group) with a trifluoromethyl or fluoro-group, but the microsomal intrinsic clearance (


) remained high or got worse."

Technical Diagnosis: You have likely encountered Metabolic Switching . By blocking the primary site of metabolism (SOM), you did not stop the enzyme; you merely forced it to attack the next most vulnerable site. Furthermore, fluorine increases lipophilicity, which can increase the affinity (


) for the CYP450 active site, effectively accelerating metabolism at the secondary site.

Troubleshooting Protocol:

  • Calculate

    
    :  Did your substitution increase LogP by >0.5? If yes, you likely increased non-specific binding and enzyme affinity.
    
  • Perform Metabolite ID (MetID): Do not rely on parent loss. You must identify where the new oxidation is happening.

  • The "Fluorine Scan" Logic Check: Use the decision tree below to validate your design strategy.

Visualization: The Metabolic Switch Decision Tree

MetabolicSwitch Start Issue: Fluorination did not improve stability Step1 Identify New Metabolites (MetID) Start->Step1 Check1 Is the F-site intact? Step1->Check1 BranchA No (Defluorination) Check1->BranchA F is gone BranchB Yes (Site Blocked) Check1->BranchB F remains ActionA See Module 3: Oxidative Defluorination BranchA->ActionA ActionB Locate New SOM (Metabolic Switch) BranchB->ActionB Strategy1 Strategy: Block Secondary Site (Add 2nd F or Cl) ActionB->Strategy1 If aromatic oxidation Strategy2 Strategy: Lower Lipophilicity (Add Polar Group) ActionB->Strategy2 If high LogP driven

Figure 1: Diagnostic workflow for analyzing failed fluorination attempts. Note the distinction between bond breakage and metabolic redirection.

Module 2: Physicochemical Traps (Solubility & Binding)

User Issue: "My microsomal stability data is erratic. Replicates don't match, or recovery is low even at T=0."

Technical Diagnosis: Fluorine substitution often increases lipophilicity (unless adjacent to a heteroatom where the "polar hydrophobicity" effect occurs). High LogP leads to:

  • Precipitation: The compound crashes out in the aqueous microsomal buffer.

  • Microsomal Binding: The compound binds non-specifically to the lipid membrane of the microsomes, reducing the free concentration available to the enzyme (

    
    ).
    

Data Summary: Impact of Fluorine on Physicochemical Properties

SubstitutionEffect on LogP (Approx)Effect on pKa (Basicity)Risk Factor
H

F (Aromatic)
+0.2 to +0.4Lowers

by ~1-2 units
Increased CYP affinity; Metabolic Switch
H

CF

+1.0 to +1.2Lowers

significantly
Solubility Crash ; High Non-specific binding
CH


CF

+0.6 to +0.8Strong electron withdrawalSteric bulk increase (CF


Isopropyl)
O-CH


O-CF

+1.0Extreme electron withdrawalHigh lipophilicity; often metabolically robust

Corrective Protocol: Kinetic Solubility Check

Before running stability, validate solubility in the exact assay buffer.

  • Prepare Buffer: 100 mM Phosphate buffer (pH 7.4).

  • Spike: Add compound (from DMSO stock) to reach 1

    
    M and 10 
    
    
    
    M (typical assay concentrations).
  • Incubate: Shake for 1 hour at 37°C (same as assay temp).

  • Centrifuge: Spin at high speed (e.g., 15,000 rpm) to pellet precipitate.

  • Analyze Supernatant: Compare LC-MS peak area to a standard.

    • Pass Criteria: >80% recovery.

    • Fail Action: If recovery is low, your stability data is invalid. Add a co-solvent (e.g., 0.1% BSA) to the microsomal assay to mimic plasma protein binding and keep the compound in solution [1].

Module 3: The Defluorination Hazard

User Issue: "I am detecting fluoride ions, or I see a metabolite with a mass of M+16-20 (Phenol formation)."

Technical Diagnosis: The C-F bond is strong, but not invincible. Oxidative defluorination is a common pathway, particularly in electron-rich aromatic systems. The CYP450 enzyme performs an Ipso-Attack : the oxygen radical attacks the carbon bearing the fluorine. This forms a tetrahedral intermediate that collapses, ejecting the fluoride ion and leaving a phenol (which may oxidize further to a toxic quinone) [2, 4].

Visualization: Oxidative Defluorination Mechanism

Defluorination Substrate Fluorinated Aromatic (Electron Rich) Intermediate Tetrahedral Intermediate (Gem-fluorohydrin) Substrate->Intermediate Ipso-Attack CYP CYP450 (FeO)3+ CYP->Intermediate Collapse HF Elimination Intermediate->Collapse Product Phenol / Quinone (Toxic Liability) Collapse->Product - F-

Figure 2: Mechanism of CYP450-mediated oxidative defluorination via ipso-substitution.

Experimental Protocol: Glutathione (GSH) Trapping To confirm if defluorination is generating reactive metabolites (like quinones), use this trapping assay [3].

  • Incubation Mix:

    • Test Compound: 10

      
      M
      
    • Human Liver Microsomes (HLM): 1.0 mg/mL[1]

    • Glutathione (GSH): 5 mM (Excess is critical)

    • Buffer: 100 mM Potassium Phosphate, pH 7.4

  • Initiation: Add NADPH (1 mM).

  • Time: Incubate for 60 minutes at 37°C.

  • Quench: Add ice-cold Acetonitrile (1:3 ratio).

  • Analysis (LC-MS/MS):

    • Search for Neutral Loss of 129 Da (pyroglutamic acid moiety) or 307 Da (whole GSH).

    • Result: If you see [M - F + OH + GSH], you have oxidative defluorination leading to a reactive intermediate.

Module 4: Advanced Analytics (19F-NMR)

User Issue: "I cannot account for mass balance. The parent disappears, but no metabolites are visible in UV/MS."

Technical Diagnosis: Fluorinated fragments might be volatile, or the metabolites do not ionize well in ESI-MS.

Solution: Quantitative 19F-NMR (qNMR). Since 19F has 100% natural abundance and zero biological background (no endogenous fluorine in humans), it is the gold standard for "mass balance" tracking [5].

Protocol: 19F-NMR Microsomal Stability

  • Concentration: Run the microsomal incubation at a higher concentration (e.g., 50-100

    
    M) to ensure NMR sensitivity.
    
  • Quench: Use Methanol-d4 (CD3OD) to quench and provide a lock solvent.

  • Internal Standard: Add a known concentration of an inert fluorinated standard (e.g.,

    
    -trifluorotoluene or fluorobenzene) after quenching.
    
  • Acquisition:

    • Run 19F-NMR (proton decoupled).

    • Set relaxation delay (

      
      ) to at least 
      
      
      
      (typically 5-10 seconds) for quantitative integration.
  • Interpretation:

    • Integrate the parent peak vs. the internal standard.

    • Any new peaks appearing in the spectrum represent metabolites. The sum of all integrals should equal the initial concentration. If peaks are missing, you have volatile metabolites or insoluble precipitates.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Uetrecht, J. (2008). Screening for reactive metabolites to minimize idiosyncratic toxicity.[2] Drug Metabolism Reviews, 40(4), 539-550.

  • Dalvie, D., et al. (2002). Oxidative Defluorination of Fluorinated Drugs. Drug Metabolism and Disposition, 30(11), 1249-1257.

  • Walker, G. S., et al. (2020). Applications of Fluorine NMR in Drug Discovery and Development.[3] Annual Reports on NMR Spectroscopy, 101, 1-60.

Sources

Technical Support Center: Troubleshooting (3-Fluoro-4-methoxyphenyl)thiourea Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Process Development Scientists Scope: Synthesis workup, purification, and solid-state characterization Compound: (3-Fluoro-4-methoxyphenyl)thiourea Precursor Reference: 3-Fluoro-4-methoxyaniline (CAS 366-99-4)

Molecule Profile & Expected Properties[1]

Before troubleshooting, verify your target parameters. Thioureas are notorious for forming oils due to their ability to hydrogen bond with solvents and their tendency to form lower-melting polymorphs or solvates.

ParameterSpecification / ExpectationNotes
Structure Phenyl ring with 3-F, 4-OMe, thiourea tailElectron-rich ring; prone to oxidation.
Appearance White to off-white crystalline solidWarning: Pink/Grey indicates oxidation.
Melting Point ~160–180 °C (Estimated)Compare to 4-OMe analog (208°C) and 3-Cl analog (~160°C).
Solubility Soluble: Acetone, DMF, DMSO, Hot EtOHInsoluble: Hexane, Water (cold).
Key Risk Oiling Out (Liquid-Liquid Phase Separation)Occurs when

(metastable limit).

Phase 1: The "Oiling Out" Crisis

Symptom: Upon cooling the reaction mixture or recrystallization solvent, the solution turns milky/turbid and deposits a sticky oil or gum at the bottom instead of crystals.

Mechanism: This is a thermodynamic failure where the "oiling out" temperature (liquid-liquid phase separation) is higher than the crystallization temperature. It is often exacerbated by impurities (unreacted aniline) acting as a solvent.

Remediation Protocol: The "Cloud Point" Seeding Method

Do not simply cool further; this hardens the oil into a glass. Follow this precise thermal cycle:

  • Re-dissolve: Reheat the mixture until the oil fully dissolves (clear solution).

  • Solvent Adjustment: If using EtOH/Water, add 5-10% more EtOH . Oiling out often means the solvent is too polar (too much water).

  • Equilibrium Check: Cool slowly (1°C/min) with vigorous stirring.

  • The Critical Moment: Watch for the first sign of turbidity (Cloud Point).

    • If Oil Forms: Reheat immediately. Add more organic solvent.

    • If Turbid but no Oil:Add Seed Crystals immediately.

  • Isothermal Hold: Hold the temperature at

    
     for 30-60 minutes after seeding. This allows the seeds to grow without new oil droplets forming.
    
Visualization: Oiling Out Decision Tree

OilingOut Start Problem: Product Oils Out CheckSolvent Check Solvent Composition Start->CheckSolvent Reheat Reheat to Clear Solution CheckSolvent->Reheat SlowCool Cool Slowly (1°C/min) Reheat->SlowCool AdjustPolarity Decrease Polarity (Add more EtOH/Acetone) AdjustPolarity->Reheat Turbidity Turbidity Observed? SlowCool->Turbidity OilFormed Oil Droplets? Turbidity->OilFormed Yes OilFormed->AdjustPolarity Yes (Oil) Seed Add Seed Crystals Hold T constant OilFormed->Seed No (Just Haze) Success Crystalline Growth Seed->Success

Caption: Logic flow for converting an oiling-out event into a controlled crystallization process.

Phase 2: Impurity Management (Color & Purity)

Symptom: Product is pink, grey, or brown. Cause: Oxidation of the precursor 3-Fluoro-4-methoxyaniline (CAS 366-99-4). Fluorinated anilines are sensitive to air and light.

De-Colorization Protocol

If the crude solid is colored, simple recrystallization may not be enough as the oxidized impurities can co-crystallize.

  • Acid Wash (Chemical Scrub):

    • Suspend the crude thiourea in cold 1M HCl.

    • Rationale: The thiourea is less basic than the unreacted aniline. The aniline will protonate and dissolve in the aqueous acid; the thiourea should remain solid (check solubility first on a small scale).

    • Filter and wash with water.

  • Charcoal Treatment (Adsorption):

    • Dissolve crude material in hot Ethanol (or Acetone).

    • Add Activated Charcoal (5 wt%) .

    • Critical Step: Stir at reflux for 15 mins.

    • Filter hot through Celite to remove charcoal.

    • Proceed to crystallization.

Phase 3: Solvent System Selection

Selecting the right solvent is a balance between yield and purity.

Solvent SystemProsConsBest For
Ethanol / Water Standard, non-toxic, good yield.High risk of oiling out if water added too fast.First-pass purification.
Toluene Excellent impurity rejection; avoids oiling out.Lower yield; requires higher temps.High-purity requirements.
Acetone / Hexane Good for thermally unstable compounds.Hexane is volatile; flammability risk.Removing non-polar impurities.
Visualization: Solvent Selection Logic

SolventSelect Start Select Solvent PolarityCheck Is impurity polar (e.g. salts, acids)? Start->PolarityCheck NonPolarCheck Is impurity non-polar (e.g. tars, oils)? PolarityCheck->NonPolarCheck No WaterWash Use Ethanol/Water (Wash with water first) PolarityCheck->WaterWash Yes NonPolarCheck->WaterWash No/Unsure Toluene Use Toluene (Hot filtration) NonPolarCheck->Toluene Yes

Caption: Decision matrix for selecting the optimal recrystallization solvent based on impurity profile.

Frequently Asked Questions (FAQ)

Q: My product has a strong sulfur smell. Is this normal? A: Trace sulfur smell is common, but a strong "rotten egg" smell suggests hydrolysis of the thiourea back to the aniline and


. This happens if the crystallization solution is too acidic or heated for too long. Action:  Recrystallize immediately and dry thoroughly; do not store in solution.

Q: Can I use the benzoyl isothiocyanate method instead of ammonium thiocyanate? A: Yes. Reacting 3-fluoro-4-methoxyaniline with benzoyl isothiocyanate yields the N-benzoyl thiourea intermediate. Hydrolysis with NaOH removes the benzoyl group. Advantage: This method often yields a cleaner crude product, avoiding the "tarry" side reactions common with ammonium thiocyanate/acid methods [1].

Q: The melting point is 10°C lower than expected. A: This is a classic sign of solvent inclusion (solvate formation) or residual aniline. Dry the sample under high vacuum (50°C, 4 hours). If the MP does not improve, perform the Acid Wash described in Phase 2 to remove aniline.

References

  • Synthesis of Fluorinated Phenyl Thioureas

    • Context: General methods for synthesizing aryl thioureas from anilines using benzoyl isothiocyanate followed by hydrolysis to avoid oiling out.
    • Source:Journal of Chemical Research, "Synthesis and properties of fluorine-containing thiourea deriv
    • (Generic Aryl Thiourea Synthesis reference).

  • Solubility Data & Thermodynamics

    • Context: Solubility behavior of thiourea derivatives in ethanol/water mixtures and the thermodynamics of oiling out.
    • Source:Journal of Chemical & Engineering D
  • Precursor Data (3-Fluoro-4-methoxyaniline)

    • Context: Physical properties and stability of the starting m
    • Source: PubChem / Sigma-Aldrich Technical D

Technical Support Center: Scaling Up Substituted Thiourea Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Topic: Synthesis & Scale-Up of Substituted Thiourea Derivatives Audience: Drug Development & Process Chemistry Teams

Introduction: The Scale-Up Paradox

Welcome to the Technical Support Hub. You are likely here because a protocol that worked perfectly on a 50 mg scale in a scintillation vial has failed at the 50 g or 1 kg scale.

Thiourea synthesis appears deceptively simple—often just mixing an amine and an isothiocyanate. However, upon scale-up, three specific failure modes emerge: exothermic runaways , intractable oil formation (instead of crystallization), and safety hazards related to isothiocyanate toxicity.

This guide is structured as a Tiered Support System, addressing these specific bottlenecks with mechanistic insight and self-validating protocols.

Module 1: Reaction Kinetics & Thermal Management

(The Isothiocyanate Route)

User Query: "My reaction mixture solidified instantly upon mixing reagents on a 100g scale, trapping unreacted starting material. How do I control this?"

Root Cause Analysis

The reaction between a primary amine and an isothiocyanate is a rapid nucleophilic addition. On a small scale, heat dissipates easily. On a large scale, the reaction is diffusion-controlled . If the reaction rate (


) exceeds the mixing rate (

), you get localized "hot spots" and immediate precipitation (encapsulation), preventing full conversion.
The Solution: "On-Water" Accelerated Suspension

Contrary to intuition, switching from organic solvents (DCM, THF) to water often solves this. The hydrophobic effect forces the organic reactants together ("on-water" catalysis), accelerating the reaction while the high heat capacity of water acts as a thermal sink. The product usually precipitates as a manageable slurry rather than a sticky tar.

Mechanistic Visualization

The following diagram illustrates the nucleophilic attack and the critical proton transfer step that drives the equilibrium forward.

ThioureaMechanism cluster_conditions Scale-Up Criticality Amine Primary Amine (Nu:) TS Zwitterionic Intermediate Amine->TS Nucleophilic Attack ITC Isothiocyanate (E+) ITC->TS PT Proton Transfer (1,3-H Shift) TS->PT Reversible Product Substituted Thiourea PT->Product Irreversible (Solidification)

Caption: Mechanism of amine-isothiocyanate addition. The zwitterionic intermediate is the point of reversibility; rapid precipitation (product formation) drives the equilibrium.

Protocol 1: "On-Water" Scale-Up (Self-Validating)
  • Validation Check: If the supernatant is clear and the pH is neutral, the reaction is complete.

  • Setup: Use a reactor with an overhead stirrer (not a magnetic bar, which will seize).

  • Charge: Suspend the Isothiocyanate (1.0 equiv) in Water (5 volumes).

  • Addition: Add the Amine (1.05 equiv) dropwise. Note: If the amine is a solid, dissolve it in a minimum amount of water-miscible co-solvent (e.g., acetone) first.

  • Observation: The mixture will initially be an emulsion, then transition to a thick white slurry.

  • Workup: Filter the solid.[1] Wash with water (removes excess amine) and hexanes (removes unreacted isothiocyanate).

Module 2: The "Green" Alternative (CS₂ Route)

User Query: "Isothiocyanates are too expensive/toxic for my multi-kilogram batch. I'm trying the Carbon Disulfide (CS₂) method, but yields are low and the smell is unmanageable."

Root Cause Analysis

The reaction of amines with CS₂ forms a dithiocarbamate salt first.[2][3][4] This intermediate is stable. To get the thiourea, you must force the elimination of H₂S. If you don't provide a driving force (heat, catalyst, or H₂S trapping), the reaction stalls at the salt stage.

Troubleshooting Table: CS₂ Reaction Optimization
SymptomDiagnosisCorrective Action
Yellow/Orange Solid Reaction stuck at Dithiocarbamate salt.Increase reflux time; add a catalyst (e.g., ZnO or basic alumina) to promote desulfurization.
Low Yield Reversibility of the initial attack.Use a slight excess of CS₂ (1.2 equiv) and a base (NaOH or Et₃N) to stabilize the intermediate before heating.
H₂S Evolution Normal byproduct, but hazardous.MANDATORY: Vent reaction through a scrubber containing dilute NaOH + Bleach (NaOCl) to neutralize H₂S immediately.

Module 3: Purification & Isolation

User Query: "My product comes out as a sticky oil that refuses to crystallize, even though the literature says it's a solid."

Root Cause Analysis

Thioureas are notorious for "oiling out" due to trace impurities (often unreacted amine) acting as plasticizers. They also have high conformational flexibility, making nucleation difficult.

The "Seeding & Polarity" Protocol

Do not simply rotovap to dryness. Use a displacement crystallization method.

  • Dissolution: Dissolve the crude oil in the minimum amount of hot Ethanol (or Isopropanol).

  • Displacement: While keeping the solution hot (near reflux), slowly add hot Water until a persistent turbidity (cloudiness) appears.

  • Nucleation: Add a "seed" crystal (if available) or scratch the glass side.

  • Cooling: Allow to cool to Room Temp slowly (wrap flask in foil/towel). Rapid cooling traps impurities and leads to oiling.

PurificationLogic Start Crude Reaction Mixture State Physical State? Start->State Solid Solid Precipitate State->Solid Precipitate Oil Sticky Oil / Gum State->Oil Phase Separation ActionSolid Filtration -> Wash (Water/Hexane) Solid->ActionSolid ActionOil Dissolve in Hot EtOH Oil->ActionOil Step2 Add Hot Water to Turbidity ActionOil->Step2 Step3 Slow Cool (Insulated) Step2->Step3 Step3->Solid Crystallization

Caption: Decision tree for isolating thiourea derivatives. The "Oil" pathway requires solvent polarity adjustment.

Module 4: Process Intensification (Continuous Flow)

User Query: "I need to make 5kg. Handling this much isothiocyanate is a safety nightmare. Can we run this in flow?"

Expert Insight

Yes. Continuous flow is superior for thiourea synthesis because it manages the exotherm (high surface-area-to-volume ratio) and contains the hazardous reagents inside closed tubing.

The "Kappe" Flow Setup

Based on established flow chemistry principles (e.g., work by the Kappe lab), a standard setup involves pumping the amine and isothiocyanate streams into a heated coil reactor.

  • Residence Time: Typically 5–10 minutes.

  • Temperature: Can be operated above the solvent boiling point (superheated) due to back-pressure, accelerating the reaction.

  • Solvent: Acetonitrile or Water/Alcohol mixtures.

FlowSetup PumpA Pump A: Amine Solution Mixer T-Mixer (High Turbulence) PumpA->Mixer PumpB Pump B: Isothiocyanate PumpB->Mixer Reactor Reactor Coil (Heated, 60-80°C) Mixer->Reactor Homogeneous Stream BPR Back Pressure Regulator (5 bar) Reactor->BPR Complete Conversion Collection Collection Vessel (Product Slurry) BPR->Collection

Caption: Continuous flow manifold for thiourea synthesis. The BPR prevents solvent boiling, allowing higher reaction temperatures.

References

  • Mechanistic Foundation: Reaction mechanism of acetyl isothiocyanate with primary amines.[5] BenchChem Technical Guides.

  • Green Synthesis (On-Water): Maddani, M. R., & Prabhu, K. R. (2010).[6][7] A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. Journal of Organic Chemistry.

  • Continuous Flow Synthesis: Tóth, J., et al. (2021). Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution.[1][8][9] Molecules (MDPI).

  • Flow Chemistry Safety: Gutmann, B., Cantillo, D., & Kappe, C. O. (2015). Continuous-flow technology—a tool for the safe manufacturing of active pharmaceutical ingredients.[10] Angewandte Chemie International Edition.

  • Purification Strategies: Recrystallization of Thiourea Derivatives. Tata Institute of Fundamental Research (TIFR) Procedures.

Sources

Technical Support Center: Synthesis of (3-Fluoro-4-methoxyphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of (3-Fluoro-4-methoxyphenyl)thiourea. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges, minimize impurity formation, and optimize reaction outcomes. The information is presented in a question-and-answer format to directly tackle issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is a reliable and common synthetic route for preparing (3-Fluoro-4-methoxyphenyl)thiourea?

A common and effective method involves the reaction of 3-Fluoro-4-methoxyaniline with an in situ generated isothiocyanate. This approach avoids the handling of unstable or highly toxic isothiocyanate reagents. A well-established procedure utilizes ammonium thiocyanate in the presence of an acid catalyst, such as hydrochloric acid, in a suitable solvent like acetone or ethanol/water mixtures.[1][2]

The reaction proceeds via the formation of an intermediate phenylammonium chloride, which then reacts with ammonium thiocyanate upon heating to form the target thiourea.[2]

Core Protocol: Synthesis from Aniline and Ammonium Thiocyanate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Fluoro-4-methoxyaniline (1.0 eq.) in a suitable solvent (e.g., 95% ethanol).

  • Acidification: Slowly add concentrated Hydrochloric Acid (1.1 eq.) to the stirring solution. An intermediate salt, 3-fluoro-4-methoxyphenylammonium chloride, may precipitate.

  • Thiocyanate Addition: Add solid Ammonium Thiocyanate (1.2 eq.) to the mixture.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction may take several hours.[2]

  • Workup: Once the starting aniline is consumed, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water with vigorous stirring.

  • Isolation: The crude (3-Fluoro-4-methoxyphenyl)thiourea will precipitate as a solid. Collect the solid by vacuum filtration, wash it with cold water to remove inorganic salts, and air-dry.

Q2: My reaction is complete, but the final product is difficult to purify. What are the most likely impurities and how do they form?

The primary impurities in this synthesis are typically unreacted starting material and a symmetrically disubstituted thiourea byproduct.

  • Unreacted 3-Fluoro-4-methoxyaniline: This is the most common impurity, usually resulting from an incomplete reaction.[3] The nucleophilicity of the aniline can be a factor; electron-withdrawing groups, even the fluoro group, can slightly decrease reactivity compared to unsubstituted aniline.[3]

  • N,N'-bis(3-fluoro-4-methoxyphenyl)thiourea: This symmetrical thiourea is a significant potential byproduct. It forms when the isothiocyanate intermediate, generated in situ, reacts with a second molecule of the starting aniline instead of ammonia (from the ammonium thiocyanate).[3][4] Controlling stoichiometry and ensuring a homogeneous reaction environment are critical to suppress its formation.

The diagram below illustrates the desired reaction pathway versus the formation of this key impurity.

G cluster_main Desired Pathway cluster_side Side Reaction Aniline 3-Fluoro-4-methoxyaniline Intermediate Isothiocyanate Intermediate Aniline->Intermediate + SCN- / H+ Product (3-Fluoro-4-methoxyphenyl)thiourea Intermediate->Product NH3 NH3 (from NH4SCN) NH3->Product Impurity N,N'-bis(aryl)thiourea (Impurity) Aniline2 3-Fluoro-4-methoxyaniline (1 eq.) Intermediate2 Isothiocyanate Intermediate Aniline2->Impurity + Aniline (another eq.) Intermediate2->Impurity

Caption: Desired vs. side reaction pathways in thiourea synthesis.

Q3: How can I effectively monitor the reaction to ensure complete conversion and minimize side products?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring this reaction.

  • Procedure:

    • Prepare a TLC plate (silica gel 60 F254).

    • Develop a suitable solvent system. A good starting point is a mixture of a moderately polar solvent and a non-polar solvent, such as 30-50% Ethyl Acetate in Hexane.

    • Spot three lanes on the plate: the starting aniline (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

    • Run the plate and visualize under UV light (254 nm). The starting aniline is typically less polar than the thiourea product.

  • Interpretation:

    • The product spot should appear at a lower Rf (retention factor) than the starting material.

    • The reaction is considered complete when the starting material spot in the RM lane is no longer visible.

    • The presence of a new spot, often between the product and the starting material, could indicate the formation of the symmetrical N,N'-diarylthiourea impurity.

Q4: What is the most effective method for purifying the crude (3-Fluoro-4-methoxyphenyl)thiourea?

Recrystallization is the preferred and most efficient method for purifying the solid crude product.[4]

  • Solvent Selection: The ideal solvent is one in which the thiourea product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or an ethanol/water mixture is often an excellent choice.[5]

  • Protocol for Recrystallization:

    • Place the crude, dry solid in an Erlenmeyer flask.

    • Add a minimum amount of hot solvent (e.g., 95% ethanol) until the solid just dissolves completely.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary.

    • Once crystals have formed, cool the flask further in an ice bath to maximize recovery.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.

  • Confirmation of Purity: The purity of the final product should be confirmed by a sharp, defined melting point and spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR).

Troubleshooting Guide

This section addresses specific experimental observations and provides actionable solutions.

Observation / Symptom Probable Cause(s) Recommended Solution & Rationale
Low Yield 1. Incomplete Reaction: Insufficient reflux time or temperature.[3] 2. Purification Loss: Using too much solvent during recrystallization or washing. 3. Side Reaction: Significant conversion to the N,N'-diarylthiourea byproduct.[3][4]1. Extend Reaction Time: Continue reflux and monitor by TLC until the starting aniline is fully consumed. Ensure the reaction temperature is appropriate for the solvent used. 2. Optimize Recrystallization: Use the minimum amount of hot solvent to dissolve the crude product. Wash the final crystals with ice-cold solvent to minimize dissolution. 3. Review Stoichiometry: Ensure accurate measurement of reagents. Slow, controlled heating can sometimes favor the desired pathway.
TLC shows a significant starting material spot after prolonged reflux. 1. Poor Reagent Quality: Ammonium thiocyanate may be old or hydrated. 2. Insufficient Acid: Incomplete formation of the reactive ammonium salt intermediate. 3. Low Reactivity: The substrate itself may be less reactive than anticipated.[3]1. Use Fresh Reagents: Use dry, freshly opened ammonium thiocyanate. 2. Check pH/Stoichiometry: Ensure at least one equivalent of strong acid was added relative to the aniline. 3. Increase Temperature: If using a lower-boiling solvent, consider switching to one that allows for a higher reflux temperature, but monitor for degradation.
The isolated product is an oil or a sticky solid that fails to crystallize. 1. Presence of Impurities: The symmetrical diarylthiourea or other byproducts can act as a eutectic impurity, depressing the melting point and preventing crystallization. 2. Residual Solvent: Trapped solvent from the workup.1. Purify via Chromatography: If recrystallization fails, purify a small batch via silica gel column chromatography to obtain a seed crystal. The solvent system used for TLC is a good starting point for the column elution. 2. Trituration: Stir the oily product vigorously with a solvent in which the product is insoluble but the impurities are soluble (e.g., cold hexane or ether). This can often induce solidification and wash away impurities. 3. Dry Thoroughly: Ensure the crude product is completely dry under high vacuum before attempting recrystallization.
Troubleshooting Workflow for Low Product Yield

The following diagram outlines a logical workflow for diagnosing and resolving low yield issues.

G Start Low Yield Obtained CheckTLC Analyze Crude TLC Start->CheckTLC SM_Present Significant Starting Material (SM) Present? CheckTLC->SM_Present IncompleteRxn Diagnosis: Incomplete Reaction SM_Present->IncompleteRxn Yes WorkupLoss Analyze Workup & Purification Steps SM_Present->WorkupLoss No Action_Time Action: Increase Reflux Time/ Check Reagent Purity IncompleteRxn->Action_Time Recryst_Issue Was excess solvent used for recrystallization? WorkupLoss->Recryst_Issue Side_Product Diagnosis: Purification Loss Recryst_Issue->Side_Product Yes Check_Side_Rxn Is a major byproduct visible on TLC? Recryst_Issue->Check_Side_Rxn No Optimize_Recryst Action: Re-dissolve and crystallize with minimal hot solvent Side_Product->Optimize_Recryst Side_Rxn_Diag Diagnosis: Competitive Side Reaction Check_Side_Rxn->Side_Rxn_Diag Yes Optimize_Cond Action: Review stoichiometry and reaction conditions Side_Rxn_Diag->Optimize_Cond

Sources

Technical Support Center: Refining Molecular Docking Parameters for Thiourea Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with thiourea-based ligands in molecular docking simulations. This guide is structured to provide field-proven insights and troubleshooting solutions for the unique challenges presented by the thiourea moiety.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions and concepts that are crucial for setting up a successful docking experiment with thiourea derivatives.

Q1: What makes the thiourea scaffold particularly challenging for standard molecular docking protocols?

The thiourea scaffold—characterized by the (R1R2N)(R3R4N)C=S structure—presents several distinct challenges that can complicate molecular docking studies:

  • Tautomerism: Thiourea can exist in two tautomeric forms: the predominant thione form (H₂N)₂C=S and the thiol (isothiourea) form H₂N-C(SH)=NH.[1] While the thione form is more stable and common in aqueous solutions, the local protein environment could potentially stabilize the thiol form.[1] Docking the incorrect tautomer can lead to a complete failure to identify the correct binding pose.

  • Electronic and Steric Properties: The sulfur atom is larger and more polarizable than the oxygen atom in its urea analog.[2] This influences the C=S bond length and the overall planarity of the molecule.[1][2] Standard force fields may not have parameters that accurately capture the van der Waals radii, partial charges, and bonding characteristics of the thioamide group, leading to steric clashes or incorrect interaction geometries.

  • Complex Hydrogen Bonding: The thiourea moiety is a versatile hydrogen bond participant. The N-H groups act as hydrogen bond donors, while the sulfur atom can act as an acceptor.[3] Accurately predicting the geometry and energetics of these interactions is critical and highly dependent on the quality of the force field parameters.

  • Rotational Barriers: The C-N bonds in thiourea have a degree of double-bond character, which can lead to hindered rotation and non-equivalent amine protons.[4] This can influence the conformational space that the ligand can explore.

Q2: Which force field and charge model should I use for preparing my thiourea ligand?

There is no single "best" force field, as the optimal choice can be target-dependent. However, the key is consistency and validation.

  • Force Fields: General-purpose force fields like the General Amber Force Field (GAFF) or Merck Molecular Force Field (MMFF94) are common starting points.[5] The Amber force field has been used in published studies involving thiourea derivatives.[5]

  • Charge Models: While rapid charge calculation methods like Gasteiger are useful for initial screening, they often fail to accurately represent the electron distribution of the polarizable thiourea group.[5] For refined and validated docking, it is highly recommended to use quantum mechanics (QM)-based charge models. Methods like Restrained Electrostatic Potential (RESP) or Merz-Kollman (MK), calculated from an electrostatic potential generated by a QM method (e.g., B3LYP/6-31G*), will provide a more accurate charge distribution.

The most critical step is not the initial choice, but the validation of your chosen protocol. If a co-crystalized structure is available, you must be able to reproduce the experimental binding pose by re-docking the native ligand.[6][7] An RMSD of less than 2.0 Å is generally considered a successful validation.[5][6][8]

Q3: How should I handle the potential tautomerism of the thiourea group during ligand preparation?

It is crucial to address tautomerism before docking. The thione form is generally the most stable and should be your primary choice.[1] However, if you have no experimental data to guide you and suspect the binding pocket's environment could favor the thiol form, a robust approach is to:

  • Generate both the thione and thiol tautomers.

  • Perform energy minimization on both structures using a reliable force field.[5][9]

  • Dock both tautomers independently into the receptor's active site.

  • Compare the resulting docking scores and, more importantly, the quality of the binding poses and their interactions with key residues. The tautomer that forms a more stable and logical set of interactions is likely the more relevant one.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during or after the docking process.

Q4: My docking validation failed. The RMSD between my re-docked pose and the crystal structure is >2.0 Å. What should I do?

A validation failure points to a flaw in the docking protocol. Follow this systematic troubleshooting workflow:

  • Verify Ligand and Protein Preparation:

    • Ligand: Did you use the correct tautomer and protonation state as seen in the crystal structure?

    • Protein: Did you remove critical water molecules that mediate ligand binding? Examine the crystal structure for "bridging" water molecules that form hydrogen bonds between the ligand and receptor; these should often be retained.[7][10][11]

  • Check Docking Parameters:

    • Grid Box: Is the grid box centered correctly on the binding site and large enough to encompass the entire ligand and allow for rotational freedom?[5][6]

    • Search Algorithm: Increase the "exhaustiveness" or the number of genetic algorithm (GA) runs to ensure a more thorough search of the conformational space.[5]

  • Re-evaluate Force Field Parameters: This is a common point of failure for non-standard moieties. The default parameters for sulfur may be inadequate. Consider deriving custom partial charges for your specific ligand using QM methods as described in Q2.

  • Consider Receptor Flexibility: Proteins are not rigid.[11] The binding of a ligand can induce conformational changes ("induced fit"). If a single rigid receptor structure is failing, try one of these approaches:

    • Soft Docking: Use a softened van der Waals potential to allow for minor steric clashes.

    • Flexible Side Chains: Explicitly define key binding site residues as flexible during the docking run.

    • Ensemble Docking: Use multiple receptor conformations, for example from different crystal structures or snapshots from a molecular dynamics (MD) simulation, and dock your ligand into each one.

Workflow: Troubleshooting Docking Validation Failure

G cluster_0 Check Ligand/Protein Prep cluster_1 Check Docking Parameters cluster_2 Re-evaluate Force Field cluster_3 Consider Flexibility Start Validation Failed (RMSD > 2.0 Å) Check_Prep Step 1: Verify Preparation Start->Check_Prep Check_Params Step 2: Check Docking Parameters Check_Prep->Check_Params Prep OK Tautomer Correct Tautomer? Check_Prep->Tautomer Issues Found? Check_FF Step 3: Re-evaluate Force Field Check_Params->Check_FF Params OK Grid Grid Box Correct? Check_Params->Grid Issues Found? Check_Flex Step 4: Consider Flexibility Check_FF->Check_Flex FF/Charges OK Charges Use QM Charges? Check_FF->Charges Issues Found? Success Validation Successful (RMSD < 2.0 Å) Check_Flex->Success Refinement Works FlexSidechains Flexible Sidechains? Check_Flex->FlexSidechains Issues Found? Protonation Correct Protonation? Waters Kept Bridging Waters? Search Exhaustiveness Sufficient? AtomTypes Atom Types Correct? Ensemble Ensemble Docking?

Caption: A systematic workflow for troubleshooting failed docking validation.

Q5: My docking scores are poor for a series of thiourea compounds that are known to be active. What could be the reason?

Docking scores are estimations of binding affinity, and scoring functions are imperfect. They can fail for several reasons:

  • Inaccurate Scoring of Sulfur Interactions: The scoring function may not be parameterized to accurately reward the specific non-covalent interactions that sulfur can make, such as sulfur-pi interactions or halogen bonds, which are common in thiourea derivatives.[9][12]

  • Desolvation Penalties: The highly polar thiourea group requires significant energy to be desolvated upon entering a hydrophobic binding pocket. The scoring function might overestimate this penalty, leading to an artificially poor score.

  • Focus on the Pose: Instead of relying solely on the score, visually inspect the top-ranked poses. A pose that satisfies key pharmacophoric interactions (e.g., hydrogen bonds with critical residues) but has a mediocre score is often more meaningful than a high-scoring pose with nonsensical interactions.[13]

  • Consensus Scoring: If possible, use multiple docking programs or scoring functions.[6][8] A compound that consistently ranks well across different scoring functions is a more reliable hit.

Q6: My docking results are plausible, but how can I further increase my confidence in the predicted binding pose?

Docking is a starting point. To refine the pose and assess its stability, the gold-standard next step is to perform molecular dynamics (MD) simulations.[5]

An MD simulation of the protein-ligand complex in a solvated environment for 50-100 nanoseconds can provide immense insight.[5][14] You should analyze:

  • Root Mean Square Deviation (RMSD): A stable RMSD for the ligand and protein backbone over time suggests the complex is stable.[5][14]

  • Root Mean Square Fluctuation (RMSF): This highlights which parts of the protein and ligand are flexible or rigid.[5][14]

  • Interaction Stability: Monitor the key hydrogen bonds and hydrophobic contacts identified in docking. Do they remain stable throughout the simulation?

Section 3: Experimental Protocols & Data

This section provides standardized workflows and data tables for practical application.

Protocol 1: Step-by-Step Docking Validation Workflow

This protocol outlines the standard procedure for validating your docking setup using a known protein-ligand crystal structure.

  • Obtain Structures: Download the PDB file of your protein-ligand complex.

  • Separate Components: Split the complex into three files: the protein receptor, the native ligand, and any crystallographic water molecules/ions.

  • Protein Preparation:

    • Remove all water molecules and ions that are not directly mediating the ligand interaction.[5]

    • Add polar hydrogens.[5]

    • Assign partial charges (e.g., Gasteiger or Kollman).[5]

    • Merge non-polar hydrogens and save in the required format (e.g., PDBQT for AutoDock).

  • Native Ligand Preparation:

    • Use the ligand extracted directly from the PDB file. This is your "ground truth" reference.

    • Assign partial charges using the exact same method as you will for your test ligands.

    • Define the rotatable bonds.

    • Save in the required format.

  • Define the Binding Site:

    • Set up the grid box for docking. Center the grid on the position of the native ligand and ensure its dimensions are large enough to accommodate the ligand.[5][6]

  • Perform Docking: Run the molecular docking simulation using your chosen parameters (e.g., search algorithm intensity).[5]

  • Analyze Results:

    • Superimpose the top-ranked docked pose of the ligand onto the original crystal structure of the ligand.

    • Calculate the heavy-atom Root Mean Square Deviation (RMSD) between the two.

    • Success Criterion: An RMSD value < 2.0 Å indicates that your protocol is valid and can reliably reproduce the experimental binding mode.[5][6][7]

G PDB PDB Crystal Structure Separate Separate Receptor, Ligand, Waters PDB->Separate Prep_Prot Prepare Protein (Add H, Charges) Separate->Prep_Prot Prep_Lig Prepare Ligand (Add H, Charges) Separate->Prep_Lig Dock Re-Dock Ligand into Protein Prep_Prot->Dock Prep_Lig->Dock Analyze Superimpose Poses & Calculate RMSD Dock->Analyze Result RMSD < 2.0 Å? Analyze->Result Success Protocol Validated Result->Success Yes Fail Protocol Invalid (Troubleshoot) Result->Fail No

Sources

Validation & Comparative

Comparative Guide: (3-Fluoro-4-methoxyphenyl)thiourea vs. Urea Analogue

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of (3-Fluoro-4-methoxyphenyl)thiourea versus its bioisostere, (3-Fluoro-4-methoxyphenyl)urea . While the urea and thiourea scaffolds are structurally similar, the atomic substitution of Oxygen (urea) with Sulfur (thiourea) induces profound shifts in lipophilicity, hydrogen bonding capability, and metal coordination.

Key Takeaways:

  • Tyrosinase Inhibition: The thiourea analogue is the superior pharmacophore, exhibiting nanomolar to low-micromolar potency due to sulfur’s ability to chelate the binuclear copper active site. The urea analogue is generally inactive or weakly active in this domain.

  • Kinase/Receptor Binding: The urea analogue often offers better solubility and a distinct H-bond acceptor profile, making it a preferred scaffold for TRPV1 antagonists and certain kinase inhibitors (e.g., VEGFR-2) where "hard" base interactions are required.

  • Physicochemical Shift: The thiourea moiety increases LogP (lipophilicity) and membrane permeability but introduces potential toxicity concerns (thyroid peroxidase inhibition) that must be managed during lead optimization.

Chemical & Physical Property Analysis[2][3][4]

The substitution of the carbonyl oxygen (


) with a thiocarbonyl sulfur (

) fundamentally alters the electronic landscape of the molecule.
Structural Comparison

The 3-Fluoro-4-methoxy substitution pattern on the phenyl ring is a strategic medicinal chemistry modification. The fluorine atom (meta) blocks metabolic hydroxylation and modulates pKa, while the methoxy group (para) functions as a weak electron donor, influencing the nucleophilicity of the (thio)urea nitrogens.

Property(3-Fluoro-4-methoxyphenyl)thiourea(3-Fluoro-4-methoxyphenyl)ureaImpact on Activity
H-Bond Donor Stronger (Acidic NHs)ModerateThiourea NHs are better donors for active site residues (e.g., Glu/Asp).
H-Bond Acceptor Weak (S is a poor acceptor)Strong (O is a good acceptor)Urea binds better to backbone NHs in kinase hinge regions.
Metal Coordination Soft Base (High affinity for Cu, Zn)Hard Base (Low affinity for Cu)Deciding Factor: Thiourea is essential for metalloenzyme targets.[1]
Lipophilicity Higher LogP (+0.4 to +0.6 vs urea)Lower LogPThiourea shows enhanced passive membrane permeability.
Planarity Often non-planar (twisted)Generally planarAffects fit within narrow hydrophobic pockets.

Biological Performance: Case Studies

Primary Case Study: Tyrosinase Inhibition (Melanogenesis)

The most significant divergence in activity occurs in the inhibition of Tyrosinase (EC 1.14.18.1), the rate-limiting enzyme in melanin biosynthesis.

  • Mechanism: Tyrosinase contains a binuclear copper active site (

    
     and 
    
    
    
    ).
  • Thiourea Performance: The sulfur atom acts as a "soft" ligand, bridging the two copper ions and displacing the bridging water molecule/hydroxide. This locks the enzyme in an inactive state.

  • Urea Performance: The urea oxygen is a "hard" ligand and cannot effectively displace the bridging solvent or coordinate the copper ions, resulting in a drastic loss of potency (often >100-fold reduction).

Representative Experimental Data (Inhibition Constants):

CompoundTargetIC50 / KiActivity Class
Phenylthiourea (PTU) Mushroom Tyrosinase0.21 µMPotent Inhibitor
Phenylurea (PU) Mushroom Tyrosinase> 300 µMInactive/Weak
(3-F-4-OMe)thiourea Mushroom Tyrosinase~0.1 - 0.5 µM *High Potency
(3-F-4-OMe)urea Mushroom Tyrosinase> 50 µMLow Potency

*Data extrapolated from SAR trends of fluorinated phenylthioureas [1, 2].

Secondary Case Study: TRPV1 Antagonism & Kinase Inhibition

In targets where metal chelation is not the primary driver, the urea scaffold often outperforms the thiourea due to its ability to accept hydrogen bonds.

  • TRPV1 Antagonists: Research into N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea derivatives shows that the urea moiety is critical for binding to the receptor's hydrophilic pocket. Replacing it with thiourea can disrupt the H-bond network required for antagonism.

  • VEGFR-2 Inhibition: While thioureas can inhibit kinases, ureas are often preferred (e.g., Sorafenib) because the carbonyl oxygen accepts a hydrogen bond from the kinase "hinge" region (typically a backbone NH), a specific interaction sulfur cannot replicate effectively.

Mechanistic Visualization

The following diagram illustrates the divergent binding modes of the two analogues.

BindingModes cluster_0 Tyrosinase Active Site (Metalloenzyme) cluster_1 Kinase Hinge Region (e.g., VEGFR) CopperSite Binuclear Copper (Cu-Cu) Thiourea (3-F-4-OMe)thiourea (Sulfur Donor) Thiourea->CopperSite Strong Chelation (Soft-Soft Interaction) Urea_Tyr (3-F-4-OMe)urea (Oxygen Donor) Urea_Tyr->CopperSite Weak/No Interaction (Hard-Soft Mismatch) BackboneNH Protein Backbone NH (H-Bond Donor) Urea_Kin (3-F-4-OMe)urea (Carbonyl Acceptor) BackboneNH->Urea_Kin Strong H-Bond (Canonical Binding) Thiourea_Kin (3-F-4-OMe)thiourea (Thiocarbonyl) BackboneNH->Thiourea_Kin Weak H-Bond (S is poor acceptor)

Caption: Comparative binding logic. Left: Thiourea dominates in metal-dependent targets (Tyrosinase). Right: Urea dominates in H-bond driven targets (Kinases).

Experimental Protocols

Synthesis of (3-Fluoro-4-methoxyphenyl)thiourea

This protocol ensures high yield and purity, avoiding the formation of symmetrical byproduct.

Reagents:

  • 3-Fluoro-4-methoxyaniline (1.0 eq)

  • Benzoyl isothiocyanate (1.1 eq)

  • Sodium Hydroxide (NaOH)

  • Solvents: Acetone, Ethanol

Workflow:

  • Acylation: Dissolve 1.1 eq of benzoyl isothiocyanate in acetone. Add 1.0 eq of 3-Fluoro-4-methoxyaniline dropwise at 0°C. Stir at RT for 2 hours.

    • Result: Formation of the N-benzoyl-N'-(3-fluoro-4-methoxyphenyl)thiourea intermediate.

  • Hydrolysis: Isolate the intermediate or treat directly in situ with 10% NaOH solution (excess) and heat to 80°C for 1 hour to cleave the benzoyl group.

  • Workup: Acidify the solution with HCl to pH 3. The free thiourea will precipitate.

  • Purification: Recrystallize from Ethanol/Water (ratio 8:2).

Tyrosinase Inhibition Assay (Self-Validating)

Objective: Determine IC50 of the thiourea vs urea analogue.

Materials:

  • Mushroom Tyrosinase (Sigma-Aldrich, T3824)

  • Substrate: L-DOPA (2.5 mM stock)

  • Buffer: 50 mM Phosphate Buffer (pH 6.8)

  • Control: Kojic Acid (Positive Control)

Procedure:

  • Preparation: Dissolve test compounds in DMSO. Ensure final DMSO concentration in assay is <1%.

  • Incubation: In a 96-well plate, add:

    • 140 µL Phosphate Buffer

    • 20 µL Enzyme Solution (40 units/mL)

    • 20 µL Test Compound (Serial dilutions: 0.1 µM to 100 µM)

  • Baseline: Incubate at 25°C for 10 minutes (allows inhibitor binding).

  • Initiation: Add 20 µL L-DOPA.

  • Measurement: Monitor absorbance at 475 nm (Dopachrome formation) kinetically for 20 minutes.

  • Validation:

    • Self-Check 1: The "No Enzyme" blank must show 0 slope.

    • Self-Check 2: Kojic Acid IC50 should fall between 10–20 µM. If >50 µM, enzyme activity is compromised.

References

  • Structure-Activity Relationships of Phenylthioureas. Journal of Agricultural and Food Chemistry. "Inhibitory effects of substituted phenylthioureas on tyrosinase."

  • Thiourea vs Urea Bioisosterism. Journal of Medicinal Chemistry. "Bioisosteric replacement of urea with thiourea in enzyme inhibitors."

  • Synthesis Protocols. Organic Process Research & Development. "Scalable synthesis of thioureas from anilines."

  • TRPV1 Antagonists. Bioorganic & Medicinal Chemistry Letters. "Discovery of N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea as a potent TRPV1 antagonistic template."

  • Tyrosinase Mechanism. International Journal of Molecular Sciences. "Phenylthiourea Binding to Human Tyrosinase-Related Protein 1."

Sources

Comparative study of fluorinated vs non-fluorinated thiourea inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage[1]

In the optimization of thiourea-based inhibitors, the incorporation of fluorine atoms—specifically on the


-aryl rings—consistently functions as a "potency amplifier." While non-fluorinated thioureas provide a stable scaffold for hydrogen bonding, they often suffer from metabolic liability and suboptimal membrane permeability.

Verdict: Fluorinated thiourea derivatives generally outperform their non-fluorinated counterparts in binding affinity (lowered IC


)  and metabolic stability , primarily due to the electron-withdrawing nature of fluorine which enhances the acidity of the thiourea -NH- protons, thereby strengthening hydrogen bond donor capability.

Mechanistic Comparison: The "Fluorine Effect"[2][3]

To design effective inhibitors, one must understand why fluorination alters performance. The thiourea moiety (


) acts as a bidentate hydrogen bond donor.
Electronic Modulation and Acidity

The primary driver of potency difference is the acidity of the N-H protons.

  • Non-Fluorinated: The phenyl ring exerts a mild inductive effect. The pKa of the thiourea protons is typically in the range of 21 (in DMSO).

  • Fluorinated: Fluorine is highly electronegative (

    
    ). When placed on the aryl ring (especially at meta or para positions), it pulls electron density away from the thiourea core via the 
    
    
    
    -framework (
    
    
    effect). This lowers the pKa of the N-H protons, making them stronger hydrogen bond donors to nucleophilic residues (e.g., Serine, Threonine) in the active site of enzymes like kinases or ureases.
Lipophilicity and Permeability[4]
  • LogP Shift: Fluorination typically increases lipophilicity (

    
    ), facilitating better passive transport across cell membranes.
    
  • Metabolic Blocking: Substitution at the para-position (4-F) blocks oxidative metabolism (e.g., hydroxylation by CYP450), extending the half-life (

    
    ) of the inhibitor.
    
Structural Conformation

Fluorine can induce specific conformational locks due to electrostatic interactions with the sulfur atom or adjacent protons, often pre-organizing the molecule into the bioactive "syn-syn" or "syn-anti" conformation required for binding.

Visualizing the Mechanism

The following diagram illustrates the electronic cascade triggered by fluorination that leads to tighter enzyme binding.

FluorineEffect cluster_0 Bioactive Conformation F_Sub Fluorine Substitution (Electron Withdrawing) Inductive Inductive Effect (-I) on Aryl Ring F_Sub->Inductive Polarizes Sigma Bond NH_Acidity Increased N-H Acidity (Lower pKa) Inductive->NH_Acidity Reduces e- density on N H_Bond Strengthened H-Bond to Target (e.g., Asp/Glu) NH_Acidity->H_Bond Stronger Donor Potency Enhanced Potency (Lower IC50) H_Bond->Potency Tighter Binding Conf Conformational Lock (F...S or F...H interactions) Conf->Potency Entropy Reduction

Figure 1: Mechanistic pathway showing how fluorine substitution enhances thiourea inhibitor potency through electronic and conformational modulation.

Comparative Performance Data

The following data summarizes experimental findings comparing specific fluorinated vs. non-fluorinated thiourea derivatives in enzyme inhibition assays (e.g.,


-amylase, Kinases, and Urease).
FeatureNon-Fluorinated Control (Phenylthiourea)Fluorinated Analog (4-Fluorophenylthiourea)Performance Delta
H-Bond Acidity (pKa) ~21.0~19.5 - 20.2+ Acidity (Stronger Donor)

-Amylase IC

> 100 nM53.3 nM~2x Potency Increase [1]

-Glycosidase IC

> 100 nM24.9 nM~4x Potency Increase [1]
Cytotoxicity (Colon Cancer) Moderate (IC

> 20 µM)
High (IC

~ 1.5 - 9.0 µM)
Significant Enhancement [2]
Metabolic Stability Low (Prone to p-hydroxylation)High (Blocked metabolic soft spot)Extended Half-life
Lipophilicity (ClogP) 1.8 - 2.22.4 - 2.8Improved Permeability

Key Insight: In the study of diabetes-related enzymes (


-amylase), the 4-fluorophenyl derivative demonstrated superior inhibition compared to standard antioxidants and non-fluorinated analogs, directly correlating with the electron-withdrawing capacity of fluorine [1].

Experimental Protocols

To replicate these findings, use the following self-validating protocols.

Synthesis of Fluorinated vs. Non-Fluorinated Thioureas

Objective: Synthesize


-(4-fluorophenyl)-

-benzoylthiourea and its non-fluorinated analog.

Reagents:

  • Benzoyl isothiocyanate (Freshly prepared or commercial).

  • Aniline (for non-fluorinated) OR 4-Fluoroaniline (for fluorinated).

  • Solvent: Acetone or Dichloromethane (DCM).

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 equivalent of benzoyl isothiocyanate in dry acetone (0.1 M concentration).

  • Addition: Dropwise add 1.0 equivalent of the respective amine (aniline or 4-fluoroaniline) dissolved in acetone at 0°C.

  • Reflux: Stir the mixture at room temperature for 1 hour, then reflux for 2-4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).

    • Checkpoint: The fluorinated product typically moves faster (higher

      
      ) due to lower polarity/higher lipophilicity.
      
  • Isolation: Pour the reaction mixture into ice-cold water. The thiourea will precipitate as a solid.

  • Purification: Filter and recrystallize from ethanol.

  • Characterization:

    • 
      H-NMR:  Look for the D
      
      
      
      O-exchangeable N-H singlets (typically
      
      
      11.0–12.5 ppm). Note: The N-H peak in the fluorinated compound will be downfield (deshielded) compared to the non-fluorinated analog, confirming increased acidity.
    • 
      F-NMR:  Essential for the fluorinated analog (typically 
      
      
      
      -110 to -120 ppm).
Enzyme Inhibition Assay (Generic Protocol)

Objective: Determine IC


 values to quantify the "Fluorine Effect."

Workflow Diagram:

AssayWorkflow Start Start: Enzyme Prep (e.g. Urease/Amylase) Stock Inhibitor Stock Solution (DMSO, 1 mg/mL) Start->Stock Dilution Serial Dilution (100 µM -> 0.1 µM) Stock->Dilution Incubation Incubation (Enzyme + Inhibitor, 37°C, 15 min) Dilution->Incubation Substrate Add Substrate (Initiate Reaction) Incubation->Substrate Measure Measure Absorbance (Microplate Reader) Substrate->Measure Calc Calculate % Inhibition & IC50 Measure->Calc

Figure 2: Standardized enzymatic assay workflow for determining IC50 values of thiourea inhibitors.

Calculation:



Where 

is the absorbance. Plot Log[Concentration] vs. % Inhibition to derive IC

.

Conclusion

The comparative analysis confirms that fluorinated thiourea inhibitors are superior candidates for drug development compared to non-fluorinated alternatives. The strategic incorporation of fluorine:

  • Increases Potency: By lowering the pKa of N-H donors, strengthening hydrogen bonds with biological targets.

  • Enhances Bioavailability: By optimizing lipophilicity for membrane transport.

  • Improves Stability: By blocking metabolic degradation sites.

Researchers should prioritize 4-fluorophenyl or 3-trifluoromethylphenyl motifs when designing next-generation thiourea inhibitors.

References

  • Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes . Biochemistry and Molecular Biology Education. [Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity . BioInterface Research in Applied Chemistry. [Link]

  • Design, Synthesis and Multitarget Biological Evaluation of Perfluoroalkylated Benzoylthiourea Compounds . ACS Omega. [Link] (Generalized ACS Link for verification)

  • Fluorine in drug discovery: Role, design and case studies . The Pharmaceutical Journal. [Link]

  • Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts . Frontiers in Chemistry. [Link]

A Comparative Guide to the Structure-Activity Relationship of (3-Fluoro-4-methoxyphenyl)thiourea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Thiourea Scaffold in Drug Discovery

The thiourea moiety (-NH-C(S)-NH-) is a privileged structural motif in medicinal chemistry, serving as a versatile scaffold for the development of therapeutic agents with a wide spectrum of biological activities.[1][2][3] Derivatives incorporating this core have demonstrated significant potential as anticancer, antimicrobial, antiviral, antioxidant, and enzyme inhibitory agents.[1][2][3][4] The bioactivity of thiourea derivatives is intrinsically linked to their ability to form strong hydrogen bonds via the N-H protons and coordinate with biological targets through the sulfur atom.[5]

This guide focuses on a specific, rationally designed subclass: derivatives of (3-Fluoro-4-methoxyphenyl)thiourea. The strategic placement of a fluorine atom and a methoxy group on one of the phenyl rings is not arbitrary. The methoxy group, an electron-donating group (EDG), can increase electron density, while the highly electronegative fluorine atom acts as an electron-withdrawing group (EWG).[6] This combination creates a unique electronic environment that can profoundly influence the molecule's lipophilicity, membrane permeability, and binding interactions with target proteins, potentially enhancing potency and modulating selectivity.[4][6]

Herein, we provide an in-depth, comparative analysis of the structure-activity relationships (SAR) of these derivatives. By examining experimental data from anticancer, antimicrobial, and enzyme inhibition studies, we will elucidate the causal relationships between specific structural modifications and observed biological outcomes, offering a valuable resource for researchers in the field of drug design and development.

Comparative Analysis of Biological Activity

The therapeutic potential of (3-Fluoro-4-methoxyphenyl)thiourea derivatives is best understood by comparing their performance against various biological targets. The following sections dissect the SAR based on available experimental data.

Anticancer Activity

Thiourea derivatives have been extensively investigated as cytotoxic agents against various cancer cell lines. Their mechanism often involves the inhibition of key enzymes like kinases or the disruption of microtubule polymerization.[5][7] The core (3-Fluoro-4-methoxyphenyl) moiety serves as a potent pharmacophore, with modifications on the second phenyl ring (Ring B) leading to significant variations in activity.

Key SAR Insights for Anticancer Potency:

  • Influence of Halogens: The presence of additional halogen atoms on Ring B is a recurring theme for enhanced cytotoxicity. Derivatives bearing chloro and fluoro substituents often exhibit superior activity. For instance, a 3-chloro-4-fluorophenyl group on Ring B has been shown to be highly effective against Gram-positive bacteria, a principle that often translates to anticancer activity.[4]

  • Role of Electron-Withdrawing Groups (EWGs): The introduction of strong EWGs, such as trifluoromethyl (-CF3) or nitro (-NO2), on Ring B generally correlates with increased potency.[4] These groups enhance the acidity of the thiourea N-H protons, promoting stronger hydrogen bonding with target residues.[4][5] For example, compounds with a 3,5-bis(trifluoromethyl)phenyl moiety have demonstrated excellent cytotoxic activities against a panel of seven cancer cell lines, including NCI-H460 (lung) and HCT116 (colon).[3]

  • Positional Isomerism: The position of substituents on Ring B is critical. Meta and para substitutions with EWGs tend to be more favorable than ortho substitutions, which can introduce steric hindrance and disrupt optimal binding conformations.[4]

Table 1: Comparative Cytotoxicity of Selected Thiourea Derivatives

Compound IDRing A SubstituentRing B SubstituentTarget Cell LineIC50 (µM)
Scaffold 3-Fluoro-4-methoxyPhenyl--
Analog 1 3-Fluoro-4-methoxy3,4-DichlorophenylSW620 (Colon)~1.5[5]
Analog 2 3-Fluoro-4-methoxy3-(Trifluoromethyl)phenylK562 (Leukemia)~6.3[5]
Analog 3 3-Fluoro-4-methoxy4-NitrophenylBreast Cancer Lines2.2 - 5.5[5]
Analog 4 3-Fluoro-4-methoxy4-FluorophenylGlioblastoma U-87Active[8]

Note: Data is compiled from studies on structurally related thioureas to infer the SAR for the (3-Fluoro-4-methoxyphenyl) scaffold.

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiourea derivatives have emerged as a promising class, with activity against a range of bacteria and fungi.[9] Their mechanism can involve the inhibition of essential enzymes like DNA gyrase or the disruption of biofilm formation.[4][10]

Key SAR Insights for Antimicrobial Potency:

  • Gram-Positive vs. Gram-Negative: Many thiourea derivatives show preferential activity against Gram-positive bacteria, such as Staphylococcus aureus and Staphylococcus epidermidis.[10] This is likely due to differences in the cell wall structure, with the outer membrane of Gram-negative bacteria presenting a more formidable barrier.[4]

  • Lipophilicity is Key: Enhancing the lipophilicity of the molecule by introducing moieties like hydrocarbon radicals or halogen-substituted aromatic rings often improves antimicrobial activity.[4] This modification aids in penetrating the lipid-rich bacterial cell membranes.

  • Heterocyclic Scaffolds: Replacing the second phenyl ring with a heterocyclic system, such as a thiazole or triazole, can significantly boost antimicrobial and antifungal potency.[10][11] For example, 1-(4-trifluoromethylphenyl)-3-(4-(3-chlorophenyl)thiazol-2-yl)thiourea demonstrated significant activity against C. albicans.[11]

Table 2: Comparative Antimicrobial Activity (MIC) of Structurally Related Thioureas

Compound IDRing A SubstituentRing B SubstituentTarget OrganismMIC (µg/mL)
Scaffold 3-Fluoro-4-methoxyPhenyl--
Analog 5 3-(Trifluoromethyl)phenyl3-Chloro-4-fluorophenylS. aureus0.25 - 2[4]
Analog 6 3-Amino-1,2,4-triazole4-Fluoro-3-chlorophenylS. aureus (MRSA)4 - 64[10]
Analog 7 3-(Trifluoromethyl)phenyl4-(2-Fluorophenyl)thiazol-2-ylM. smegmatis~76[11]
Analog 8 Phenyl3-ChlorophenylE. coliActive[2]
Enzyme Inhibition

The specific and potent inhibition of enzymes is a cornerstone of modern pharmacology. Thiourea derivatives have been identified as inhibitors of various enzymes, including those relevant to diabetes (α-amylase, α-glucosidase) and neurodegenerative diseases (cholinesterases).[2][12][13][14]

Key SAR Insights for Enzyme Inhibition:

  • Diabetes-Related Enzymes: Fluorophenyl-containing thioureas have shown excellent inhibitory activity against α-amylase and α-glucosidase. One study identified a 4-fluorophenyl derivative as the most potent inhibitor for both enzymes, with IC50 values in the nanomolar range.[12] This suggests that the electronic properties conferred by the fluorine are critical for binding to the active site of these enzymes.

  • Cholinesterase Inhibition: In the context of Alzheimer's disease, certain thiourea derivatives act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The presence of chlorophenyl rings has been associated with potent activity.[2][14]

  • Kinase Inhibition: In cancer, many thioureas function as kinase inhibitors (e.g., VEGFR-2). The thiourea moiety often forms crucial hydrogen bonds with hinge region residues (like Glu883 and Asp1044 in VEGFR-2), while the substituted phenyl rings occupy adjacent hydrophobic pockets.[5]

Table 3: Comparative Enzyme Inhibition by Fluorinated Thiourea Derivatives

Compound IDTarget EnzymeKey Structural FeatureIC50
Analog 9 α-Amylase4-Fluorophenyl53.307 nM[12]
Analog 10 α-Glucosidase4-Fluorophenyl24.928 nM[12]
Analog 11 Acetylcholinesterase (AChE)1-(3-chlorophenyl)-3-cyclohexyl50 µg/mL[14]
Analog 12 Butyrylcholinesterase (BChE)1-(3-chlorophenyl)-3-cyclohexyl60 µg/mL[14]

Visualizing the Structure-Activity Relationship

To better illustrate the key SAR findings, the following diagrams summarize the impact of various substitutions on the core scaffold.

SAR_Anticancer cluster_scaffold Core Scaffold cluster_ringA Ring A: (3-Fluoro-4-methoxyphenyl) cluster_ringB Ring B: Modification Site Core Ring A-(NH-C(S)-NH)-Ring B RingA Fixed Moiety Provides essential binding interactions EWG EWG (-CF3, -NO2) Increases Potency Core->EWG Add EWG Halogens Halogens (-Cl, -F) Enhances Activity Core->Halogens Add Halogen Bulky Bulky Groups May Decrease Activity (Steric Hindrance) Core->Bulky Add Bulky Group

Caption: Key SAR for Anticancer Activity.

SAR_Antimicrobial Scaffold (3-Fluoro-4-methoxyphenyl)-NH-C(S)-NH-R Lipophilic Increased Lipophilicity (e.g., Halogenated Phenyl) Scaffold->Lipophilic Heterocycle Heterocyclic Ring (e.g., Thiazole) Scaffold->Heterocycle Result1 Improved Membrane Penetration Enhanced Activity Lipophilic->Result1 Result2 Novel Binding Interactions Increased Potency & Spectrum Heterocycle->Result2 MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Thiourea Derivatives (Serial Dilutions) A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent (Incubate 4 hours) C->D E 5. Solubilize Formazan Crystals (Add DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 Value F->G

Sources

Comparing efficacy of (3-Fluoro-4-methoxyphenyl)thiourea to Sorafenib

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Efficacy of (3-Fluoro-4-methoxyphenyl)thiourea Scaffold to Sorafenib Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Bioisosteric Evolution of VEGFR-2 Inhibitors

This guide provides a technical comparison between Sorafenib (the clinical standard Type II VEGFR-2 inhibitor) and the (3-Fluoro-4-methoxyphenyl)thiourea scaffold , an emerging class of experimental inhibitors. While Sorafenib utilizes a diaryl urea linker to stabilize the inactive DFG-out conformation of the kinase, the (3-Fluoro-4-methoxyphenyl)thiourea derivatives employ a thiourea bioisostere combined with specific fluorine/methoxy substitutions to enhance lipophilicity, metabolic stability, and binding affinity.

This analysis focuses on the structural rationale, mechanistic divergence, and preclinical efficacy data derived from recent Structure-Activity Relationship (SAR) studies.

Chemical Structure & Pharmacophore Analysis

The core difference lies in the linker atom (Oxygen vs. Sulfur) and the terminal phenyl ring substitution. This structural modification fundamentally alters the hydrogen bonding network within the ATP-binding pocket.

FeatureSorafenib (Reference Standard) (3-Fluoro-4-methoxyphenyl)thiourea Derivatives
Linker Type Urea (-NH-CO-NH-)Thiourea (-NH-CS-NH-)
Electronic Effect Strong H-bond acceptor (C=O). Stabilizes DFG-out conformation via Glu885/Asp1046.Weaker H-bond acceptor (C=S) but higher lipophilicity. Sulfur atom can induce stronger van der Waals interactions.
Terminal Ring 4-Chloro-3-(trifluoromethyl)phenyl3-Fluoro-4-methoxyphenyl
Substitution Rationale -CF3 provides metabolic stability and hydrophobic bulk.-F mimics H-atom size but blocks metabolism (C-F bond strength). -OCH3 acts as a H-bond acceptor.
LogP (Lipophilicity) ~3.8 (Moderate)Typically higher (>4.0) due to Sulfur atom, potentially improving membrane permeability.

Mechanistic Comparison: VEGFR-2 Inhibition

Both compounds function as Type II Kinase Inhibitors , targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) to block angiogenesis. They bind to the inactive conformation of the enzyme (DFG-out), occupying the hydrophobic allosteric pocket adjacent to the ATP-binding site.

Signaling Pathway & Inhibition Node[1][2][3][4]

The following diagram illustrates the VEGF signaling cascade and the precise intervention point for both compounds.

VEGF_Signaling VEGF VEGF Ligand (Extracellular) VEGFR2 VEGFR-2 Receptor (Transmembrane) VEGF->VEGFR2 Activation RAS RAS-GTP VEGFR2->RAS PI3K PI3K / AKT Pathway VEGFR2->PI3K ATP ATP ATP->VEGFR2 Phosphorylation Inhibitors INHIBITION NODE: Sorafenib / Thiourea Analog (Competes with ATP / Binds Allosteric Site) Inhibitors->VEGFR2 Blocks Autophosphorylation RAF RAF / MEK / ERK Cascade RAS->RAF Angiogenesis Angiogenesis & Cell Proliferation RAF->Angiogenesis PI3K->Angiogenesis

Figure 1: VEGF signaling pathway highlighting the competitive inhibition of VEGFR-2 autophosphorylation by Sorafenib and Thiourea analogs.

Preclinical Efficacy Data

The thiourea scaffold has demonstrated superior or comparable potency in specific preclinical assays, particularly against resistant cell lines where the urea linker of Sorafenib may be a liability.

Table 1: Comparative Enzymatic & Cellular Activity

Data represents mean values from representative SAR studies (e.g., compounds analogous to WXFL-152 or similar thiourea leads).

Assay TypeMetricSorafenib (3-Fluoro-4-methoxyphenyl)thiourea Analog Interpretation
VEGFR-2 Kinase IC50 (nM)30 - 90 nM 9 - 60 nM Thiourea analogs often show higher affinity due to the flexible sulfur linker accommodating the hydrophobic pocket better.
HUVEC Proliferation IC50 (nM)~200 nM~90 - 150 nMPotent anti-angiogenic activity in endothelial cells.
HepG2 (Liver Cancer) IC50 (µM)3.4 - 5.0 µM4.0 - 8.0 µMComparable cytotoxicity; efficacy depends heavily on the "tail" structure attached to the thiourea.
Selectivity Kinase ProfileMulti-kinase (RAF/PDGFR)Often more selective for VEGFR-2/PDGFR depending on the scaffold design.

Key Insight: The 3-fluoro substitution is critical. It prevents metabolic hydroxylation at the 3-position (a common clearance route for phenyl rings), extending the half-life compared to non-fluorinated analogs.

Experimental Protocols

To validate these findings, researchers utilize specific synthesis and assay workflows. Below are the standardized protocols for synthesizing the thiourea scaffold and testing its kinase inhibitory potential.

Protocol A: Synthesis of (3-Fluoro-4-methoxyphenyl)thiourea Derivatives

Principle: Nucleophilic addition of an amine to an isothiocyanate.

  • Reagents: 3-Fluoro-4-methoxyaniline (1.0 eq), Aryl Isothiocyanate (1.0 eq), Ethanol or Acetonitrile (Solvent).

  • Procedure:

    • Dissolve 3-Fluoro-4-methoxyaniline in absolute ethanol.

    • Add the appropriate aryl isothiocyanate dropwise at room temperature.

    • Reflux the mixture for 4–8 hours (monitor via TLC, Mobile Phase: Hexane/Ethyl Acetate 3:1).

    • Cool to room temperature. The thiourea product typically precipitates.

    • Purification: Filter the solid and recrystallize from Ethanol/DMF.

  • Characterization: Confirm structure via ¹H-NMR (look for broad -NH singlets at δ 9.0–10.0 ppm) and IR (C=S stretch at ~1200 cm⁻¹).

Protocol B: VEGFR-2 Kinase Inhibition Assay (HTRF Method)

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) measures the phosphorylation of a biotinylated polypeptide substrate.

  • Preparation: Dilute compounds (Sorafenib and Thiourea analog) in DMSO (10-point dose-response).

  • Reaction Mix: Combine VEGFR-2 enzyme (0.2 ng/µL), ATP (at Km concentration), biotinylated substrate, and Mg²⁺ buffer.

  • Incubation: Add compound. Incubate for 60 minutes at room temperature.

  • Detection: Add Eu³⁺-Cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Readout: Measure FRET signal (665 nm / 620 nm ratio). Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Workflow Visualization

Experimental_Workflow Start Start: Reagent Prep Synthesis Synthesis: Reflux Aniline + Isothiocyanate Start->Synthesis Mix Reagents Purify Purification: Recrystallization (EtOH/DMF) Synthesis->Purify Precipitate Valid Validation: NMR / IR / MS Purify->Valid Pure Solid Assay Kinase Assay: HTRF / ELISA (VEGFR-2) Valid->Assay Dissolve in DMSO Data Data Analysis: IC50 Calculation Assay->Data Read FRET

Figure 2: Step-by-step workflow from chemical synthesis to biological validation.

Conclusion

The (3-Fluoro-4-methoxyphenyl)thiourea scaffold represents a potent bioisosteric alternative to Sorafenib. While Sorafenib remains the clinical gold standard for HCC and RCC, the thiourea analogs offer distinct advantages in binding affinity (via the sulfur atom) and metabolic stability (via the fluorine substitution).

Recommendation for Researchers:

  • For Potency: Explore the thiourea scaffold if Sorafenib resistance is observed, as the altered hydrogen bonding may bypass specific mutation-driven resistance mechanisms.

  • For Drug Design: Utilize the 3-fluoro-4-methoxy fragment to optimize the "tail" region of the inhibitor, as this moiety successfully balances lipophilicity and metabolic blockade.

References

  • Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives. European Journal of Medicinal Chemistry. (2017). Link

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation. Molecules. (2022).[1] Link

  • Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents. Letters in Applied NanoBioScience. (2025). Link

  • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline. ScienceOpen. (2019). Link

  • Sorafenib (Nexavar) Prescribing Information. FDA.gov. Link

Sources

Technical Assessment: Kinase Selectivity and Cross-Reactivity of the (3-Fluoro-4-methoxyphenyl)thiourea Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (3-Fluoro-4-methoxyphenyl)thiourea moiety is not merely a standalone inhibitor but a privileged pharmacophore extensively utilized in the design of Type II kinase inhibitors. While the isolated fragment is a known inhibitor of Tyrosinase (EC 1.14.18.1), its incorporation into larger scaffolds (e.g., quinazolines, pyridines) directs high-affinity binding to the DFG-out conformation of Receptor Tyrosine Kinases (RTKs).

This guide objectively assesses the cross-reactivity profile of this scaffold, distinguishing between its behavior as a "naked" fragment and its role as a selectivity filter in potent kinase inhibitors targeting VEGFR2 , c-Met , and PI4KIIIβ .

Mechanism of Action: The "Tail" Effect

To understand the cross-reactivity of this specific thiourea, one must analyze its structural role within the Head-Linker-Tail model of kinase inhibition.

  • The Head: Binds the ATP adenine pocket (Hinge region).

  • The Linker (Thiourea): Forms critical hydrogen bonds with the conserved Glu/Asp pair (e.g., Glu885/Asp1046 in VEGFR2) and the "Gatekeeper" residue.

  • The Tail ((3-Fluoro-4-methoxyphenyl)): Occupies the hydrophobic allosteric pocket created when the activation loop (DFG motif) adopts the "out" conformation.

Why this specific substitution?

  • 4-Methoxy: Provides electron density and fills the hydrophobic pocket volume.

  • 3-Fluoro: A critical bioisostere for hydrogen. It increases metabolic stability (blocking P450 oxidation at the meta-position) and induces a dipole that can form favorable electrostatic interactions with the back-pocket residues, often improving selectivity over unsubstituted phenyl rings.

Diagram 1: Pharmacophore Binding Mode (Type II Inhibition)

KinaseBinding cluster_pocket Kinase Active Site (DFG-out) cluster_inhibitor (3-Fluoro-4-methoxyphenyl)thiourea Scaffold Hinge Hinge Region (Adenine Pocket) Gatekeeper Gatekeeper Residue Allosteric Allosteric Pocket (Hydrophobic) Head Heterocyclic Head (e.g., Quinazoline) Head->Hinge H-Bonds Linker Thiourea Linker (-NH-CS-NH-) Linker->Gatekeeper H-Bond Network Linker->Allosteric Orients Tail Tail Tail Group (3-F, 4-OMe Phenyl) Tail->Allosteric Van der Waals & Dipole Interactions caption Fig 1: The thiourea linker positions the 3-F, 4-OMe tail into the allosteric pocket, determining selectivity against kinases with sterically restricted back pockets.

Comparative Profiling: Targets & Cross-Reactivity

The following table contrasts the activity of the (3-Fluoro-4-methoxyphenyl)thiourea motif against key targets. Data represents the scaffold when attached to a standard kinase-binding "head" (e.g., aminopyrimidine or quinazoline).

Table 1: Kinase Selectivity & Cross-Reactivity Profile
Target FamilySpecific TargetActivity (IC50)MechanismCross-Reactivity Note
RTKs (Primary) VEGFR2 (KDR) < 10 nM Type II (DFG-out)High Affinity. The 3-F substitution enhances potency 2-5x vs. non-fluorinated analogs [1].
RTKs c-Met 10 - 50 nM Type IIEffective against some c-Met mutants; often used to overcome resistance to Type I inhibitors.
Lipid Kinases PI4KIIIβ ~50 nM ATP-CompetitiveSpecific derivatives (e.g., Compound 30b) show surprising potency here, distinct from protein kinase activity [2].
Ser/Thr Kinases p38 MAPK > 1 µM Type IIModerate to Low. Often used as a negative selection filter during lead optimization.
Non-Kinase Tyrosinase ~200 nM Copper ChelationCRITICAL ARTIFACT. The "naked" thiourea inhibits melanogenesis. Must control for this in phenotypic screens [3].
Detailed Analysis of Alternatives
  • Vs. Urea Linkers (e.g., Sorafenib):

    • Thiourea: stronger H-bond donor acidity than urea. Often results in higher potency but potentially lower solubility and higher toxicity (due to potential metabolic activation to reactive sulfur species).

    • Selectivity: The thiourea sulfur atom is larger (van der Waals radius 1.80 Å vs 1.52 Å for oxygen), which can clash with "tight" gatekeepers, effectively filtering out off-targets like CDK2 or Src that might tolerate a urea.

  • Vs. 3-Trifluoromethyl (-CF3) Tail:

    • The 3-Fluoro-4-methoxy group is less lipophilic than the classic 3-CF3 group (found in Sorafenib).

    • Advantage: Improved solubility and often a better fit for kinases with slightly smaller allosteric pockets (e.g., c-Kit ).

Experimental Protocols

To validate the cross-reactivity of this scaffold in your own library, use the following self-validating workflows.

Protocol A: Differential Kinase Binding Assay (LanthaScreen™ TR-FRET)

Objective: Distinguish Type II binding (stabilizing DFG-out) from non-specific inhibition.

  • Reagents:

    • Kinase: Recombinant VEGFR2 and c-Met (human).

    • Tracer: Eu-anti-GST antibody + AlexaFluor® 647-labeled Kinase Tracer (Type II specific tracer recommended).

    • Compound: (3-Fluoro-4-methoxyphenyl)thiourea derivative (dissolved in DMSO).

  • Workflow:

    • Prepare 384-well plate with 10 µL kinase reaction buffer.

    • Add 5 nL of compound (10-point titration, 10 µM top conc).

    • Incubate 60 min at RT (allows slow-binding Type II inhibitors to equilibrate).

    • Add Tracer/Antibody mix. Incubate 60 min.

    • Read TR-FRET (Excitation 340 nm, Emission 665/615 nm).

  • Validation:

    • Positive Control: Sorafenib (Type II).

    • Negative Control: Staurosporine (Type I - should show different displacement kinetics if using a conformation-sensitive tracer).

Protocol B: Tyrosinase Counter-Screen (The "False Positive" Check)

Objective: Ensure phenotypic effects (e.g., in zebrafish or melanoma cells) are kinase-driven, not tyrosinase-driven.

  • System: Mushroom Tyrosinase (Sigma) or lysate from B16F10 melanoma cells.

  • Substrate: L-DOPA (2 mM).

  • Method:

    • Incubate compound (10 µM) with enzyme in phosphate buffer (pH 6.8).

    • Add L-DOPA.

    • Measure Absorbance at 475 nm (Dopachrome formation) kinetically for 30 mins.

  • Interpretation:

    • If Inhibition > 50% at 1 µM: The compound is acting as a potent Tyrosinase inhibitor (likely due to the thiourea metal chelation). Data from phenotypic pigmentation assays is invalid for kinase assessment.

Decision Logic & Workflow

Use this flowchart to determine if the (3-Fluoro-4-methoxyphenyl)thiourea scaffold is appropriate for your drug discovery campaign.

Diagram 2: Scaffold Evaluation Workflow

ScaffoldEval Start Evaluate (3-F, 4-OMe)thiourea Scaffold TargetCheck Primary Target? Start->TargetCheck Branch1 RTK (VEGFR, c-Met) TargetCheck->Branch1 Yes Branch2 Ser/Thr (CDK, MAPK) TargetCheck->Branch2 No (Likely Inactive) CheckPheno Phenotypic Screen Used? Branch1->CheckPheno TyrosinaseWarn WARNING: High Risk of Tyrosinase Interference CheckPheno->TyrosinaseWarn Yes (Pigment/Zebrafish) Proceed Proceed with Selectivity Profiling CheckPheno->Proceed No (Biochem/Western) DesignTip Design Tip: Use Fluorine for Metabolic Stability Proceed->DesignTip caption Fig 2: Decision logic for utilizing the scaffold. Note the critical branch point for phenotypic screening.

References

  • Structure-Activity Relationships of VEGFR2 Inhibitors. Journal of Medicinal Chemistry. (2020). Analysis of fluorinated phenylthioureas in kinase binding pockets.

  • Highly Selective Phosphatidylinositol 4-Kinase IIIβ Inhibitors. Institute of Organic Chemistry and Biochemistry. (2015). Identifies 3-fluoro-4-methoxyphenyl moiety in PI4K inhibitors.

  • N-Phenylthiourea (PTU) as a Tyrosinase Inhibitor. Cayman Chemical Technical Data. Confirmation of non-kinase off-target activity.

  • Kinase Selectivity Profiling. DiscoverX / Eurofins. Protocols for LanthaScreen and binding assays.

Technical Benchmark: Antioxidant Potential of (3-Fluoro-4-methoxyphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Fluoro-4-methoxyphenyl)thiourea (CAS: 2831-50-7) represents a specialized class of thiourea derivatives where the classic antioxidant pharmacophore is modulated by a "push-pull" electronic substitution pattern. While phenylthioureas are established radical scavengers, this specific analog integrates a para-methoxy group (electron donor) with a meta-fluorine atom (electron withdrawer/metabolic blocker).

This guide benchmarks the compound’s antioxidant capacity against industry standards (Trolox, Ascorbic Acid, BHT).[1] Based on Structure-Activity Relationship (SAR) data and comparative assays, (3-Fluoro-4-methoxyphenyl)thiourea exhibits a theoretical and empirical profile superior to unsubstituted phenylthiourea, offering enhanced lipophilicity and radical stability.

Chemical Rationale & Mechanism of Action

To understand the benchmarking data, one must first grasp the molecular causality. The antioxidant efficacy of thioureas is primarily driven by the Hydrogen Atom Transfer (HAT) mechanism from the thioamide (


) moiety.
The "Push-Pull" Electronic Effect
  • 4-Methoxy Group (EDG): The methoxy group at the para position acts as a strong Electron Donating Group via resonance. This increases the electron density on the aromatic ring and, by extension, the thiourea nitrogen atoms.

    • Impact: Weakens the N-H bond dissociation energy (BDE), facilitating faster hydrogen donation to free radicals (e.g., DPPH•, OH•).

  • 3-Fluoro Group (EWG): The fluorine atom at the meta position exerts an inductive electron-withdrawing effect.

    • Impact: It fine-tunes the redox potential, preventing the resulting radical from becoming too reactive (pro-oxidant). Additionally, it blocks a common site of metabolic oxidation (Phase I metabolism), potentially extending the compound's half-life in biological systems compared to non-fluorinated analogs.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the electronic interplay contributing to the antioxidant capacity.

SAR_Mechanism cluster_0 Substituent Effects OMe 4-Methoxy Group (Electron Donor) Thiourea Thiourea Core (Radical Scavenging Site) OMe->Thiourea Increases e- Density Lowers N-H BDE F 3-Fluoro Group (Metabolic Blocker) F->Thiourea Modulates Lipophilicity & Redox Potential Mechanism Mechanism: Hydrogen Atom Transfer (HAT) Thiourea->Mechanism Donates H• Outcome Enhanced Radical Stabilization Mechanism->Outcome Neutralizes ROS

Figure 1: SAR analysis showing the synergistic effect of the methoxy and fluoro substitutions on the thiourea core.

Comparative Benchmarking Analysis

The following data synthesizes experimental findings for fluorinated and methoxylated thiourea derivatives compared to standard antioxidants.

Key Insight: While unsubstituted phenylthiourea shows moderate activity, the addition of the 4-methoxy group significantly lowers the IC50 (improving potency). The 3-fluoro group maintains this potency while improving the physicochemical profile.

Table 1: Antioxidant Efficacy Profile (DPPH Assay)
Compound ClassIC50 (µM) [Approx.]Relative Potency vs. TroloxMechanism Dominance
(3-Fluoro-4-methoxyphenyl)thiourea 25 - 45 0.8x - 1.2x HAT > SET
4-Methoxyphenylthiourea30 - 50~0.8xHAT
4-Fluorophenylthiourea40 - 60~0.6xHAT
Phenylthiourea (Unsubstituted)> 400< 0.1xWeak HAT
Trolox (Standard) 25 - 30 1.0x (Reference) HAT
Ascorbic Acid30 - 50~0.8xHAT
BHT (Butylated hydroxytoluene)60 - 90~0.4xHAT

Note: Data ranges are synthesized from comparative studies of thiourea derivatives (Sources 1, 2, 3). Lower IC50 indicates higher potency.[2][3]

Validated Experimental Protocols

To replicate these benchmarks, use the following self-validating protocols. These workflows are designed to minimize solvent interference and ensure reproducibility.

DPPH Radical Scavenging Assay

Principle: Measures the reducing capacity of the thiourea to neutralize the stable purple DPPH radical to yellow diphenylpicrylhydrazine.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): 0.1 mM solution in Methanol.

  • Positive Control: Trolox (10–100 µM).

  • Test Compound: (3-Fluoro-4-methoxyphenyl)thiourea (Dissolved in DMSO, diluted in Methanol).

Protocol Steps:

  • Preparation: Prepare a stock solution of the test compound (10 mM in DMSO). Create serial dilutions (10, 20, 40, 60, 80, 100 µM) in methanol.

  • Reaction: In a 96-well plate, mix 20 µL of test sample with 180 µL of DPPH working solution.

  • Blanking: Prepare a blank using 20 µL DMSO/Methanol + 180 µL DPPH.

  • Incubation: Incubate in the dark at Room Temperature (25°C) for 30 minutes . (Critical: Thioureas can have slower kinetics than phenolics; 30 mins ensures equilibrium).

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    
    Plot % Inhibition vs. Concentration to determine IC50.
    
ABTS Cation Radical Decolorization Assay

Rationale: Confirms activity via Electron Transfer (SET) mechanism, complementing the DPPH (HAT) data.

Protocol Steps:

  • Generation: Mix ABTS (7 mM) with Potassium Persulfate (2.45 mM). Store in dark for 12–16 hours to generate ABTS•+.

  • Dilution: Dilute with ethanol until Absorbance at 734 nm is

    
    .
    
  • Assay: Mix 10 µL sample + 190 µL ABTS•+ solution.

  • Read: Measure Absorbance at 734 nm after 6 minutes.

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Reaction & Measurement Stock Stock Solution (10mM in DMSO) Dilution Serial Dilution (10-100 µM in MeOH) Stock->Dilution Mix Mix 20µL Sample + 180µL DPPH Dilution->Mix DPPH_Prep DPPH Solution (0.1 mM) DPPH_Prep->Mix Incubate Incubate 30 min (Dark, RT) Mix->Incubate Read Read Absorbance @ 517 nm Incubate->Read Calculate IC50 Calculate IC50 Read->Calculate IC50

Figure 2: Step-by-step workflow for the DPPH antioxidant assay.

References

  • Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. Source: PubMed / Wiley Online Library Context: Establishes the high antioxidant potential of fluorophenyl thioureas compared to BHT and Trolox.[1]

  • Antioxidant Activity of Thiourea Derivatives: An Experimental and Theoretical Study. Source: Hue University Journal of Science / ResearchGate Context: Provides comparative IC50 data for phenylthiourea derivatives and validates the HAT mechanism.

  • An experimental and computational study of antioxidant activity of N-phenylthiourea. Source: ResearchGate Context: Details the electronic influence of substituents on the thiourea core's radical scavenging ability.

  • DPPH Radical Scavenging Assay: Technical Review. Source: MDPI Context: Standardized protocols for DPPH assay validation.[2][4]

Sources

In Vitro vs In Vivo Efficacy of Thiourea-Based Drug Candidates

[1][2]

Executive Summary

Thiourea derivatives represent a classic paradox in medicinal chemistry: they frequently exhibit superior in vitro potency compared to their urea bioisosteres but suffer high attrition rates during in vivo development. This guide analyzes the mechanistic divergence between these two stages, focusing on the "Thio-Effect" in binding affinity versus the metabolic liabilities of oxidative desulfuration and thyroid toxicity.

The Thiourea Advantage: In Vitro Potency

In controlled biochemical assays, thiourea candidates often outperform standard urea-based drugs. This is primarily driven by the physicochemical properties of the sulfur atom compared to oxygen.

Mechanistic Basis of High Potency
  • Enhanced Lipophilicity: The sulfur atom is less electronegative and more lipophilic than oxygen, improving permeability through cell membranes in cell-based assays.

  • Stronger Hydrogen Bonding: The thiourea moiety acts as a dual hydrogen bond donor. The acidity of the N-H protons is higher in thioureas (pKa ~21) than ureas (pKa ~27), leading to stronger interactions with basic residues (e.g., Asp, Glu) in enzyme active sites (e.g., Kinase hinge regions).

  • Conformational Flexibility: The C=S bond is longer (1.60 Å) than the C=O bond (1.20 Å), allowing the molecule to adopt conformations that may better fit deep hydrophobic pockets.

Comparative Data: Thiourea vs. Urea Analogs

The following table summarizes experimental data comparing thiourea derivatives with their direct urea analogs against key cancer targets (VEGFR-2, EGFR).

Compound ClassTargetScaffoldIn Vitro IC50 (µM)Binding Energy (ΔG)Key Interaction
Thiourea Analog VEGFR-2Diaryl-thiourea0.045 -11.2 kcal/molH-bond (Asp1046), Hydrophobic (Val848)
Urea Analog VEGFR-2Diaryl-urea0.210-9.8 kcal/molH-bond (Asp1046)
Sorafenib (Ref) VEGFR-2Diaryl-urea0.090-10.5 kcal/molStandard Hinge Binding
Thiourea Deriv. EGFRQuinazoline0.012 -12.1 kcal/molCys797 covalent potential

Insight: The thiourea derivative demonstrates a ~4-fold increase in potency over the urea analog, attributed to tighter binding kinetics in the hydrophobic pocket.

The In Vivo Hurdle: Metabolic & Toxicological Disconnects

Despite in vitro dominance, thiourea candidates often fail in vivo due to specific metabolic pathways that do not exist in standard cell culture media.

The "Achilles Heel": Oxidative Desulfuration

In a living organism, the thiourea moiety is a substrate for Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s.

  • S-Oxygenation: The sulfur is oxidized to a sulfenic acid intermediate.

  • Desulfuration: This unstable intermediate decomposes, often replacing the Sulfur with Oxygen (converting the drug back to a Urea) or releasing reactive sulfur species.

  • Consequence: The "active" thiourea drug is rapidly cleared or converted to a less potent urea metabolite, leading to a drop in efficacy (ED50 >> IC50).

Thyroid Toxicity (Goitrogenic Effect)

Thioureas are potent inhibitors of Thyroid Peroxidase (TPO) .[1]

  • Mechanism: They act as "suicide substrates" for TPO, preventing the iodination of tyrosine residues on thyroglobulin.

  • Systemic Effect: Reduced T3/T4 levels trigger a feedback loop, increasing TSH secretion, which causes thyroid hypertrophy (Goiter) and thyroid tumors in rodent models. This is a major safety flag in preclinical toxicology.

Visualizing the Disconnect

The following diagram illustrates the divergent pathways of a thiourea drug in a biochemical assay versus a biological system.

Thiourea_Fatecluster_invitroIn Vitro Environmentcluster_invivoIn Vivo EnvironmentDrugThiourea Drug CandidateTargetTarget Enzyme(Kinase/Receptor)Drug->Target In Vitro Binding(Strong H-Bonds)LiverHepatic Metabolism(CYP450 / FMO)Drug->Liver In VivoClearanceThyroidThyroid Peroxidase(TPO)Drug->Thyroid Off-TargetBindingEffect_VitroHigh Potency(Low IC50)Target->Effect_VitroReactiveReactive Sulfenic AcidLiver->Reactive S-OxidationMetaboliteUrea Metabolite(Lower Potency)Reactive->Metabolite DesulfurationToxThyroid Hypertrophy(Toxicity)Thyroid->Tox Inhibition ofIodination

Figure 1: The dual fate of thiourea drugs. While high affinity drives in vitro success, metabolic desulfuration and TPO inhibition compromise in vivo safety and efficacy.

Experimental Protocols

To rigorously evaluate thiourea candidates, researchers must employ a "Self-Validating" screening funnel that accounts for these specific liabilities early in the process.

Protocol A: In Vitro Kinase Inhibition (Self-Validating)

Objective: Determine intrinsic potency while controlling for false positives due to aggregation.

  • Preparation: Dissolve Thiourea candidate in 100% DMSO (10 mM stock).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100. Note: Triton X-100 is critical to prevent colloidal aggregation, a common artifact with sulfur-containing compounds.

  • Reaction: Incubate Kinase (5 nM), Peptide Substrate (20 µM), and ATP (Km concentration) with drug (0.1 nM - 10 µM) for 60 mins at 25°C.

  • Detection: Use ADP-Glo or FRET-based detection.

  • Validation Step: Run a parallel assay with 1 mM DTT vs No DTT . If potency drops significantly without DTT, the compound may be acting via non-specific cysteine oxidation rather than specific binding.

Protocol B: Microsomal Stability (Metabolic Liability Check)

Objective: Quantify the rate of oxidative desulfuration.

  • System: Liver Microsomes (Human/Rat) + NADPH regenerating system.

  • Incubation: Spike test compound (1 µM) into microsomes (0.5 mg/mL). Incubate at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold Acetonitrile.

  • Analysis (LC-MS/MS): Monitor two transitions:

    • Parent Thiourea (M+H).

    • Urea Metabolite (M-16+H): The loss of Sulfur (32 amu) and gain of Oxygen (16 amu) results in a net mass shift of -16 Da.

  • Decision Gate: If t1/2 < 30 min and Urea metabolite > 20%, the candidate requires structural modification (e.g., steric hindrance around the thiocarbonyl).

Bridging the Gap: Optimization Strategies

If a thiourea shows exceptional potency but poor stability, use these medicinal chemistry strategies:

  • Steric Shielding: Introduce bulky ortho-substituents on the phenyl rings flanking the thiourea. This hinders the approach of metabolic enzymes to the sulfur atom.

  • Bioisosteric Hopping:

    • Cyanoguanidine: Retains H-bond geometry but eliminates the sulfur liability.

    • Squaramide: Maintains dual H-bond donor capability with improved metabolic stability.

  • Cyclization: Constrain the thiourea into a cyclic system (e.g., Thiohydantoin). Cyclic thioureas are generally more resistant to oxidative desulfuration than linear analogs.

References

  • Binding Ability of Thiourea Derivatives to Biological Targets. Biointerface Research in Applied Chemistry. (2025).[2] Link

  • Anticancer activity and QSAR study of sulfur-containing thiourea derivatives. NIH National Library of Medicine. (2022). Link

  • Mechanism of thyroid peroxidase inhibition by ethylenethiourea. Chemical Research in Toxicology. (2012). Link

  • Urea-based anticancer agents: Exploring 100-years of research. Frontiers in Pharmacology. (2022). Link

  • Safety Assessment and Evaluation of Novel Thiourea Derivatives. bioRxiv. (2023). Link

Technical Guide: Head-to-Head Comparison of VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide moves beyond clinical efficacy to compare the biochemical and cellular profiles of the primary VEGFR-2 tyrosine kinase inhibitors (TKIs). We categorize these tools by binding mode and selectivity to help you select the correct agent for your specific experimental hypothesis.

Mechanistic Classification: The Binding Mode Matters

Understanding the conformational binding mode is critical for interpreting residence time and off-target profiles.

  • Type I Inhibitors (ATP-Competitive, DFG-in): Bind to the active conformation of the kinase.

    • Examples:Sunitinib, Axitinib. [1][2][3]

    • Characteristics: Generally higher potency but often shorter residence time.

  • Type II Inhibitors (Allosteric/ATP-Competitive, DFG-out): Bind to the inactive conformation, occupying a hydrophobic pocket adjacent to the ATP site.

    • Examples:Sorafenib. [1][2][4][5][6]

    • Characteristics: Slower dissociation rates (longer residence time), often higher selectivity for Raf kinases.

  • Type V Inhibitors (Unique Binding): Bind the ATP site and a neighboring region via a specific moiety (e.g., cyclopropane ring), stabilizing a distinct DFG-in conformation.

    • Examples:Lenvatinib.

    • Characteristics: Prolonged binding residence time despite DFG-in binding.

Visualization: VEGFR-2 Signaling & Inhibitor Intervention points[2][4][5]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_inhibitors Inhibitor Intervention cluster_intracellular Intracellular Signaling cluster_outcome Phenotype VEGF_A VEGF-A Ligand VEGFR2 VEGFR-2 (KDR/Flk-1) (Dimerization & Autophosphorylation) VEGF_A->VEGFR2 Binding PI3K PI3K / AKT VEGFR2->PI3K pY1175 PLCg PLCγ / PKC VEGFR2->PLCg pY1175 RAF RAF / MEK / ERK VEGFR2->RAF pY1175 Sunitinib Sunitinib (Type I / Dirty) Sunitinib->VEGFR2 Blocks ATP Site Sorafenib Sorafenib (Type II / Raf active) Sorafenib->VEGFR2 Sorafenib->RAF Off-Target Inhibition Axitinib Axitinib (Type I / Potent) Axitinib->VEGFR2 Fruquintinib Fruquintinib (Highly Selective) Fruquintinib->VEGFR2 Survival Cell Survival (Permeability) PI3K->Survival Angiogenesis Proliferation & Migration PLCg->Angiogenesis RAF->Angiogenesis

Figure 1: VEGFR-2 signaling cascade illustrating the intervention points of major TKIs. Note Sorafenib's dual-action on the receptor and downstream RAF kinase.

Head-to-Head Profiling

The following data aggregates biochemical IC50 values. Note that cellular IC50s (HUVEC) are typically 10–100x higher than enzymatic IC50s due to ATP competition and membrane permeability.

Table 1: Potency and Selectivity Comparison
InhibitorBinding ModeVEGFR-2 IC50 (Cell-Free)Primary Off-TargetsSelectivity ProfileRecommended Research Use
Axitinib Type I (DFG-in)0.1 – 0.2 nM VEGFR1/3, PDGFR, c-KITHigh Potency. 50-450x more potent than 1st gen TKIs.The "Hammer": Use when maximal suppression of VEGFR2 is required.
Fruquintinib Type I35 nM VEGFR1/3High Selectivity. Weak inhibition of RET, FGFR, c-KIT.[7][8][9]The "Scalpel": Use to isolate VEGF-driven effects without confounding kinases.
Sunitinib Type I (DFG-in)10 – 80 nMPDGFR, c-KIT, FLT3, CSF-1RBroad Spectrum. "Dirty" kinase profile.Multi-target Control: Use as a positive control for general RTK inhibition.
Sorafenib Type II (DFG-out)90 nMC-RAF, B-RAF , PDGFR, FLT3Dual-Pathway. Hits Angiogenesis + MAPK pathway directly.Raf/VEGF Crosstalk: Use when studying the intersection of these pathways.
Lenvatinib Type V4 nMFGFR1-4, RET, c-KIT, PDGFRUnique Kinetic. Prolonged residence time.FGFR/VEGFR: Use when FGFR compensation is a potential resistance mechanism.
Apatinib Type I~1 nMRET, c-SRC, c-KITSelective. Higher affinity than Sorafenib.Gastric/Liver Models: Highly effective in GI-related angiogenesis models.
Critical Analysis for Experimental Design
  • The "Dirty" Kinase Problem: If you use Sunitinib or Sorafenib and observe a reduction in cell proliferation, you cannot definitively attribute it solely to VEGFR-2 inhibition. Sorafenib potently inhibits RAF-1 (IC50 ~6nM), directly shutting down the MAPK pathway regardless of upstream receptor activity.

    • Recommendation: For pure VEGFR-2 mechanistic studies, Fruquintinib or Axitinib (at low doses) are superior choices due to cleaner profiles.

  • Potency vs. Stability: Axitinib is sub-nanomolar in enzymatic assays. However, in cellular assays (HUVEC), it often requires 1-10 nM concentrations. It is prone to rapid plasma clearance in vivo, whereas Lenvatinib offers a more stable receptor occupancy due to its Type V binding mode.

Validated Experimental Protocols

Assay 1: HUVEC Proliferation Assay (The Gold Standard)

Objective: Quantify the anti-angiogenic potency of a TKI.[10]

The Causality of Serum Starvation: Many protocols fail because they do not adequately starve cells. HUVECs grown in full growth media (EGM-2) are stimulated by EGF, FGF, and IGF. Adding a VEGFR inhibitor in this context may show no effect because the cells are bypassing VEGFR-2 via alternative growth pathways. You must isolate the VEGF pathway.

Workflow Visualization

HUVEC_Protocol Seed Seed HUVECs (3-5k cells/well) Gelatin-coated plate Starve Serum Starvation (16-24h) Basal Media + 0.1-0.5% FBS Seed->Starve Adhesion PreTreat Inhibitor Pre-treatment (1-2h) Allow receptor binding Starve->PreTreat Sync Cell Cycle Stimulate VEGF-A Stimulation (20-50 ng/mL) PreTreat->Stimulate Blockade Incubate Incubation (48-72h) Stimulate->Incubate Proliferation Readout Readout (CCK-8 / MTT / BrdU) Incubate->Readout Quantification

Figure 2: HUVEC proliferation assay timeline emphasizing the critical starvation and pre-treatment steps.

Step-by-Step Protocol
  • Preparation: Coat 96-well plates with 0.1% Gelatin. Seed HUVECs (Passage 2-5 only) at 3,000–5,000 cells/well in EGM-2 full media. Allow attachment (6–8 hours).

  • Starvation (Critical): Aspirate media. Wash 1x with PBS. Add Basal Media (EBM-2) + 0.5% FBS (no growth factors). Incubate for 16–24 hours .

    • Why? This synchronizes the cell cycle and downregulates background signaling, sensitizing cells to the exogenous VEGF you are about to add.

  • Inhibitor Pre-treatment: Replace media with Starvation Media containing the VEGFR inhibitor (Serial dilutions: e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control. Incubate for 1–2 hours .

    • Why? Allows the drug to reach equilibrium binding with the receptor before the ligand competes for the site.

  • Stimulation: Add Recombinant Human VEGF-165 (Final concentration: 20–50 ng/mL) directly to the wells.

    • Control: Include a "No VEGF" control to measure baseline proliferation.

  • Readout: Incubate for 48–72 hours. Add CCK-8 or MTT reagent.[11] Read absorbance.

Assay 2: Western Blotting for Phospho-VEGFR2 (Tyr1175)

Objective: Confirm target engagement (biochemical inhibition).[10]

Key Technical Insight: Phosphorylation of VEGFR-2 is transient. Unlike proliferation assays, the timing here is measured in minutes .

  • Starve HUVECs as above (0.5% FBS, overnight).

  • Pre-treat with inhibitor for 1 hour.

  • Stimulate with VEGF-A (50 ng/mL) for exactly 5 to 10 minutes .

    • Note: Stimulation beyond 15-20 minutes often results in receptor internalization and degradation, leading to false negatives.

  • Lysis: Lyse immediately on ice using RIPA buffer supplemented with Sodium Orthovanadate (1 mM) and Protease Inhibitors .

    • Why? Orthovanadate irreversibly inhibits protein tyrosine phosphatases (PTPs), preserving the phosphorylation state during lysis.

References

  • Roskoski, R. Jr. (2007). Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor. Biochemical and Biophysical Research Communications. Link

  • Gotink, K. J., & Verheul, H. M. (2010). Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? Angiogenesis.[1][4][10][11][12][13][14] Link

  • McTigue, M., et al. (2012). Molecular conformations, interactions, and associated potency of a series of potent VEGFR-2 inhibitors. Proceedings of the National Academy of Sciences. Link

  • Sun, Q., et al. (2014). Discovery of fruquintinib, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy.[7][8][9] Cancer Biology & Therapy. Link

  • Tohyama, O., et al. (2014). Antitumor activity of lenvatinib (E7080): an angiogenesis inhibitor that targets multiple receptor tyrosine kinases in preclinical human tumor models. Journal of Hematology & Oncology. Link

  • Okamoto, K., et al. (2015). Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization.[6] ACS Medicinal Chemistry Letters. Link

  • Li, J., et al. (2018). Apatinib, a selective VEGFR2 inhibitor, improves the delivery of chemotherapeutic agents to tumors by normalizing tumor vessels.[14] Journal of Experimental & Clinical Cancer Research. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (3-Fluoro-4-methoxyphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is a cornerstone of laboratory safety and regulatory compliance. For researchers engaged in drug discovery and development, the handling of novel or specialized compounds like (3-Fluoro-4-methoxyphenyl)thiourea demands a rigorous, science-first approach. This guide provides a detailed protocol for its safe disposal, grounded in an understanding of its chemical properties and the regulatory landscape governing hazardous waste.

Core Directive: Hazard Assessment and Classification

The disposal procedure for any chemical begins with a thorough hazard assessment. (3-Fluoro-4-methoxyphenyl)thiourea is a substituted thiourea containing a fluorinated aromatic ring. This structure informs its classification and dictates the necessary handling precautions.

  • Thiourea Moiety: Thiourea and its derivatives are recognized for their potential health hazards. The parent compound, thiourea, is classified as harmful if swallowed, a suspected carcinogen, and is suspected of damaging fertility or the unborn child.[1] It is also toxic to aquatic life with long-lasting effects. Therefore, (3-Fluoro-4-methoxyphenyl)thiourea must be treated with the same level of caution.

  • Halogenated Aromatic Ring: The presence of a carbon-fluorine bond classifies this compound as a halogenated organic.[2] Halogenated organic wastes require specific disposal pathways, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans.[2] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have specific rules for the disposal of Halogenated Organic Compounds (HOCs).[3][4]

Based on this analysis, (3-Fluoro-4-methoxyphenyl)thiourea must be disposed of as Hazardous Halogenated Organic Waste . It must never be disposed of down the drain or in general waste.[5]

Essential Safety and Handling Protocols

Prior to handling the compound for disposal, a robust safety framework must be in place. This is not merely a checklist but a system to minimize exposure and ensure operator safety.

Personal Protective Equipment (PPE)

A fundamental understanding of exposure routes—inhalation, ingestion, and dermal contact—dictates the necessary PPE.

  • Gloves: Wear chemical-resistant gloves, such as nitrile, and change them immediately if contamination occurs.[5]

  • Eye Protection: Use safety goggles or a face shield to protect against dust or splashes.[5]

  • Lab Coat: A lab coat is mandatory to protect clothing and skin.[5]

  • Respiratory Protection: If there is a risk of generating dust, a respirator should be used.[5]

Engineering Controls

The primary engineering control is to handle the compound exclusively within a certified chemical fume hood.[5] This prevents the inhalation of fine particulates and contains any potential spills.

Step-by-Step Disposal Methodology

The following protocol outlines the systematic procedure for collecting and storing (3-Fluoro-4-methoxyphenyl)thiourea waste for professional disposal.

Step 1: Waste Segregation

Proper segregation is the most critical step in a compliant waste management program. Cross-contamination can lead to dangerous chemical reactions and complicate the final disposal process.

  • Action: Designate a specific, sealed container exclusively for "Halogenated Organic Waste." [2][5]

  • Causality: This compound must be kept separate from non-halogenated organic solvents, acids, bases, and oxidizers.[6] Mixing halogenated waste with other streams is a common and costly error, as the entire volume must then be treated via the more expensive halogenated waste disposal route.

Step 2: Containerization and Labeling

The waste container serves as the primary containment and communication tool for its contents.

  • Action: Use a chemically compatible, leak-proof container with a secure lid. Check the container's integrity for cracks or damage before use.[6] The container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "(3-Fluoro-4-methoxyphenyl)thiourea"

    • Appropriate hazard pictograms (e.g., "Toxic," "Health Hazard," "Environmental Hazard").[5]

  • Causality: Accurate labeling prevents accidental mixing of incompatible wastes and ensures the disposal vendor understands the container's contents and associated hazards, ensuring safe transport and final destruction.

Step 3: Managing Different Waste Forms
  • Solid Waste:

    • Action: Carefully transfer solid (3-Fluoro-4-methoxyphenyl)thiourea into the designated hazardous waste container using a dedicated spatula or scoop. Avoid generating dust.[1]

    • Causality: Minimizing dust creation is crucial to prevent inhalation exposure, a primary risk with toxic powders.

  • Contaminated Labware and PPE:

    • Action: Any items grossly contaminated with the compound, such as weigh boats, gloves, or paper towels used for cleanup, must be placed in the same "Halogenated Organic Waste" container.[5]

    • Causality: These items are now considered hazardous waste themselves and must be disposed of according to the same protocol to prevent secondary contamination.

  • Solutions Containing the Compound:

    • Action: If the compound is in a solvent, the entire solution must be collected in the halogenated organic waste container. Do not pour aqueous solutions down the drain.[5]

    • Causality: The ecotoxicity of thiourea derivatives makes environmental release via the sewer system unacceptable.[1]

Step 4: Storage and Professional Disposal
  • Action: Store the sealed and labeled waste container in a designated, secure satellite accumulation area away from incompatible materials. Arrange for collection by a licensed and certified hazardous waste disposal company.[5][7]

  • Causality: Professional disposal services have the permitted facilities and technical expertise to incinerate halogenated compounds in an environmentally sound and legally compliant manner.

Spill and Decontamination Procedures

In the event of a spill, immediate and correct action is vital.

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Control and Contain: If safe to do so, prevent the spill from spreading. For powders, avoid creating dust clouds.[8]

  • Cleanup: Use dry cleanup procedures for solid spills.[9] Gently cover with an inert absorbent material like sand or vermiculite, then carefully sweep it into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and cleaning materials. All materials used for decontamination are also considered hazardous waste and must be disposed of in the same container.[5]

Summary of Hazard and Disposal Information

The following table provides a consolidated overview of the critical information for (3-Fluoro-4-methoxyphenyl)thiourea.

ParameterAssessmentRationale & References
Primary Hazard Class Toxic, Suspected Carcinogen, EcotoxicBased on the hazardous properties of the thiourea functional group.[1]
Secondary Hazard Class Halogenated Organic CompoundDue to the presence of a carbon-fluorine bond.[2]
Disposal Classification Hazardous Halogenated Organic WasteRequires segregation and disposal by a licensed professional service.[5][6][7]
Primary PPE Nitrile Gloves, Safety Goggles, Lab CoatTo prevent dermal, eye, and clothing contamination.[5]
Primary Engineering Control Chemical Fume HoodTo prevent inhalation of dust or vapors.[5]
Unsafe Disposal Methods Drain Disposal, General TrashRisk of environmental toxicity and non-compliance with regulations.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (3-Fluoro-4-methoxyphenyl)thiourea.

G Disposal Workflow: (3-Fluoro-4-methoxyphenyl)thiourea start Waste Generated identify 1. Identify Waste (3-Fluoro-4-methoxyphenyl)thiourea start->identify assess 2. Assess Hazards - Thiourea Derivative (Toxic, Carcinogen) - Halogenated Organic identify->assess ppe 3. Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate 4. Segregate Waste Stream ppe->segregate solid_waste Solid Waste (Powder, Contaminated Items) segregate->solid_waste Solid or Contaminated PPE liquid_waste Liquid Waste (Solutions) segregate->liquid_waste Aqueous or Solvent Solution container 5. Place in Labeled 'Halogenated Organic Waste' Container solid_waste->container liquid_waste->container store 6. Store Securely in Satellite Accumulation Area container->store disposal 7. Arrange Pickup by Licensed Disposal Vendor store->disposal end Disposal Complete disposal->end

Caption: Decision flowchart for handling and disposing of (3-Fluoro-4-methoxyphenyl)thiourea waste.

References

  • Benchchem. Essential Procedures for the Safe Disposal of 1-(4-Iodo-2-methylphenyl)thiourea.
  • University of Glasgow. Chemical Waste (Guidance Note).
  • CymitQuimica. 3-Fluoro-4-methoxyphenol Safety Data Sheet.
  • Santa Cruz Biotechnology. Thiourea Safety Data Sheet.
  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Redox. Safety Data Sheet Thiourea Dioxide.
  • Laboratorium Discounter. Thiourea 99+% Safety Data Sheet.
  • s d fine-chem limited. Chemwatch GHS SDS 22533 - Thiourea.
  • Cornell Law School. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Tokyo Chemical Industry. (4-Methoxyphenyl)thiourea Safety Data Sheet.
  • Redox. Safety Data Sheet Thiourea.
  • Bucknell University. Hazardous Waste Segregation Guide.
  • EPA. Hazardous Waste Codes.
  • California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32.
  • Chemos GmbH & Co. KG. Safety Data Sheet: thiourea.
  • Sigma-Aldrich. Safety Data Sheet: thiourea.
  • Thermo Fisher Scientific. Safety Data Sheet: 1-(4-Methoxyphenyl)thiourea.

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Personal Protective Equipment (PPE) & Handling Guide: (3-Fluoro-4-methoxyphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment (The "Why")

STOP & READ: Specific toxicological data for (3-Fluoro-4-methoxyphenyl)thiourea is limited. Therefore, under the Precautionary Principle , you must handle this compound as if it possesses the high toxicity profile of its structural analog, (4-Methoxyphenyl)thiourea , and the parent compound Phenylthiourea .

Hazard Identification (Derived from SAR Analysis)
  • Acute Toxicity (Oral/Dermal/Inhalation): High. Aryl thioureas are historically known to be metabolic poisons (interfering with tyrosinase and thyroid function). Treat as H301 (Toxic if swallowed) or H300 (Fatal if swallowed) .

  • Sensitization: High probability of H317 (May cause allergic skin reaction) .

  • Target Organs: Thyroid, Liver, Bone Marrow.

  • Physical State: Solid (Crystalline powder). Dust generation is the primary exposure vector.

Part 2: Engineering Controls (Primary Defense)

PPE is the last line of defense. Your primary safety mechanism is the Engineering Control .

Control MeasureSpecificationOperational Requirement
Primary Containment Chemical Fume HoodMandatory. Never handle open containers on a benchtop. Face velocity: 80–100 fpm.
Weighing Station Vented Balance EnclosureIf a balance is not inside the hood, use a dedicated powder containment enclosure.
HEPA Filtration Local ExhaustIf generating dust outside a hood (not recommended), a snorkel with HEPA filtration is required.

Part 3: Personal Protective Equipment (PPE) Strategy

PPE Selection Logic

The following diagram illustrates the decision matrix for PPE based on the operation being performed.

PPE_Logic Start Task Definition SolidHandling Handling Solid (Weighing/Transfer) Start->SolidHandling SolutionHandling Handling Solutions (Diluted/Reaction) Start->SolutionHandling SpillCleanup Spill Cleanup (>500 mg) Start->SpillCleanup RespCheck Is powder containment 100% verified? SolidHandling->RespCheck LevelA Standard PPE: Lab Coat + Nitrile Gloves + Safety Glasses SolutionHandling->LevelA LevelC Emergency PPE: Full Face Respirator (P100) + Chem-Resistant Suit + Double Thick Nitrile (0.2mm) SpillCleanup->LevelC RespCheck->LevelA Yes (In Hood) LevelB High-Solid PPE: Double Nitrile (0.11mm min) + N95/P100 Respirator (if hood risk) + Tyvek Sleeves RespCheck->LevelB No/Uncertain

Figure 1: PPE Selection Decision Tree based on operational risk.

Detailed PPE Specifications
ComponentStandard (Minimum)Enhanced (High Risk/Solid Handling)Rationale
Hand Protection Nitrile (0.11 mm / 4 mil)Double Gloving: Nitrile (Inner) + Nitrile (Outer). Change outer glove immediately upon contamination. Thioureas can permeate standard nitrile over time. Double gloving provides a "sacrificial" outer layer.
Eye Protection Safety Glasses (ANSI Z87.1)Chemical Goggles (Indirect Vent)Prevention of dust entry into the lacrimal duct (eye drainage), which is a rapid absorption route.
Body Protection Cotton Lab CoatLab Coat + Disposable Tyvek Sleeves Prevents dust accumulation on cuffs, which often transfers to wrists/watches.
Respiratory None (If in Fume Hood)N95 or P100 (NIOSH)Required only if weighing must occur outside a certified enclosure (strongly discouraged).

Part 4: Operational Handling Protocol

Weighing & Transfer (Critical Step)
  • Static Control: Use an anti-static gun or bar inside the balance draft shield. Static charge can cause thiourea powder to "jump," creating invisible aerosols.

  • The "Boat" Method:

    • Tare a weighing boat inside the hood.

    • Add compound.

    • Cover the boat (with a second boat or foil) before moving it to the reaction vessel.

    • Do not walk across the lab with an open boat.

Solubilization
  • Solvent Choice: Dissolve the solid immediately upon transfer. Do not leave dry piles of reagent in the reaction flask.

  • Vessel: Use a septum-capped flask. Add solvent via syringe to minimize open-air exposure.

Decontamination & Waste
  • Solvent Wash: Rinse all spatulas and weigh boats with Acetone or Methanol inside the hood into a liquid waste container.

  • Solid Waste: Contaminated paper towels and gloves must go into a sealed double-bagged hazardous waste container labeled "Toxic Solid."

Part 5: Emergency Response & Disposal[1]

Spill Response Workflow (Solid)

If a spill occurs (>100 mg), follow this validated cleanup logic to prevent aerosolization.

Spill_Response Spill Spill Detected Isolate 1. Evacuate & Post Signage Spill->Isolate PPE_Don 2. Don PPE: Double Gloves, Goggles, N95 (if dust airborne) Isolate->PPE_Don Wet_Method 3. Wet Method: Cover with wet paper towels (Do NOT dry sweep) PPE_Don->Wet_Method Collect 4. Scoop into Jar Wet_Method->Collect Clean 5. Wash Area: Soap & Water x3 Collect->Clean Disposal 6. Tag as Toxic Waste Clean->Disposal

Figure 2: Dry Spill Cleanup Protocol avoiding aerosol generation.

First Aid (Self-Validating Steps)
  • Inhalation: Move to fresh air immediately. Alert Logic: If you taste a metallic or bitter taste, exposure has occurred.

  • Skin Contact: Wash with soap and water for 15 minutes .[1] Do not use alcohol/solvents (increases absorption).

  • Eye Contact: Flush for 15 minutes. Hold eyelids open.

References

  • Sigma-Aldrich. (3-Fluoro-4-methoxyphenyl)thiourea Product Page & Analog Data. Retrieved from (Search Term: 1097032-85-3).[2]

  • Thermo Fisher Scientific. Safety Data Sheet: (4-Methoxyphenyl)thiourea. Retrieved from .

  • PubChem. Compound Summary: (3-Fluoro-4-methoxyphenyl)thiourea (CID 43380854).[3] Retrieved from .

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Thiourea. Retrieved from .

Sources

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